molecular formula C12H19Br B142378 1-Bromo-3,5-dimethyladamantane CAS No. 941-37-7

1-Bromo-3,5-dimethyladamantane

货号: B142378
CAS 编号: 941-37-7
分子量: 243.18 g/mol
InChI 键: QUCXLVDIVQWYJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3,5-dimethyladamantane (: 941-37-7) is a brominated derivative of dimethyladamantane with the molecular formula C 12 H 19 Br and a molecular weight of 243.19 g/mol . This organobromine compound serves as a highly valuable building block and key synthetic intermediate in organic synthesis, particularly in the pharmaceutical industry . Its primary research application is in the preparation of Memantine, a medication used for the treatment of Alzheimer's disease, and its related salts . As such, it is also recognized in pharmacopeial standards as Memantine Related Compound D or Memantine Hydrochloride Impurity D, making it a critical reference standard for analytical method development, validation, and quality control (QC) during the commercial production of the active pharmaceutical ingredient (API) . Physically, the compound is a clear, colorless to light yellow liquid at room temperature . It has a boiling point of 273 °C, a flash point of 109 °C, a specific gravity of 1.24, and a refractive index of 1.52 . For optimal stability, it is recommended to store this product in a cool, dark place . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-bromo-3,5-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCXLVDIVQWYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00916495
Record name 1-Bromo-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-37-7
Record name 1-Bromo-3,5-dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,5-dimethyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 941-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00916495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-3,5-DIMETHYLADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE68KQ68T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-dimethyladamantane is a halogenated organic compound featuring a rigid, tricyclic adamantane (B196018) core.[1] This synthetic intermediate plays a crucial role in the pharmaceutical industry, primarily as a precursor in the synthesis of Memantine, a drug used in the management of moderate to severe Alzheimer's disease.[2] Its unique cage-like structure imparts specific physicochemical properties, including high thermal stability and lipophilicity, which are of significant interest in medicinal chemistry and organic synthesis.[1][3] This document provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.

Physicochemical Characteristics

This compound is typically a white to off-white crystalline solid or a clear, colorless to pale yellow liquid at room temperature.[1][2][4] It is characterized by its low solubility in polar solvents like water and better solubility in nonpolar organic solvents such as chloroform (B151607), dichloromethane, and methanol.[1][2]

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₉Br[5][6]
Molecular Weight 243.18 g/mol [5][6]
Appearance White to off-white crystalline solid or clear colorless to pale yellow liquid[1][2][4]
Boiling Point 201 °C (lit.)[4][5]
Density 1.224 g/mL at 25 °C (lit.)[4][5]
Refractive Index (n20/D) 1.52 (lit.)[4][5]
Flash Point 109 °C (228.2 °F) - closed cup[4]
Solubility Sparingly soluble in water; Soluble in Chloroform, Dichloromethane, and Methanol[1][2]
Storage Temperature 2-8 °C[2][5]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. While detailed spectral data with peak assignments are not extensively available in the public domain, ¹H NMR spectra are referenced in several chemical databases.

Spectral Data TypeDescriptionReference
¹H NMR Spectra available in CDCl₃.[7][8]
Mass Spectrometry Data available through NIST Mass Spectrometry Data Center.[8]

Experimental Protocols

The synthesis of this compound is a key process for its utilization as a pharmaceutical intermediate. The primary synthetic route involves the bromination of 1,3-dimethyladamantane (B135411).

Synthesis of this compound

Method 1: Bromination using Bromine and HBr in Acetic Acid

This method involves the direct bromination of 1,3-dimethyladamantane.

  • Materials: 1,3-dimethyladamantane, Bromine, Hydrobromic acid in Acetic Acid (HBr in AcOH), Methylene Dichloride (MDC), 5% Sodium Hydrosulfite solution, Deionized (DM) Water.[9]

  • Procedure:

    • Charge 1,3-dimethyladamantane (100 gm, 0.6 moles) and HBr in AcOH (1 ml) into a reaction vessel at 25-30 °C.[9]

    • Heat the reaction mixture to 50-55 °C.[9]

    • Slowly add bromine (124.7 ml, 2.41 moles) drop-wise at 50-55 °C.[9]

    • Maintain the reaction at this temperature for 12 hours.[9]

    • Distill off the excess bromine atmospherically up to 85 °C.[9]

    • Cool the reaction mixture to 25-30 °C and add MDC (800 ml). Stir for 30 minutes.[9]

    • Cool the MDC mixture to 5 °C and add a 5% solution of sodium hydrosulfite in DM water (1500 ml) drop-wise.[9]

    • Separate the MDC layer and wash it twice with DM water (100 ml).[9]

    • Distill off the MDC completely to obtain an oily residue of this compound.[9]

Method 2: Bromination using Bromine and a Catalyst

This alternative method utilizes a catalyst to facilitate the bromination.

  • Materials: 1,3-dimethyladamantane, Liquid Bromine, Benzoyl Peroxide, Chloroform, Anhydrous Sodium Sulfate (B86663).[10]

  • Procedure:

    • In a 500ml four-hole flask equipped with a mechanical stirrer, reflux condenser, thermometer, and constant pressure funnel, add 1,3-dimethyladamantane (82.2 grams, 0.5 mol) and benzoyl peroxide (3.3 grams).[10]

    • Heat the mixture to 65 °C.[10]

    • Add liquid bromine (640 grams, 4.0 mol) drop-wise and stir for 6 hours.[10]

    • After the reaction is complete (monitored by vapor detection), reclaim the excess bromine (544 grams).[10]

    • Cool the reaction solution to 35 °C and extract twice with chloroform (80 ml).[10]

    • Dry the combined organic phase with anhydrous sodium sulfate and filter.[10]

    • Remove the chloroform under reduced pressure to yield this compound.[10]

Visualizations

Synthesis and Work-up Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.

G A 1. Reaction Setup (1,3-dimethyladamantane, Bromine, Catalyst/Acid) B 2. Bromination Reaction (Heating and Stirring) A->B C 3. Quenching (Removal of excess Bromine) B->C D 4. Extraction (with organic solvent) C->D E 5. Washing (with aqueous solution) D->E F 6. Drying (with drying agent) E->F G 7. Solvent Removal (Distillation/Evaporation) F->G H Purified this compound G->H

Caption: Synthesis and Purification Workflow.

Application in Drug Synthesis

This compound is a key intermediate in the synthesis of Memantine. The following diagram shows its role in this process.

G A This compound C Direct Amination Reaction A->C B Amination Reagent (e.g., Urea, Thiourea) B->C D Memantine (1-amino-3,5-dimethyladamantane) C->D

Caption: Role in Memantine Synthesis.

Safety and Handling

Conclusion

This compound is a well-characterized synthetic intermediate with defined physicochemical properties. Its rigid, cage-like structure and functionalization make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the production of Memantine. The synthesis protocols outlined provide a basis for its laboratory-scale and industrial production. Further research into its reactivity and the development of more efficient synthetic routes could further enhance its utility in medicinal chemistry and materials science.

References

Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane (B135411), a critical intermediate in the production of pharmaceuticals such as Memantine HCl, an FDA-approved treatment for moderate to severe Alzheimer's disease.[1][2][3] This document provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters to assist researchers and drug development professionals in optimizing this key chemical transformation.

Core Synthesis Overview

The primary method for synthesizing this compound involves the direct bromination of 1,3-dimethyladamantane.[4] This electrophilic substitution reaction targets the tertiary bridgehead protons of the adamantane (B196018) cage. While the fundamental transformation is straightforward, the reaction conditions, including the choice of catalyst and solvent, significantly influence the yield and purity of the final product. Several methods have been reported, primarily utilizing elemental bromine as the brominating agent in the presence of a catalyst.

Comparative Analysis of Synthetic Protocols

The selection of a specific synthetic route for the bromination of 1,3-dimethyladamantane is critical for achieving high purity and yield.[4] The following table summarizes quantitative data from various reported experimental protocols, offering a clear comparison of their efficiencies.

Catalyst/InitiatorSolventMolar Ratio (Bromine : Substrate)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
HBr in Acetic AcidNone~4:150-5512--[5][6]
Aluminum Trichloride1,2-dichloroethane (B1671644)1.15:115-92≥99[6]
Benzoyl PeroxideNone8:165695.199.3[7]
None (Direct Bromination)None2:180585-[7]
None (Direct Bromination)None2.5-5:150-100-up to 90-[7]

Experimental Protocols

Below are detailed methodologies for two prominent synthetic approaches for the preparation of this compound.

Protocol 1: Bromination using HBr in Acetic Acid

This procedure utilizes a catalytic amount of hydrobromic acid in acetic acid to facilitate the bromination.

Materials:

  • 1,3-dimethyladamantane

  • Bromine

  • HBr in Acetic Acid

  • Methylene Dichloride (MDC)

  • 5% Sodium Hydrosulfite solution

  • Deionized (DM) Water

Procedure:

  • Charge 100 g (0.6 moles) of 1,3-dimethyladamantane into a reaction vessel at 25-30°C.[5]

  • Add 1 ml of HBr in acetic acid to the vessel.[5]

  • Heat the reaction mixture to 50-55°C.[5]

  • Slowly add 124.7 ml (2.41 moles) of bromine drop-wise, maintaining the temperature at 50-55°C.[5]

  • Maintain the reaction mixture at 50-55°C for 12 hours.[5]

  • Distill off the excess bromine atmospherically until the temperature reaches 85°C.[5]

  • Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.[5]

  • Cool the mixture to 5°C and add a pre-prepared 1500 ml of 5% sodium hydrosulfite solution drop-wise.[5]

  • Separate the MDC layer and wash it twice with 100 ml of DM water.[5]

  • Distill off the MDC completely under atmospheric pressure, followed by vacuum to remove traces, yielding an oily residue of this compound.[5]

Protocol 2: Bromination using Aluminum Trichloride

This method employs a Lewis acid catalyst, aluminum trichloride, in a chlorinated solvent.

Materials:

  • 1,3-dimethyladamantane

  • Bromine

  • Anhydrous Aluminum Trichloride

  • 1,2-dichloroethane

  • Saturated Sodium Bisulfite solution

  • Anhydrous Sodium Sulfate

  • 5% Sodium Hydroxide (B78521) solution (for gas absorption)

Procedure:

  • In a reactor, add 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane and stir well.[6]

  • Heat the reaction solution to 15°C.[6]

  • Add 50 g (0.3 mol) of 1,3-dimethyladamantane to the mixture. Absorb any evolved gases with a 5% sodium hydroxide solution.[6]

  • After the reaction is complete, add 400 g of saturated sodium bisulfite solution until the red color of bromine disappears.[6]

  • Separate the organic phase and wash it with 400 g of water.[6]

  • Dry the organic phase with 20 g of anhydrous sodium sulfate.[6]

  • Distill off the solvent to obtain the crude product.[6]

  • Purify the crude product by reduced pressure distillation to yield this compound.[6]

Synthesis Workflow and Logic

The general workflow for the synthesis of this compound from 1,3-dimethyladamantane is depicted in the following diagram. This process involves the initial reaction setup, followed by the controlled addition of bromine, a reaction period, quenching of excess bromine, work-up involving extraction and washing, and final purification.

Synthesis_Workflow Start Start Reactant_Prep Reactant Preparation (1,3-Dimethyladamantane, Catalyst, Solvent) Start->Reactant_Prep Bromination Bromination (Controlled Bromine Addition & Reaction) Reactant_Prep->Bromination Quenching Quenching (Excess Bromine Removal) Bromination->Quenching Workup Work-up (Extraction & Washing) Quenching->Workup Purification Purification (Distillation) Workup->Purification End This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Quality Control

Rigorous quality control is essential at every stage of the manufacturing process to ensure the final product meets the high purity standards required for pharmaceutical applications, often exceeding 99%.[4] Standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are employed to verify the identity and purity of each batch of this compound.[4]

Conclusion

The synthesis of this compound is a well-established process with multiple effective protocols. The choice of methodology will depend on the desired scale, available resources, and specific purity requirements. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this vital pharmaceutical intermediate with high yield and purity. Careful control over reaction conditions and rigorous quality control are paramount to achieving consistent and reliable results.

References

An In-depth Technical Guide to 1-Bromo-3,5-dimethyladamantane (CAS: 941-37-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals, most notably Memantine, a drug used in the management of Alzheimer's disease. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in drug development, including the mechanism of action of its primary derivative.

Chemical and Physical Properties

This compound is a halogenated organic compound with a rigid, tricyclic adamantane (B196018) core.[1] It typically appears as a colorless to pale yellow oil or a white to off-white crystalline solid.[1][2] Its structural characteristics contribute to high thermal stability and low solubility in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 941-37-7[1][2]
Molecular Formula C₁₂H₁₉Br[1][3]
Molecular Weight 243.18 g/mol [1][3]
Appearance Colorless to pale yellow oil/liquid[2][4]
Boiling Point 201 °C (lit.)[2][4]
Density 1.224 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n20/D) 1.52 (lit.)[2][3]
Flash Point 109 °C (228 °F) - closed cup[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like ether, alcohol, chloroform, and dichloromethane.[1][2][6]
Storage Temperature 2-8°C[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the distinct proton environments within its structure are observed.
¹³C NMR Spectral data available from various sources.
Mass Spectrometry (GC-MS) Key fragments observed at m/z 163 and 107.[2]
Infrared (IR) Spectroscopy Characteristic peaks for the adamantane cage and C-Br bond are present.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the bromination of 1,3-dimethyladamantane (B135411). Several protocols exist, with variations in catalysts and reaction conditions to optimize yield and purity. High purity (often exceeding 99%) is crucial for its use in pharmaceutical applications.

Experimental Protocol 1: Bromination with Aluminum Trichloride Catalyst

This method utilizes a Lewis acid catalyst to facilitate the bromination of the adamantane core.

Materials:

Procedure:

  • In a suitable reactor, combine 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane with thorough stirring.

  • Heat the reaction mixture to 15°C.

  • Slowly add 50 g (0.3 mol) of 1,3-dimethyladamantane to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide solution trap.

  • After the addition is complete, continue to stir the reaction mixture.

  • Quench the reaction by adding 400 g of saturated sodium bisulfite solution until the red color of the bromine completely disappears.

  • Separate the organic and aqueous phases.

  • Wash the organic phase with 400 g of water.

  • Dry the organic phase with 20 g of anhydrous sodium sulfate.

  • Distill the organic phase to remove the solvent and obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: Approximately 92% with a purity of ≥99% as determined by gas chromatography.[2]

Experimental Protocol 2: Bromination with HBr in Acetic Acid

This protocol describes a synthesis using hydrobromic acid in acetic acid.

Materials:

  • 1,3-dimethyladamantane (100 g, 0.6 moles)

  • HBr in Acetic Acid (1 ml)

  • Bromine (124.7 ml, 2.41 moles)

  • Methylene dichloride (MDC) (800 ml)

  • 5% Sodium hydrosulfite solution

Procedure:

  • Charge a reactor with 100 g (0.6 moles) of 1,3-dimethyladamantane and 1 ml of HBr in acetic acid at 25-30°C.

  • Heat the reaction mixture to 50-55°C.

  • Slowly add 124.7 ml (2.41 moles) of bromine drop-wise while maintaining the temperature at 50-55°C.

  • Maintain the reaction mixture at this temperature for 12 hours.

  • Distill off the excess bromine atmospherically up to 85°C.

  • Cool the reaction mixture to 25-30°C and add 800 ml of MDC. Stir for 30 minutes.

  • Cool the MDC mixture to 5°C and add a 5% sodium hydrosulfite solution drop-wise to quench the remaining bromine.

  • Separate the MDC layer and wash it twice with demineralized water.

  • The MDC solution containing the product can then be used in subsequent steps or the product can be isolated by solvent evaporation.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Final Product A 1,3-Dimethyladamantane D Bromination Reaction A->D B Bromine B->D C Catalyst (e.g., AlCl3 or HBr) C->D E Quenching (e.g., NaHSO3) D->E Reaction Completion F Extraction & Washing E->F G Drying & Solvent Removal F->G H This compound G->H Purification (Distillation) G Synthesis of Memantine from this compound A This compound C Amination Reaction A->C B Urea / Diphenyl Ether B->C D Memantine Base C->D Yields F Salt Formation D->F E Aqueous HCl E->F G Crude Memantine HCl F->G H Recrystallization G->H I Purified Memantine HCl H->I G Mechanism of Action of Memantine at the NMDA Receptor cluster_normal Normal Synaptic Activity cluster_pathological Pathological (Excitotoxic) Condition cluster_memantine Memantine Intervention A Glutamate Release (Transient) B NMDA Receptor Activation A->B C Brief Ca2+ Influx B->C D Normal Synaptic Plasticity C->D E Excessive Glutamate F Prolonged NMDA Receptor Activation E->F G Sustained, High Ca2+ Influx F->G H Neuronal Damage G->H I Memantine I->F Blocks open channel

References

Spectroscopic Profile of 1-Bromo-3,5-dimethyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3,5-dimethyladamantane, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₁₂H₁₉Br) is a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and spectroscopic properties is essential for quality control, reaction monitoring, and characterization of related derivatives. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, IR, and MS data, complete with experimental protocols and a logical framework for spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (ppm)Description
2.170 - 2.144Adamantane (B196018) CH₂ protons
2.041 - 1.952Adamantane CH protons
1.433 - 1.326Adamantane CH₂ protons
1.205Adamantane CH proton
0.858Methyl (CH₃) protons
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Carbon Type
71.4C-Br
52.1CH
49.9CH₂
42.6CH₂
35.8C
31.8CH₃
30.2CH

Note: Specific peak assignments for ¹³C NMR can vary slightly based on the reference and solvent.

Table 3: Mass Spectrometry (GC-MS) Data
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
163100.0[M-Br]⁺
10765.0[C₈H₁₁]⁺
9312.6[C₇H₉]⁺
9111.4[C₇H₇]⁺
797.6[C₆H₇]⁺
16413.3Isotopic peak of [M-Br]⁺
242/244 Not observedMolecular Ion (M⁺)

The molecular ion is often not observed in the mass spectrum of adamantane derivatives due to the stability of the adamantyl cation.

Table 4: Infrared (IR) Spectroscopy Peak Analysis
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950StrongC-H stretch (alkane)
~2850StrongC-H stretch (alkane)
~1450MediumCH₂ bend (scissoring)
~1365MediumCH₃ bend (symmetric)
~690-515Medium-StrongC-Br stretch

Data estimated from the provided IR spectrum. The C-Br stretch is a key characteristic absorption for alkyl halides.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-25 mg for ¹H, 50-100 mg for ¹³C) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum shows the relative abundance of the different fragment ions.

Data Interpretation and Visualization

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample 1-Bromo-3,5- dimethyladamantane NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data

Experimental workflow for the spectroscopic analysis of this compound.

The logical flow of data interpretation begins with the individual analysis of each spectrum, followed by the integration of all data to confirm the molecular structure.

logical_interpretation cluster_data Spectroscopic Data cluster_interpretation Structural Elucidation H_NMR ¹H NMR: - Alkyl & Methyl protons - Signal Multiplicity Structure Confirmed Structure: This compound H_NMR->Structure Proton Environment C_NMR ¹³C NMR: - Number of unique carbons - Chemical shifts (C-Br, C-C) C_NMR->Structure Carbon Skeleton IR IR: - C-H alkane stretches - C-Br stretch IR->Structure Functional Groups MS MS: - Fragmentation pattern - [M-Br]⁺ peak MS->Structure Molecular Mass & Fragmentation

Logical relationship of spectroscopic data for structural confirmation.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 1-Bromo-3,5-dimethyladamantane. This information is critical for its application in organic synthesis and as a key intermediate in the manufacturing of pharmaceuticals, such as Memantine.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₁₂H₁₉Br[4][5]
Molecular Weight 243.18 g/mol [4][5][6]
Appearance Clear colorless to pale yellow oil/liquid
Boiling Point 201 °C (lit.)[4][5][7]
Density 1.224 g/mL at 25 °C (lit.)[4][5][7]
Refractive Index n20/D 1.52 (lit.)[4][5][7]
Flash Point 228 °F (109 °C) - closed cup[1][4][5]
Storage Temperature 2-8°C[1]

Solubility Profile

Currently, there is limited quantitative data available on the solubility of this compound in various solvents. The available qualitative information is summarized in Table 2.

SolventSolubilityReference
WaterDoes not mix well / Insoluble[8]
ChloroformSparingly soluble[1]
DichloromethaneSlightly soluble[1]
MethanolSlightly soluble[1]
EtherSoluble
AlcoholSoluble
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a standard technique for solubility measurement.

Objective: To determine the quantitative solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

  • This compound (purity >99%)

  • Solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Chloroform, Toluene, Hexane

  • Thermostatically controlled shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.

  • Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

  • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking speed should be optimized to ensure good mixing without causing splashing.

  • After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

  • Immediately filter the aliquot through a suitable filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Calculate the solubility in g/L or mol/L.

  • Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to known volume of solvent B Equilibrate in thermostatically controlled shaker bath at desired temperature A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Analyze concentration by HPLC/GC E->F G Calculate solubility (g/L or mol/L) F->G G Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome A Prepare samples of This compound (solid and solution) B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (H₂O₂) A->C D Photolytic (ICH Q1B) A->D E Thermal (Elevated Temperature) A->E F Withdraw samples at pre-defined intervals B->F C->F D->F E->F G Analyze using stability-indicating method (e.g., HPLC, LC-MS) F->G H Identify degradation products and degradation pathways G->H I Establish intrinsic stability G->I

References

The Adamantane Core: A Journey from Obscurity to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic hydrocarbon with a rigid, diamondoid structure, has carved a remarkable path from a chemical curiosity to a privileged scaffold in medicinal chemistry. First isolated from petroleum in 1933, its derivatives have since become indispensable in the treatment of a wide array of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes. This technical guide delves into the discovery and rich history of adamantane and its derivatives, providing a comprehensive overview of their synthesis, mechanisms of action, and key pharmacological properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental insights and a structured presentation of critical data.

The Dawn of Adamantane: Discovery and Early Synthesis

The story of adamantane begins in 1933 when it was first isolated from Hodonín petroleum by the Czech chemists S. Landa and V. Machacek.[1][2] Its name, derived from the Greek "adamantinos" meaning "diamond-like," was aptly chosen for its structural resemblance to the diamond lattice, bestowing upon it exceptional stability and rigidity.[1]

For years, adamantane remained a laboratory curiosity due to the minuscule amounts extractable from natural sources. The first chemical synthesis, achieved by Vladimir Prelog in 1941, was a multi-step and inefficient process, hindering further exploration of its chemical and biological potential.[1] A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a practical and efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[3] This development made adamantane and its derivatives readily accessible, paving the way for systematic investigation into their therapeutic applications.

The Antiviral Breakthrough: Amantadine (B194251) and Rimantadine (B1662185)

The first major therapeutic success for an adamantane derivative came with the discovery of the antiviral properties of amantadine (1-aminoadamantane hydrochloride).

Discovery and Synthesis

The synthesis of amantadine was a critical step in unlocking its therapeutic potential. A common and scalable method involves a two-step process starting from 1-bromoadamantane (B121549).

Experimental Protocol: Synthesis of Amantadine Hydrochloride [4]

  • Step 1: Formation of N-(1-adamantyl)formamide:

    • To formamide (B127407) (15.0 mol) at 85°C, add 1-bromoadamantane (1.5 mol) with stirring.

    • Heat the reaction mixture to 90°C.

    • Slowly add concentrated sulfuric acid (8.35 mol) dropwise, maintaining the temperature at 90°C.

    • Continue stirring at 90°C for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and pour it slowly into ice-cold water (2.5 L) with stirring at 0-5°C for 1 hour.

    • Filter the precipitated white solid and wash with cold water.

  • Step 2: Hydrolysis and Salt Formation:

    • The obtained N-(1-adamantyl)formamide is hydrolyzed using an aqueous solution of potassium hydroxide (B78521) in a mixture of water and propylene (B89431) glycol.

    • The resulting amantadine free base is then treated with aqueous hydrochloric acid to yield amantadine hydrochloride.

    • The final product is isolated by filtration and dried under vacuum.

Rimantadine, a close analog of amantadine, was developed to improve upon the parent compound's therapeutic profile. Its synthesis often starts from 1-acetyladamantane.

Experimental Protocol: Synthesis of Rimantadine [5][6]

  • Reductive Amination of 1-Acetyladamantane:

    • A mixture of 1-acetyladamantane, hydrogen gas, ammonia, and a metal catalyst (such as Cobalt, Ruthenium, or Nickel) is subjected to high temperature (approximately 250°C) and high pressure (up to 15,000 psi) in a specialized reactor.

    • This one-step process directly yields rimantadine.

Mechanism of Action: Targeting the Influenza M2 Proton Channel

Amantadine and rimantadine exhibit their antiviral activity against influenza A virus by targeting the M2 proton channel, a crucial protein for viral replication.

M2_Inhibition cluster_virus Influenza A Virus cluster_drug Drug Action Virus_Entry Virus Entry via Endocytosis Endosome Acidification of Endosome (Low pH) Virus_Entry->Endosome M2_Channel M2 Proton Channel Endosome->M2_Channel Activates Viral_Core Viral Core M2_Channel->Viral_Core H+ Influx Uncoating Viral RNA Release (Uncoating) Viral_Core->Uncoating Triggers Viral Replication Viral Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_Channel Blocks

After the influenza virus enters the host cell through endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, which allows protons to flow into the viral core. This influx of protons is essential for the uncoating of the virus and the release of its genetic material into the cytoplasm, a prerequisite for viral replication. Amantadine and rimantadine bind to the pore of the M2 channel, effectively blocking this proton transport and thereby inhibiting viral uncoating.[7]

Quantitative Data: Antiviral Activity

The antiviral efficacy of amantadine and rimantadine is typically quantified using a plaque reduction assay, which measures the concentration of the drug required to inhibit the formation of viral plaques in a cell culture by 50% (IC50).

Experimental Protocol: Plaque Reduction Assay [8][9]

  • Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in well plates.

  • Virus Infection: Infect the cell monolayers with a diluted influenza A virus suspension.

  • Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the adamantane derivative being tested.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

  • IC50 Determination: Calculate the IC50 value as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

CompoundVirus StrainIC50 (µg/mL)Reference
AmantadineInfluenza A (H1N1, H3N2)0.2 - 0.4[8]
RimantadineInfluenza A (H1N1, H3N2)0.2 - 0.4[8]

A New Frontier in Neurology: Memantine (B1676192) for Alzheimer's Disease

The therapeutic utility of the adamantane scaffold extended into the realm of neurodegenerative diseases with the development of memantine for the treatment of moderate to severe Alzheimer's disease.

Discovery and Synthesis

Memantine was first synthesized in the 1960s, but its potential for treating neurological disorders was not recognized until later. A simple and efficient two-step synthesis from 1,3-dimethyladamantane (B135411) has been developed.

Experimental Protocol: Synthesis of Memantine Hydrochloride [3][10]

  • Step 1: Formamidation of 1,3-Dimethyladamantane:

    • To a mixture of formamide and nitric acid, slowly add 1,3-dimethyladamantane with stirring.

    • Heat the reaction mixture to 85°C for 2 hours.

    • After cooling, the reaction mixture is quenched with ice-cold water and extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is washed, dried, and concentrated to yield N-formyl-1-amino-3,5-dimethyladamantane.

  • Step 2: Hydrolysis to Memantine Hydrochloride:

    • The N-formyl intermediate is heated to reflux in a mixture of water and concentrated hydrochloric acid for 1 hour.

    • The reaction mixture is then concentrated under vacuum.

    • The product is precipitated by the addition of a non-polar solvent like n-hexane and cooling.

    • The resulting white solid is filtered, washed, and dried to give memantine hydrochloride.

Mechanism of Action: NMDA Receptor Antagonism

Memantine's therapeutic effect in Alzheimer's disease is attributed to its role as a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.

NMDA_Modulation cluster_pathological Pathological State (Excess Glutamate) cluster_physiological Physiological State (Normal Signaling) Glutamate_Excess Excess Glutamate (B1630785) NMDA_Overactivation NMDA Receptor Overactivation Glutamate_Excess->NMDA_Overactivation Ca_Influx Excessive Ca2+ Influx NMDA_Overactivation->Ca_Influx Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Glutamate_Normal Normal Glutamate NMDA_Activation Normal NMDA Receptor Activation Glutamate_Normal->NMDA_Activation Ca_Signal Physiological Ca2+ Signaling NMDA_Activation->Ca_Signal Learning_Memory Learning & Memory Ca_Signal->Learning_Memory Memantine Memantine Memantine->NMDA_Overactivation Blocks (use-dependent) Memantine->NMDA_Activation Allows normal function

In Alzheimer's disease, it is hypothesized that excessive levels of the neurotransmitter glutamate lead to chronic overactivation of NMDA receptors. This, in turn, results in a sustained influx of calcium ions (Ca2+), leading to neuronal excitotoxicity and cell death. Memantine's "uncompetitive" nature means it only blocks the NMDA receptor channel when it is open. This use-dependent blockade allows it to preferentially inhibit the excessive, pathological activation of NMDA receptors while having minimal effect on their normal, physiological function in learning and memory.[11]

Quantitative Data: NMDA Receptor Binding Affinity

The binding affinity of memantine to the NMDA receptor is a key determinant of its therapeutic efficacy and is often measured through radioligand binding assays.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay [12][13]

  • Membrane Preparation: Prepare synaptic membrane fractions from a suitable source, such as rat brain tissue or cells expressing NMDA receptors.

  • Radioligand Incubation: Incubate the membrane preparation with a specific radioligand for the NMDA receptor (e.g., [3H]MK-801) in the presence of varying concentrations of memantine.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of memantine that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. The dissociation constant (Kd) can also be calculated from these experiments.

CompoundReceptorIC50 (µM)Reference
MemantineGluN1/GluN2B NMDA Receptor0.38 ± 0.03[14][15][16][17]
AmantadineGluN1/GluN2B NMDA Receptor28.6 ± 2.4[14][15][16][17]

Expanding Horizons: Adamantane in Metabolic Disease - Saxagliptin (B632) and Vildagliptin (B1682220)

The versatility of the adamantane scaffold is further demonstrated by its incorporation into drugs for type 2 diabetes, namely saxagliptin and vildagliptin. These drugs are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).

Discovery and Synthesis

The synthesis of these more complex adamantane derivatives involves multi-step sequences, often starting from chiral precursors to ensure the desired stereochemistry.

Experimental Workflow: Synthesis of Saxagliptin [18][19][20][21]

Saxagliptin_Synthesis Start (S)-N-Boc-3- hydroxyadamantylglycine Coupling Amide Coupling Start->Coupling Intermediate1 Methanoprolinamide Intermediate1->Coupling Intermediate2 Coupled Intermediate Coupling->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Intermediate3 Nitrile Intermediate Dehydration->Intermediate3 Deprotection Boc Deprotection Intermediate3->Deprotection Saxagliptin Saxagliptin Deprotection->Saxagliptin

Experimental Workflow: Synthesis of Vildagliptin [6][11][22][23]

Vildagliptin_Synthesis Start L-Proline Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate1 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Conversion to Nitrile Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Step2->Intermediate2 Step3 Condensation with 3-aminoadamantanol Intermediate2->Step3 Vildagliptin Vildagliptin Step3->Vildagliptin

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in regulating blood glucose levels by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.

Quantitative Data: DPP-4 Inhibition

The potency of saxagliptin and vildagliptin as DPP-4 inhibitors is determined by measuring their inhibitory constant (Ki) or the concentration required to inhibit 50% of the enzyme's activity (IC50).

Experimental Protocol: DPP-4 Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Inhibitor Incubation: Pre-incubate the DPP-4 enzyme with various concentrations of the adamantane-based inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the rate of substrate cleavage.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 or Ki value by fitting the data to an appropriate inhibition model.

CompoundTargetKi (nM)IC50 (nM)Reference
SaxagliptinDPP-41.30.5[24]
VildagliptinDPP-4-~50[25][26]

Pharmacokinetic Properties of Adamantane Derivatives

The rigid and lipophilic nature of the adamantane cage often imparts favorable pharmacokinetic properties to the drug molecules, including good oral bioavailability and metabolic stability.

CompoundBioavailability (%)Half-life (hours)Protein Binding (%)Primary Excretion Route
Amantadine ~9012-18~67Renal (unchanged)[12][27][28][29][30]
Rimantadine Well absorbed24-36~40Hepatic metabolism, then renal[2][31][32][33][34]
Memantine ~10060-80~45Renal (mostly unchanged)[9][35][36][37][38]
Saxagliptin ~752.5 (parent), 3.1 (active metabolite)LowHepatic metabolism and renal[1][13][24][39][40]
Vildagliptin 85~2-39.3Hepatic metabolism, then renal[3][4][10][25][26]

Conclusion

The journey of adamantane from its discovery in crude oil to its central role in a diverse range of therapeutic agents is a testament to the power of chemical innovation in medicine. The unique structural and physicochemical properties of the adamantane nucleus have enabled the development of drugs with novel mechanisms of action and favorable pharmacokinetic profiles. From combating viral infections and neurodegeneration to managing metabolic disorders, adamantane derivatives have had a profound impact on human health. This technical guide provides a foundational understanding of the history, synthesis, and pharmacology of these remarkable compounds, with the aim of inspiring and equipping the next generation of scientists to continue exploring the vast therapeutic potential of the adamantane scaffold.

References

The Adamantane Cage: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the adamantane (B196018) cage has established it as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and the ability to serve as a robust anchor for pharmacophoric groups, have been instrumental in the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of the adamantane cage in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways influenced by adamantane-containing drugs.

Physicochemical Properties and Their Impact on Drug Design

The adamantane moiety, a perfectly symmetrical, strain-free tricycle[3.3.1.13,7]decane, confers several advantageous properties to a drug molecule.[1][2][3] Its bulky, cage-like structure provides steric hindrance, which can shield adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[1] The high lipophilicity of the adamantane cage significantly enhances a drug's ability to cross cellular membranes, including the blood-brain barrier, a critical feature for central nervous system (CNS) acting drugs.[1][4] Furthermore, the rigid framework allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets.[1]

Therapeutic Applications of Adamantane-Containing Drugs

The versatility of the adamantane scaffold is evident in the broad spectrum of clinically approved drugs that incorporate this unique chemical entity.[1][5] Adamantane derivatives have found applications as antiviral, neuroprotective, antidiabetic, and anticancer agents.[6]

Antiviral Agents

The first therapeutic application of an adamantane derivative was amantadine (B194251), approved for the treatment of Influenza A infections.[7] Adamantane-based antivirals, including amantadine and rimantadine, function by blocking the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle.

Neuroprotective Agents (CNS Disorders)

In the realm of neuropharmacology, memantine (B1676192), an adamantane derivative, is a well-established treatment for moderate-to-severe Alzheimer's disease. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[7]

Antidiabetic Agents

The adamantane scaffold is also a key feature in modern antidiabetic drugs. Vildagliptin (B1682220) and saxagliptin (B632) are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones.[8][9] By inhibiting DPP-4, these drugs enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative adamantane derivatives across different therapeutic areas, providing a basis for comparison of their biological activity.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Reference
AmantadineInfluenza A (general)Varies with strain>100[11]
RimantadineInfluenza A (general)Varies with strain>100[11]
(R)-10 (enol ester)A/IIV-Orenburg/29-L/2016(H1N1)pdm097.7>40[4]
(S)-10 (enol ester)A/IIV-Orenburg/29-L/2016(H1N1)pdm0913.7>40[4]
Gly-Thz-rimantadineA/Hongkong/680.11 µg/mL50 µg/mL[12]

Table 2: Binding Affinity of Adamantane Derivatives for the NMDA Receptor

CompoundPreparationKᵢ (µM)Reference
MemantineHuman frontal cortex0.54 ± 0.23[13]
AmantadineHuman frontal cortex10.50 ± 6.10[13]
1-amino-3,5-diethyl-adamantaneHuman frontal cortex0.19 ± 0.06[13]
1-N-methyl-amino-adamantaneHuman frontal cortex21.72 ± 1.63[13]

Table 3: DPP-4 Inhibition by Adamantane-Containing Drugs

CompoundEnzyme SourceIC₅₀ (nM)Reference
VildagliptinHuman recombinant3.5 ± 1.5[6]
SaxagliptinHuman recombinantData not readily available in provided snippets

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of adamantane derivatives.

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549).[1][14][15]

Step 1: Formation of N-(1-adamantyl)acetamide

  • To a reaction vessel, add 1-bromoadamantane and acetylamide.

  • Heat the mixture to 125 °C with stirring.

  • Slowly add concentrated sulfuric acid to the mixture.

  • Maintain the temperature and continue stirring for approximately 3.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)acetamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

  • Prepare a mixture of sodium hydroxide, water, and propylene (B89431) glycol.

  • Add the N-(1-adamantyl)acetamide from the previous step to this mixture.

  • Heat the reaction mixture to 125-130 °C and reflux for approximately 7.5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add ice-cold water.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water.

  • Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[16][17][18][19]

  • Cell Culture: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates and grow to a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of the adamantane derivative in a serum-free medium. Mix the virus stock with each drug dilution and incubate for 1 hour at 37°C.

  • Infection: Aspirate the culture medium from the cell monolayers and infect with the virus-drug mixture for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days for influenza).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the adamantane derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.[3][22][23][24]

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer to prepare a crude membrane suspension.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the adamantane test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

DPP-4 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[25][26][27][28][29]

  • Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the test compound (adamantane derivative), and a fluorogenic substrate (e.g., Gly-Pro-AMC) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, mix the DPP-4 enzyme with various concentrations of the test compound and incubate for a short period.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The fluorescence is proportional to the amount of product formed.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC₅₀ value is the concentration of the compound that inhibits DPP-4 activity by 50% compared to the uninhibited control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving adamantane derivatives.

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel part of viral envelope Viral_Core Viral Ribonucleoprotein (vRNP) M2_Channel->Viral_Core allows H+ influx Acidification Endosome Acidification M2_Channel->Acidification leads to Endosome H_ions H+ H_ions->M2_Channel influx Uncoating Viral Uncoating Acidification->Uncoating triggers Replication Viral Replication Uncoating->Replication releases vRNP for Amantadine Amantadine Amantadine->M2_Channel blocks

Caption: Inhibition of Influenza A M2 Proton Channel by Amantadine.

NMDA_Receptor_Modulation cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate releases Postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion allows influx of Normal_Signal Normal Synaptic Transmission NMDA_Receptor->Normal_Signal physiological activation mediates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity excessive influx leads to Memantine Memantine Memantine->NMDA_Receptor non-competitive antagonist

Caption: Modulation of NMDA Receptor Activity by Memantine.

DPP4_Inhibition_Pathway cluster_incretin Incretin System cluster_pancreas Pancreas Gut Gut L-cells GLP1 GLP-1 (active) Gut->GLP1 releases in response to food DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Beta_cells β-cells GLP1->Beta_cells stimulates Alpha_cells α-cells GLP1->Alpha_cells inhibits Inactive_GLP1 GLP-1 (inactive) DPP4->Inactive_GLP1 produces Insulin Insulin Beta_cells->Insulin secretes Glucagon Glucagon Alpha_cells->Glucagon suppresses secretion of Glucose_uptake Increased Glucose Uptake Insulin->Glucose_uptake Hepatic_glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_glucose Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits

Caption: DPP-4 Inhibition by Vildagliptin and its Downstream Effects.

Experimental_Workflow_Antiviral Start Antiviral Drug Screening Cell_Culture Prepare confluent monolayer of host cells Start->Cell_Culture Compound_Dilution Prepare serial dilutions of adamantane derivative Start->Compound_Dilution Infection Infect cell monolayer Cell_Culture->Infection Virus_Incubation Incubate virus with compound dilutions Compound_Dilution->Virus_Incubation Virus_Incubation->Infection Overlay Add semi-solid overlay Infection->Overlay Incubate_Plaques Incubate to allow plaque formation Overlay->Incubate_Plaques Stain_and_Count Fix, stain, and count plaques Incubate_Plaques->Stain_and_Count Data_Analysis Calculate IC₅₀ value Stain_and_Count->Data_Analysis End Determine Antiviral Efficacy Data_Analysis->End

Caption: General Experimental Workflow for Plaque Reduction Assay.

Conclusion

The adamantane cage continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful clinical application of adamantane-containing drugs across a wide range of diseases underscores the enduring importance of this remarkable hydrocarbon in the ongoing quest for novel and more effective therapies. Future research will undoubtedly continue to unlock new therapeutic opportunities by leveraging the unique attributes of the adamantane core.

References

An In-depth Technical Guide to the Lipophilicity and Steric Effects of 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the lipophilicity and steric effects of 1-bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmacologically active compounds such as Memantine. This document outlines the physicochemical properties, experimental protocols for their determination, and the structural basis for this molecule's utility in drug design.

Core Physicochemical Properties

This compound possesses a unique combination of high lipophilicity and significant steric bulk, primarily due to its rigid, three-dimensional adamantane (B196018) core. These characteristics are crucial in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Lipophilicity

Lipophilicity, a critical parameter in drug design, influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity of this compound is predominantly attributed to its large, non-polar hydrocarbon cage.

Data Presentation: Lipophilicity of this compound

ParameterValueMethodSource
XLogP3 4.5ComputedPubChem[1]
logP No experimental data found--
logD No experimental data found--
Steric Effects

The adamantane cage is a sterically demanding substituent. This bulkiness can be leveraged in drug design to control molecular interactions, enhance binding selectivity, and protect susceptible functional groups from metabolic degradation. The steric hindrance of this compound is further amplified by the presence of two methyl groups and a bromine atom at the bridgehead positions.

Data Presentation: Steric Parameters of the Adamantyl Group

While specific steric parameters for the 1-bromo-3,5-dimethyladamantyl group have not been reported, the values for the parent adamantyl group provide a strong quantitative basis for its significant steric profile. The addition of methyl and bromo substituents will further increase these steric dimensions.

ParameterValueDescriptionSource
Sterimol L 6.61 ÅLength of the substituentChemRxiv[2]
Sterimol B1 3.15 ÅMinimum width of the substituentChemRxiv[2]
Sterimol B5 3.49 ÅMaximum width of the substituentChemRxiv[2]
Taft Steric Parameter (E_s) No data found--
Charton's Steric Parameter (ν) No data found--

Experimental Protocols

Detailed methodologies for the experimental determination of lipophilicity and the synthesis of this compound are provided below.

Experimental Determination of Lipophilicity (logP) via Shake-Flask Method

The shake-flask method is the gold-standard technique for the experimental determination of the n-octanol/water partition coefficient (logP).

Protocol:

  • Preparation of Pre-saturated Solvents:

    • Mix n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a large separation funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or n-octanol).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a centrifuge tube. The final concentration of the analyte should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning:

    • Cap the tube and shake it gently for a predetermined period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning equilibrium to be reached.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation of logP:

    • The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: logP = log10([Analyte]_octanol / [Analyte]_aqueous)

Synthesis of this compound

This compound is typically synthesized via the bromination of 1,3-dimethyladamantane (B135411).

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,3-dimethyladamantane in a suitable solvent (e.g., a halogenated solvent like dichloromethane (B109758) or neat bromine can be used).

    • Cool the mixture in an ice bath.

  • Bromination:

    • Slowly add bromine dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite until the red-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Structure-Property Relationship

G Experimental Workflow: Shake-Flask logP Determination start Start prep Prepare Pre-saturated n-Octanol and Water start->prep sample Prepare Analyte Solution in Biphasic System prep->sample partition Shake to Equilibrate (e.g., 2h at 25°C) sample->partition separate Centrifuge to Separate Phases partition->separate quantify Quantify Analyte Concentration in Each Phase (e.g., HPLC) separate->quantify calculate Calculate logP: log([C]oct/[C]aq) quantify->calculate end End calculate->end

Shake-Flask logP Determination

G Synthesis Workflow: this compound start Start: 1,3-Dimethyladamantane dissolve Dissolve in Solvent (e.g., Dichloromethane) start->dissolve bromination Add Bromine Dropwise at 0°C, then Reflux dissolve->bromination workup Aqueous Work-up (Quench, Wash, Dry) bromination->workup purify Purification (Distillation or Chromatography) workup->purify product Product: this compound purify->product

Synthesis Workflow

Conclusion

This compound is a valuable building block in medicinal chemistry, primarily due to its pronounced lipophilicity and steric hindrance. The high lipophilicity, indicated by a computed XLogP3 of 4.5, is instrumental in enhancing the ability of drug candidates to cross biological membranes.[1] The significant steric bulk, quantifiable by parameters such as Sterimol values, offers a strategic tool for optimizing drug-receptor interactions and improving metabolic stability. The experimental protocols provided herein for the determination of lipophilicity and for its synthesis offer a practical guide for researchers. A thorough understanding of these core properties is essential for the rational design and development of novel therapeutics.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the hazards and safety precautions for handling 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7). This key intermediate, notably used in the synthesis of Memantine, an antagonist of the NMDA receptor for the treatment of Alzheimer's disease, requires careful handling due to its specific chemical properties and potential hazards.[1]

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is the first step in ensuring its safe handling. The compound is a colorless to pale yellow, clear oily liquid.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC12H19Br[1]
Molecular Weight243.18 g/mol [1][2]
Melting Point109 °C / 228.2 °F[3]
Boiling Point201 °C / 393.8 °F[1][3]
Density1.224 g/cm³ at 25 °C[1][3][4]
Flash Point228 °F[1]
Refractive Indexn20/D 1.52[1]
SolubilitySparingly soluble in Chloroform, slightly soluble in Dichloromethane and Methanol. Does not mix well with water.[1][4]
Vapor Density>1 (air=1)[4]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance.[4] While comprehensive toxicological data is not available, the existing information necessitates a cautious approach. The primary hazards are associated with skin and eye irritation.[2]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Toxicological Information:

  • The toxicological properties have not been fully investigated.[3]

  • Direct contact with the eyes may cause transient discomfort, characterized by tearing or redness.[4]

  • The liquid can degrease the skin, potentially leading to non-allergic contact dermatitis.[4] It is advised that individuals with open cuts, abraded, or irritated skin should avoid exposure.[4]

  • While not classified as harmful by ingestion based on current evidence, caution is still warranted.[4]

  • There is no data available on carcinogenicity, teratogenicity, or reproductive toxicity.[3][5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • An eye wash unit should be readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[3][4] A lab coat or overalls and a PVC apron are recommended.[4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if there is a risk of overexposure, an approved respirator should be worn.[4]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[4]

  • Avoid contact with skin, eyes, or clothing.[3]

  • Do not ingest or inhale.[3]

  • Handle in accordance with good industrial hygiene and safety practices.[3]

  • No smoking, naked lights, or ignition sources should be present in the handling area.[4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store in original containers.[4]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3][4]

  • Protect containers against physical damage and check regularly for leaks.[4] Recommended storage temperature is 2-8°C.[1]

Reactivity and Stability

This compound is stable under normal conditions.[3][4] However, it is crucial to be aware of its incompatibilities and potential hazardous reactions.

  • Incompatible Materials: Avoid contact with oxidizing agents, such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[3][4]

  • Hazardous Decomposition Products: Upon combustion, this compound may emit carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3] Poisonous fumes may also be emitted.[4]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release Measures:

  • Minor Spills: Remove all ignition sources.[4] Clean up spills immediately.[4] Sweep up and shovel the material into suitable containers for disposal.[3]

  • Major Spills: This is considered a moderate hazard.[4] Evacuate the area and move upwind.[4] Alert emergency responders and inform them of the location and nature of the hazard.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] If irritation persists, seek medical attention.[4]

  • Skin Contact: Flush skin and hair with running water and soap if available.[4] Remove contaminated clothing immediately.[6] Seek medical attention in the event of irritation.[4]

  • Inhalation: Remove the individual to fresh air.[3] If breathing is difficult or symptoms occur, get medical attention immediately.[3]

  • Ingestion: Rinse mouth with water.[6] Do not induce vomiting.[5] Seek immediate medical attention.[5]

Fire-Fighting Measures

This compound is combustible and presents a slight fire hazard when exposed to heat or flame.[4]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][4][5]

  • Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3] For major fires and large quantities, evacuate the area and fight the fire remotely due to the risk of explosion.[3]

Experimental Workflow: Risk Assessment and Control

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessmentWorkflow cluster_Plan Planning & Preparation cluster_Control Control Measures cluster_Execution Experimental Execution cluster_Response Emergency Response A Identify Hazards (Chemical, Physical, Toxicological) B Assess Risks (Likelihood & Severity) A->B D Implement Engineering Controls (Fume Hood, Ventilation) B->D E Select & Use Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->E F Establish Safe Work Practices (Handling, Storage, Waste) B->F C Review Safety Data Sheet (SDS) C->A G Conduct Experiment D->G E->G F->G H Accidental Spill or Exposure G->H I Follow First Aid Procedures H->I J Notify Supervisor & Emergency Services I->J

Caption: Risk assessment and control workflow for handling this compound.

References

Methodological & Application

Synthetic Routes to 1-Amino-3,5-dimethyladamantane from 1-Bromo-3,5-dimethyladamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-amino-3,5-dimethyladamantane, a crucial pharmaceutical intermediate, using 1-bromo-3,5-dimethyladamantane as the starting material. The following sections outline various synthetic strategies, present quantitative data for process optimization, and provide step-by-step methodologies for key reactions.

Introduction

1-Amino-3,5-dimethyladamantane, widely known as Memantine (B1676192), is a prominent drug used in the management of moderate-to-severe Alzheimer's disease.[1][2][3] Its synthesis from readily available precursors is a subject of significant interest in medicinal and process chemistry. This compound serves as a key starting material for several synthetic routes to Memantine.[4][5] This document details three primary synthetic pathways: direct amination with urea (B33335), direct amination with thiourea (B124793), and a two-step Ritter reaction followed by hydrolysis.

Synthetic Strategies Overview

The conversion of this compound to 1-amino-3,5-dimethyladamantane involves the substitution of the bromine atom with an amino group. The adamantane (B196018) cage's bulky nature and the tertiary position of the bromine atom influence the reaction mechanisms, which can proceed through carbocation intermediates.

cluster_urea Direct Amination with Urea cluster_thiourea Direct Amination with Thiourea cluster_ritter Ritter Reaction & Hydrolysis start This compound urea Urea start->urea Direct Amination thiourea Thiourea start->thiourea Direct Amination ritter_reagents Acetonitrile, Acid Catalyst start->ritter_reagents Ritter Reaction end_product 1-Amino-3,5-dimethyladamantane (Memantine) urea->end_product thiourea->end_product ritter_intermediate N-(3,5-dimethyladamantan-1-yl)acetamide hydrolysis Hydrolysis ritter_intermediate->hydrolysis hydrolysis->end_product ritter_reagents->ritter_intermediate

Caption: Synthetic pathways from this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic routes, allowing for easy comparison of their efficiencies.

Synthetic RouteReagentsSolventReaction TimeOverall Yield (%)Reference
Direct Amination with Urea UreaDiphenyl ether6 hours75.81%[6]
Direct Amination with Thiourea ThioureaPropylene (B89431) glycol5.5 hours82.44% - 83.11%[1][2][7]
Ritter Reaction & Hydrolysis Acetonitrile, H₂SO₄, NaOHAcetonitrile, Diethylene glycol>11 hoursHigh (unspecified)[8][9]

Experimental Protocols

Protocol 1: Direct Amination with Urea

This protocol is based on the direct reaction of this compound with urea in a high-boiling solvent.[6][10]

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.

  • Heating: Heat the mixture to 170°C for 4 hours.[6]

  • Second Stage: Reduce the temperature to 100°C and maintain for an additional 2 hours.[6]

  • Work-up:

    • Cool the reaction mixture.

    • Adjust the pH to 12 by adding 30% sodium hydroxide solution.

    • Extract the memantine base with toluene or dichloromethane.

    • Wash the organic layer with water.

  • Salt Formation:

    • Treat the organic solution containing the memantine base with an 18% aqueous solution of HCl to precipitate the hydrochloride salt.

  • Purification:

    • Filter the crude solid.

    • Wash the solid with dichloromethane.

    • Recrystallize the product from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure 1-amino-3,5-dimethyladamantane hydrochloride.

start Combine Reactants: This compound, Urea, Diphenyl Ether heat1 Heat to 170°C for 4h start->heat1 heat2 Heat to 100°C for 2h heat1->heat2 workup Work-up: - Adjust pH to 12 (NaOH) - Extract with Toluene/DCM - Wash with Water heat2->workup salt Salt Formation: Add 18% HCl (aq) workup->salt purify Purification: - Filter - Wash with DCM - Recrystallize (Ethanol/EtOAc) salt->purify end_product 1-Amino-3,5-dimethyladamantane HCl purify->end_product

Caption: Workflow for direct amination with urea.

Protocol 2: Direct Amination with Thiourea

This improved protocol utilizes thiourea, resulting in a higher yield and potentially safer reaction conditions.[1][2][3]

Materials:

  • This compound

  • Thiourea

  • Propylene glycol (PG)

  • Hydrochloric acid

Procedure:

  • Reaction Setup: Combine this compound, thiourea, and propylene glycol. An optimized molar ratio of this compound to thiourea to propylene glycol to HCl is 1:4:8:8.[7]

  • First Heating Stage: Heat the reaction mixture to 160°C.[1][2]

  • Second Heating Stage: After the initial heating period, reduce the temperature to 80°C. The total reaction time is approximately 5.5 hours.[1][2]

  • Work-up and Purification: The specific work-up procedure following the reaction is not detailed in the provided abstracts but would typically involve basic work-up to isolate the free amine, followed by conversion to the hydrochloride salt and recrystallization, similar to the urea protocol.

Protocol 3: Ritter Reaction Followed by Hydrolysis

This two-step method involves the formation of an amide intermediate, which is then hydrolyzed to the desired amine.[8][9][11]

Materials:

  • This compound

  • Acetonitrile

  • Concentrated Sulfuric Acid or Phosphoric Acid[9][11]

  • Ice-cold water

  • Toluene

  • Sodium hydroxide

  • Diethylene glycol

  • Ethyl acetate

  • Ethyl acetate hydrochloride

Procedure:

Step 1: Synthesis of 1-Acetamido-3,5-dimethyladamantane (Ritter Reaction)

  • Reaction Setup: In a reaction vessel, dissolve this compound in acetonitrile.[9]

  • Acid Addition: Cool the mixture to 5°C and slowly add concentrated sulfuric acid, maintaining the temperature between 5-20°C.[9]

  • Reaction: Allow the mixture to warm to 25-30°C and stir for 3 hours. Then, heat the mixture to 45-50°C for 8 hours.[9]

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Extract the product with toluene.[9]

Step 2: Hydrolysis of 1-Acetamido-3,5-dimethyladamantane

  • Reaction Setup: Combine the 1-acetamido-3,5-dimethyladamantane obtained from Step 1 with sodium hydroxide and diethylene glycol.[8]

  • Heating: Heat the mixture to reflux for 6 hours.[8]

  • Work-up: Cool the reaction and add water. Extract the free amine with dichloromethane.[8]

  • Salt Formation and Purification:

    • Distill off the dichloromethane.

    • Dissolve the residue in ethyl acetate.

    • Add ethyl acetate hydrochloride to precipitate the product.

    • Cool to 0-5°C, filter the solid, and dry to obtain 1-amino-3,5-dimethyladamantane hydrochloride.[8]

cluster_step1 Step 1: Ritter Reaction cluster_step2 Step 2: Hydrolysis ritter_start Combine this compound and Acetonitrile ritter_acid Add H₂SO₄ at 5-20°C ritter_start->ritter_acid ritter_heat Stir at 25-30°C (3h), then 45-50°C (8h) ritter_acid->ritter_heat ritter_workup Work-up: - Pour into ice water - Extract with Toluene ritter_heat->ritter_workup ritter_product 1-Acetamido-3,5-dimethyladamantane ritter_workup->ritter_product hydrolysis_start Combine Amide Intermediate, NaOH, and Diethylene Glycol ritter_product->hydrolysis_start Intermediate hydrolysis_heat Reflux for 6h hydrolysis_start->hydrolysis_heat hydrolysis_workup Work-up: - Add Water - Extract with DCM hydrolysis_heat->hydrolysis_workup hydrolysis_salt Salt Formation & Purification: - Dissolve in EtOAc - Add EtOAc-HCl - Filter and Dry hydrolysis_workup->hydrolysis_salt hydrolysis_product 1-Amino-3,5-dimethyladamantane HCl hydrolysis_salt->hydrolysis_product

Caption: Workflow for the Ritter reaction and hydrolysis route.

Conclusion

The synthesis of 1-amino-3,5-dimethyladamantane from this compound can be achieved through several effective methods. The direct amination with thiourea offers the highest reported yield and a relatively short reaction time.[1][2][7] The direct amination with urea is also a viable, one-pot method.[6][10] The Ritter reaction provides a reliable, albeit longer, two-step alternative that proceeds through a stable amide intermediate.[8][9] The choice of synthetic route will depend on factors such as desired yield, process safety, reagent availability, and scalability for industrial production.

References

Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine (B1676192), an adamantane (B196018) derivative, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate to severe Alzheimer's disease. Its therapeutic effect is attributed to its ability to modulate glutamatergic neurotransmission, which is often dysregulated in neurodegenerative disorders. A key precursor in the chemical synthesis of Memantine is 1-Bromo-3,5-dimethyladamantane. This document provides detailed application notes and experimental protocols for the synthesis of Memantine hydrochloride from this precursor, along with relevant analytical data and a depiction of its mechanism of action.

Synthetic Routes and Data Presentation

The synthesis of Memantine from this compound can be achieved through several methods, primarily involving direct amination or a Ritter-type reaction followed by hydrolysis. Below are summaries of key quantitative data from established protocols.

ParameterDirect Amination with Urea[1]Direct Amination with Thiourea[2]
Starting Material This compoundThis compound
Reagents Urea, Diphenyl etherThiourea, Propylene glycol, HCl
Molar Ratio (Precursor:Aminating Agent) 1:31:4
Solvent Diphenyl etherPropylene glycol
Reaction Temperature Step 1: 170°C; Step 2: 100°CStep 1: 160°C; Step 2: 80°C
Reaction Time 6 hours5.5 hours
Overall Yield 75.81%82.44%
Purity (GC) Meets USP 43 Standards99.91%

Table 1: Comparison of Direct Amination Methods for Memantine Synthesis.

Experimental Protocols

Protocol 1: Direct Amination with Urea

This protocol is adapted from a method describing the direct amination of this compound using urea.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.

  • Heating: Heat the reaction mixture to 170°C and maintain for 4 hours.

  • Second Stage: Reduce the temperature to 100°C and continue the reaction for an additional 2 hours.

  • Work-up: After cooling, adjust the pH of the reaction mixture to 12 with a 30% sodium hydroxide solution.

  • Extraction: Extract the memantine base with toluene and wash the organic layer with water.

  • Salt Formation: Treat the memantine base with an 18% solution of hydrochloric acid to form memantine hydrochloride.

  • Purification: Filter the resulting white solid, wash with dichloromethane, and dry under vacuum. Recrystallize the crude product from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain pure 1-amino-3,5-dimethyladamantane hydrochloride (Memantine HCl).

Protocol 2: Ritter-Type Reaction and Hydrolysis

This protocol follows a classical approach involving the formation of an acetamido intermediate.

Materials:

  • This compound

  • Acetonitrile (B52724)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide

  • Diethylene glycol

  • Ethyl acetate

  • Hydrochloric acid (in ethyl acetate)

Procedure:

  • Ritter Reaction: React this compound with acetonitrile in the presence of concentrated sulfuric acid to yield N-(3,5-dimethyladamantan-1-yl)acetamide.

  • Hydrolysis: Heat the resulting acetamido intermediate with sodium hydroxide in diethylene glycol.

  • Extraction: After cooling, extract the memantine free base.

  • Salt Formation: Dissolve the free base in ethyl acetate and treat with a solution of hydrochloric acid in ethyl acetate to precipitate Memantine hydrochloride.

  • Purification: Filter and dry the solid product.

Visualization of Synthetic and Mechanistic Pathways

To illustrate the synthetic process and the mechanism of action of Memantine, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway to Memantine HCl This compound This compound Memantine Base Memantine Base This compound->Memantine Base Direct Amination Aminating Agent Urea or Thiourea Aminating Agent->Memantine Base Memantine HCl Memantine HCl Memantine Base->Memantine HCl Salt Formation HCl HCl HCl->Memantine HCl

Caption: Synthetic route from this compound to Memantine HCl.

G cluster_moa Memantine Mechanism of Action Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Activates Ca_Influx Excessive Ca2+ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Memantine Memantine Memantine->Ca_Channel Blocks (Uncompetitive)

Caption: Memantine's role as an NMDA receptor antagonist.

Characterization Data of Memantine Hydrochloride

The synthesized Memantine hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the adamantane cage protons and the two methyl groups. A characteristic singlet for the two methyl groups is expected around 0.75 ppm in D₂O.
¹³C NMR Resonances for the quaternary carbons, methine groups, methylene (B1212753) groups, and methyl groups of the dimethyladamantane structure.
FTIR (KBr) Characteristic absorption bands for N-H stretching of the amine salt, C-H stretching of the adamantane cage, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the memantine free base (C₁₂H₂₁N, m/z ≈ 179.17).
Melting Point Approximately 258°C.[3]
Solubility Soluble in water and ethanol.[3]

Table 2: Analytical Characterization Data for Memantine Hydrochloride.

Conclusion

The synthesis of Memantine from this compound is a well-documented process that can be achieved with good yields and high purity. The choice of synthetic route may depend on available resources, safety considerations, and desired scale. Proper analytical characterization is crucial to ensure the quality of the final product for research and development purposes. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis and study of this important therapeutic agent.

References

Application of 1-Bromo-3,5-dimethyladamantane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-3,5-dimethyladamantane is a key organobromine compound featuring a rigid, three-dimensional adamantane (B196018) cage. This unique structural motif imparts desirable physicochemical properties to molecules, such as high lipophilicity, metabolic stability, and a defined spatial orientation, making it a valuable building block in medicinal chemistry and materials science.[1][2] Its primary application lies in its role as a crucial intermediate for the synthesis of pharmacologically active compounds, most notably Memantine (B1676192), a drug used in the treatment of moderate-to-severe Alzheimer's disease.[1][3][4][5][6][7][8]

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the preparation of Memantine hydrochloride.

Synthesis of Memantine Hydrochloride

Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Several synthetic routes have been developed for its preparation starting from this compound, primarily involving nucleophilic substitution of the bromine atom.

Below are protocols for three common methods for the synthesis of Memantine hydrochloride.

This method provides a direct route to Memantine through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed.[3][4][5][7]

Reaction Scheme:

G A This compound B Memantine A->B 1. Thiourea (B124793), Propylene (B89431) Glycol, 160°C 2. NaOH C Memantine Hydrochloride B->C HCl

Caption: Synthesis of Memantine HCl via Thiourea.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, thiourea, and propylene glycol. The molar ratio of this compound to thiourea is typically 1:4.[5]

  • Heating: Heat the reaction mixture to 160°C and maintain this temperature for a specified period (e.g., 5.5 hours total reaction time, with a second stage at 80°C).[3][4][7]

  • Hydrolysis: After cooling, the intermediate is hydrolyzed by adding a solution of sodium hydroxide (B78521) to adjust the pH to approximately 12.

  • Extraction: Extract the resulting Memantine base with an organic solvent such as toluene.

  • Salt Formation: Treat the organic extract with a solution of hydrochloric acid (e.g., 18% aqueous HCl) to precipitate Memantine hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and ethyl acetate.

Quantitative Data:

ParameterValueReference
Molar Ratio (Substrate:Thiourea:PG:HCl)1:4:8:8[5]
Temperature (Stage 1)160°C[3][4][5][7]
Temperature (Stage 2)80°C[3][4][5][7]
Total Reaction Time5.5 hours[3][4][7]
Overall Yield82.44% - 83.11%[3][4][5][7]

The Ritter reaction provides an alternative pathway to Memantine, proceeding through an N-acetyl intermediate.[9][10]

Reaction Scheme:

G A This compound B 1-Acetamido-3,5-dimethyladamantane A->B Acetonitrile, H₂SO₄ C Memantine B->C NaOH, Diethylene Glycol, >190°C D Memantine Hydrochloride C->D HCl

Caption: Synthesis of Memantine HCl via Ritter Reaction.

Experimental Protocol:

  • Amidation: To a cooled solution of this compound in acetonitrile, slowly add concentrated sulfuric acid while maintaining a low temperature (5-20°C).[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 45-50°C for several hours (e.g., 8 hours) to form 1-acetamido-3,5-dimethyladamantane.[10]

  • Hydrolysis: The intermediate is subjected to alkaline hydrolysis using a strong base like sodium hydroxide in a high-boiling solvent such as diethylene glycol, refluxing at a temperature greater than 190°C for approximately 6 hours.[9]

  • Workup and Extraction: After cooling, the reaction mixture is diluted with water and the Memantine base is extracted with an organic solvent (e.g., benzene).[9]

  • Salt Formation and Purification: The free base is then converted to the hydrochloride salt and purified as described in the previous method.

Quantitative Data:

ParameterValueReference
Molar Ratio (Substrate:Acetonitrile:H₂SO₄)1:17:35 (approx.)[9]
Amidation Temperature5-50°C[10]
Amidation Time~11 hours[10]
Hydrolysis Temperature>190°C[9]
Hydrolysis Time6 hours[9]
Yield (Amidation Step)~100% (crude)[9]

This route involves the formation of an N-formyl intermediate which is subsequently hydrolyzed to yield Memantine.[9][11]

Reaction Scheme:

G A This compound B 1-N-Formylamino-3,5-dimethyladamantane A->B Formamide (B127407), 157°C C Memantine Hydrochloride B->C conc. HCl, 104°C

Caption: Synthesis of Memantine HCl via Formamide.

Experimental Protocol:

  • Formylation: Heat this compound in formamide at approximately 157°C for about 14 hours.[9]

  • Hydrolysis: The resulting 1-N-formylamino-3,5-dimethyladamantane is then hydrolyzed by heating with concentrated hydrochloric acid at around 104°C for 6.5 hours to directly yield Memantine hydrochloride.[9]

  • Purification: The product can be purified by recrystallization.

Quantitative Data:

ParameterValueReference
Formylation Temperature157°C[9]
Formylation Time14 hours[9]
Hydrolysis Temperature104°C[9]
Hydrolysis Time6.5 hours[9]
Purity of Intermediate76.4%[9]
Purity of Final Product99.9%[9]

Other Applications in Organic Synthesis

While the synthesis of Memantine is the most prominent application, this compound is also utilized in other synthetic transformations.

  • Synthesis of 1,3-Dicarbonyl Adamantanes: It has been used in the one-pot synthesis of 1,3-dicarbonyl adamantanes.[6][12]

  • Synthesis of 3,5-Dimethyladamantan-1-ol: This bromo-adamantane derivative serves as a precursor for the synthesis of 3,5-dimethyladamantan-1-ol.[6][12]

The reactivity of the bridgehead bromide is generally limited to nucleophilic substitution reactions and elimination reactions under forcing conditions. Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, which are common for aryl and vinyl halides, are not typically reported for tertiary alkyl halides like this compound due to the steric hindrance and the nature of the C-Br bond.

Logical Workflow for Synthesis and Application

The general workflow for utilizing this compound, particularly in the context of drug development, follows a logical progression from starting material synthesis to the final active pharmaceutical ingredient (API).

G A 1,3-Dimethyladamantane B Bromination A->B C This compound B->C D Nucleophilic Substitution (e.g., Amination) C->D E Functionalized Adamantane Derivative (e.g., Memantine Base) D->E F Salt Formation / Purification E->F G Final Product (e.g., Memantine HCl) F->G

Caption: General Synthetic Workflow.

References

The Versatility of 1-Bromo-3,5-dimethyladamantane: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dimethyladamantane is a key synthetic intermediate, prized for its rigid, lipophilic, and three-dimensional adamantane (B196018) core. This unique structure imparts favorable pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability and improved membrane permeability. These characteristics have made it a valuable building block in medicinal chemistry, most notably in the development of drugs targeting the central nervous system. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatization into bioactive molecules, with a primary focus on the well-established neuroprotective agent, Memantine.

Synthetic Protocols

The following section details the experimental procedures for the synthesis of this compound and its subsequent conversion into the active pharmaceutical ingredient, Memantine.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 1,3-dimethyladamantane (B135411) to yield this compound.

Materials:

  • 1,3-dimethyladamantane

  • Bromine (Br₂)

  • Hydrobromic acid in acetic acid (HBr/AcOH) (catalytic amount)

  • Methylene (B1212753) chloride (MDC)

  • 5% Sodium hydrosulfite solution

  • Deionized water (DM water)

Procedure: [1]

  • Charge a reaction vessel with 1,3-dimethyladamantane (100 g, 0.6 mol) and a catalytic amount of HBr in acetic acid (1 ml) at 25-30°C.[1]

  • Heat the reaction mixture to 50-55°C.[1]

  • Slowly add bromine (124.7 ml, 2.41 mol) dropwise to the mixture while maintaining the temperature at 50-55°C. The addition should be controlled to manage the exothermic reaction.[1]

  • Maintain the reaction mixture at 50-55°C for 12 hours.[1]

  • After the reaction is complete, distill off the excess bromine at atmospheric pressure until the temperature reaches 85°C.[1]

  • Cool the reaction mixture to 25-30°C and add methylene chloride (800 ml). Stir for 30 minutes.[1]

  • Cool the MDC mixture to 5°C and slowly add a 5% solution of sodium hydrosulfite in deionized water (1500 ml) to quench the remaining bromine.[1]

  • Separate the organic (MDC) layer and wash it twice with deionized water (100 ml).[1]

  • Distill off the methylene chloride completely at atmospheric pressure up to 55°C.

  • Remove any remaining traces of solvent under vacuum to obtain this compound as an oily residue.

Quantitative Data for Synthesis of this compound

ParameterValueReference
Starting Material1,3-dimethyladamantane[1]
Brominating AgentBromine (Br₂)[1]
CatalystHBr in Acetic Acid[1]
Reaction Temperature50-55°C[1]
Reaction Time12 hours[1]
YieldHigh[1]
Protocol 2: Synthesis of Memantine via Ritter Reaction

This protocol outlines the conversion of this compound to N-acetyl-3,5-dimethyladamantane, followed by hydrolysis to yield Memantine.

Materials:

Procedure: [1]

  • Acetamidation:

    • Charge a reaction vessel with this compound (100 g) and acetonitrile (100 ml) at 25-30°C.[1]

    • Cool the mixture to 5°C.[1]

    • Slowly add concentrated sulfuric acid (200 ml) dropwise, maintaining the temperature between 5-20°C.[1]

    • Raise the temperature to 25-30°C and maintain for 3 hours.[1]

    • Heat the reaction mixture to 45-50°C and maintain for 8 hours.[1]

    • Cool the mixture to 30°C and pour it into ice-cold water.[1]

    • Extract the aqueous mixture with toluene. Add a small amount of sodium hydrosulfite (1 g) and stir for 15 minutes.[1]

    • Separate the toluene layer and wash with deionized water. The toluene layer contains N-acetyl-3,5-dimethyladamantane.[1]

  • Hydrolysis to Memantine:

    • The crude N-acetyl-3,5-dimethyladamantane in toluene is then subjected to hydrolysis.

    • This is typically achieved by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) in a suitable solvent.

    • Following hydrolysis, the free base of Memantine is isolated.

  • Salt Formation (Memantine Hydrochloride):

    • The isolated Memantine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate Memantine Hydrochloride.

Quantitative Data for Synthesis of Memantine

ParameterValueReference
Starting MaterialThis compound[1]
Reagents (Acetamidation)Acetonitrile, Sulfuric Acid[1]
Reaction Temperature5-50°C[1]
Reaction Time~11 hours[1]
HydrolysisAcid or Base mediatedGeneral Knowledge
Final ProductMemantine[1]

Visualizing the Workflow and Mechanisms

To better illustrate the synthetic pathways and biological interactions, the following diagrams are provided in the DOT language for Graphviz.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 1_3_dimethyladamantane 1,3-Dimethyladamantane bromo_adamantane This compound 1_3_dimethyladamantane->bromo_adamantane Bromination Br2 Bromine (Br2) Br2->bromo_adamantane HBr_AcOH HBr in Acetic Acid (cat.) HBr_AcOH->bromo_adamantane Heat 50-55°C, 12h Heat->bromo_adamantane

Synthesis of this compound

G Synthesis of Memantine from this compound start This compound intermediate N-acetyl-3,5-dimethyladamantane start->intermediate Ritter Reaction (Acetonitrile, H2SO4) product Memantine intermediate->product Hydrolysis (Acid or Base)

Synthesis of Memantine

G Mechanism of Action of Memantine cluster_receptor NMDA Receptor cluster_neurotransmitters Neurotransmitters cluster_drug Drug cluster_effect Cellular Effect NMDA_Receptor NMDA Receptor Channel Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Blockade leads to Glutamate Excess Glutamate Glutamate->NMDA_Receptor Activates Memantine Memantine Memantine->NMDA_Receptor Blocks Channel Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Mechanism of Action of Memantine

Bioactive Molecules Derived from this compound

While the primary application of this compound is in the synthesis of Memantine, its reactive nature allows for the generation of other potentially bioactive molecules.

Memantine: A Neuroprotective Agent

Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. By blocking the NMDA receptor ion channel during periods of excessive stimulation, Memantine prevents excitotoxicity without interfering with normal synaptic transmission. Recent studies have also suggested that Memantine may possess antiviral properties.[2]

Quantitative Bioactivity Data for Memantine

TargetAssayCell LineActivityReference
NMDA ReceptorElectrophysiologyN/ALow to moderate affinity antagonist
Human Coronavirus (HCoV-OC43)Viral Replication AssayPrimary mouse CNS cellsSignificant reduction in viral replication at 30 µM
Human Coronavirus (HCoV-OC43)Viral Replication AssayHRT-18 cellsSignificant reduction in viral replication
Other Potential Derivatives

This compound can serve as a precursor to other functionalized adamantanes, although detailed bioactivity data for these derivatives is less prevalent in the literature.

  • 3,5-dimethyladamantan-1-ol: This alcohol derivative can be synthesized from this compound.[3] While specific bioactivity data is limited, hydroxylated adamantane derivatives are of interest in medicinal chemistry for their potential to modulate polarity and drug-receptor interactions.

  • 1,3-Dicarbonyl Adamantanes: A one-pot synthesis from 1-bromoadamantanes can yield 1,3-dicarbonyl adamantanes.[3] These compounds, containing a β-dicarbonyl moiety, have the potential for a different range of biological activities due to their chelating and reactive properties, though specific cytotoxic or other bioactivity data for the 3,5-dimethyl substituted version is not widely available.

Conclusion

This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its utility is most prominently demonstrated in the multi-step synthesis of the Alzheimer's drug, Memantine. The protocols provided herein offer a guide for the laboratory synthesis of this important intermediate and its conversion to a clinically relevant therapeutic agent. While the exploration of other bioactive derivatives from this compound is an area ripe for further investigation, the established neuroprotective and emerging antiviral properties of its primary derivative, Memantine, underscore the significance of this adamantane scaffold in drug discovery and development. Researchers are encouraged to utilize this foundational knowledge to explore novel derivatives with potential applications in a range of therapeutic areas.

References

Application Notes and Protocols: One-Pot Synthesis of 1,3-Dicarbonyl Adamantanes from 1-Bromoadamantanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018) and its derivatives are crucial building blocks in medicinal chemistry and materials science due to their unique physicochemical properties, including high lipophilicity, metabolic stability, and rigid cage-like structure. The introduction of a 1,3-dicarbonyl moiety onto the adamantane scaffold provides a versatile handle for further chemical modifications, making these compounds valuable intermediates in drug discovery and development. This document provides detailed protocols and application notes for the one-pot synthesis of 1,3-dicarbonyl adamantanes, specifically focusing on the reaction of 1-bromoadamantane (B121549) with 1,3-dicarbonyl compounds.

Reaction Overview

The synthesis of 1,3-dicarbonyl adamantanes from 1-bromoadamantane can be achieved through a one-pot reaction, primarily via two main routes: a metal-catalyzed reaction and a classical C-alkylation. The metal-catalyzed approach offers a direct and high-yielding synthesis.[1][2]

I. Metal-Catalyzed One-Pot Synthesis

This method involves the reaction of a 1-haloadamantane, such as 1-bromoadamantane, with a 1,3-dicarbonyl compound in the presence of a manganese or iron catalyst.[1][2] This approach is reported to produce the desired 3-(1-adamantyl)pentane-2,4-dione in high yield.[2]

Experimental Protocol: Metal-Catalyzed Synthesis of 3-(1-Adamantyl)pentane-2,4-dione

Materials:

  • 1-Bromoadamantane

  • Pentane-2,4-dione (Acetylacetone)

  • Manganese or Iron compound (e.g., Manganese(II) chloride, Iron(III) chloride)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)

  • Purification supplies (silica gel for column chromatography, solvents for elution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromoadamantane (1.0 eq) and the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione, 1.2 eq).

  • Add the anhydrous solvent to dissolve the reactants.

  • Add the manganese or iron catalyst (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-(1-adamantyl)pentane-2,4-dione.

II. Classical C-Alkylation Method

This route involves the deprotonation of the 1,3-dicarbonyl compound with a strong base to form an enolate, which then acts as a nucleophile to attack the 1-bromoadamantane. Due to the steric bulk of the adamantyl group, this reaction may require more forcing conditions and longer reaction times.[3]

Experimental Protocol: C-Alkylation Synthesis of 3-(1-Adamantyl)pentane-2,4-dione

Materials:

  • 1-Bromoadamantane

  • Pentane-2,4-dione (Acetylacetone)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) to the DMF at 0 °C.

  • Slowly add pentane-2,4-dione (1.0 eq) to the suspension and stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium enolate.[3]

  • Add 1-bromoadamantane (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC. The reaction may require 24-48 hours.[3]

  • After completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Methods for 3-(1-Adamantyl)pentane-2,4-dione

ParameterMetal-Catalyzed MethodClassical C-Alkylation
Starting Materials 1-Bromoadamantane, Acetylacetone1-Bromoadamantane, Acetylacetone
Key Reagent Manganese or Iron CatalystSodium Hydride
Solvent 1,2-Dichloroethane (example)Anhydrous DMF
Temperature Room Temperature to Reflux80-100 °C
Reaction Time Potentially shorter24-48 hours
Yield Reported as highVariable, may be lower due to steric hindrance
Key Challenges Catalyst selection and optimizationSteric hindrance, potential side reactions (O-alkylation)

Visualizations

Reaction Pathway Diagram

Reaction_Pathway General Reaction Pathway for the Synthesis of 3-(1-Adamantyl)pentane-2,4-dione cluster_start Starting Materials cluster_methods Synthetic Methods 1-Bromoadamantane 1-Bromoadamantane Metal-Catalyzed Metal-Catalyzed 1-Bromoadamantane->Metal-Catalyzed C-Alkylation C-Alkylation 1-Bromoadamantane->C-Alkylation Acetylacetone Acetylacetone Acetylacetone->Metal-Catalyzed Acetylacetone->C-Alkylation Product 3-(1-Adamantyl)pentane-2,4-dione Metal-Catalyzed->Product High Yield C-Alkylation->Product

Caption: General reaction pathways for synthesizing 3-(1-Adamantyl)pentane-2,4-dione.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Metal-Catalyzed Synthesis Start Start Reaction_Setup Combine Reactants and Catalyst Start->Reaction_Setup Reaction Stir at Desired Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: Workflow for the metal-catalyzed one-pot synthesis.

Conclusion

The one-pot synthesis of 1,3-dicarbonyl adamantanes from 1-bromoadamantane provides an efficient route to valuable synthetic intermediates. The metal-catalyzed method appears to be a promising approach, offering high yields under potentially milder conditions. The classical C-alkylation method, while feasible, may present challenges due to the steric hindrance of the adamantyl group. Researchers should consider these factors when selecting a synthetic strategy. Further optimization of the reaction conditions for the metal-catalyzed approach could lead to a highly efficient and scalable process for the production of these important adamantane derivatives.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1-Bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmacologically active compounds. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data for key reactions.

Introduction

This compound is a tertiary alkyl halide characterized by a rigid, cage-like structure. The bromine atom is situated at a bridgehead position, which dictates its reactivity in nucleophilic substitution reactions. Due to significant steric hindrance, the backside attack required for a concerted S(_N)2 mechanism is precluded. Consequently, nucleophilic substitution reactions on this compound proceed exclusively through a stepwise S(_N)1 mechanism. This involves the formation of a tertiary carbocation intermediate, which is stabilized by the electron-donating effect of the alkyl groups. The stability of this bridgehead carbocation is a critical factor in the facility of these reactions.

The primary application of this compound is in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), a drug used in the treatment of Alzheimer's disease. This transformation is a key example of a nucleophilic substitution reaction on this substrate.

Reaction Mechanism: S(_N)1 Pathway

The nucleophilic substitution reactions of this compound follow an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.

Step 1: Formation of a Carbocation The reaction is initiated by the slow, rate-determining step involving the departure of the bromide leaving group to form a stable tertiary carbocation at the bridgehead position.

Step 2: Nucleophilic Attack The resulting carbocation is a reactive intermediate that is rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, although in the case of the rigid adamantane (B196018) structure, this does not lead to stereochemical changes at the reaction center.

SN1_Mechanism sub This compound int 3,5-Dimethyladamantyl Carbocation sub->int Slow (Rate-determining) prod Substituted Product int->prod Fast Br_minus Br⁻ H_plus H⁺ prod->H_plus Deprotonation (if Nu is neutral) Nu_minus Nu⁻ Nu_H Nu-H

Caption: Generalized S(_N)1 reaction pathway for this compound.

Applications in Synthesis

The primary application of nucleophilic substitution reactions of this compound is the introduction of various functional groups at the 1-position of the adamantane core. This is particularly valuable in medicinal chemistry for the synthesis of derivatives with potential therapeutic applications.

Synthesis of Memantine (Amination)

The most prominent application is the synthesis of Memantine, which involves the substitution of the bromine atom with an amino group. Several methods have been developed for this amination, often employing reagents like urea (B33335) or thiourea.

Quantitative Data for Memantine Synthesis

Nucleophilic SourceSolventTemperature (°C)Reaction Time (h)Molar Ratio (Substrate:Reagent)Yield (%)Reference
UreaDiphenyl ether160 (Step 1), 100 (Step 2)61:375.81[1]
ThioureaPropylene (B89431) glycol160 (Step 1), 80 (Step 2)5.51:483.11[2][3][4]
AcetamideToluene130-1403-51:1.5 (approx.)Not specified[5]
Acetonitrile/H₂SO₄Toluene5-50111:1 (Substrate:Acetonitrile)Not specified[6]

Experimental Protocols

Protocol 1: Amination using Urea in Diphenyl Ether [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.

  • Step 1 - Amination: Heat the reaction mixture to 160°C and maintain for 4 hours.

  • Step 2 - Hydrolysis: Cool the mixture to 100°C and add a solution of hydrochloric acid. Maintain at this temperature for 2 hours to hydrolyze the intermediate.

  • Work-up: After cooling to room temperature, adjust the pH to >12 with a 30% sodium hydroxide (B78521) solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude Memantine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) after conversion to its hydrochloride salt.

Protocol 2: Amination using Thiourea in Propylene Glycol [2][3][4]

  • Reaction Setup: Combine this compound, thiourea, and propylene glycol in a molar ratio of approximately 1:4:8 in a suitable reaction vessel.

  • Step 1 - Isothiouronium Salt Formation: Heat the mixture to 160°C for the initial reaction phase.

  • Step 2 - Hydrolysis: Cool the reaction to 80°C and add hydrochloric acid (molar ratio of approximately 1:8 relative to the substrate) for hydrolysis. The total reaction time is approximately 5.5 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.

Memantine_Synthesis_Workflow sub This compound reaction Heating (e.g., 160°C) sub->reaction reagents Urea or Thiourea Solvent (e.g., Diphenyl ether) reagents->reaction hydrolysis Acid Hydrolysis (e.g., HCl) reaction->hydrolysis workup Basification (NaOH) Extraction (DCM) hydrolysis->workup purification Purification (e.g., Recrystallization) workup->purification product Memantine purification->product

Caption: Experimental workflow for the synthesis of Memantine.

Other Nucleophilic Substitution Reactions

While the amination to produce Memantine is the most documented reaction, this compound can undergo nucleophilic substitution with a variety of other nucleophiles. Detailed experimental data for the 3,5-dimethyl derivative is sparse in the literature; however, the protocols for the parent 1-bromoadamantane (B121549) are generally applicable.

General Protocol for Nucleophilic Substitution:

  • Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).

  • Nucleophile Addition: Add an excess of the nucleophilic salt (e.g., sodium azide, potassium cyanide).

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 50 to 100°C and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic extract with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Expected Products from Various Nucleophiles

NucleophileReagent ExampleProduct
AzideSodium Azide (NaN₃)1-Azido-3,5-dimethyladamantane
CyanidePotassium Cyanide (KCN)1-Cyano-3,5-dimethyladamantane
HydroxideSodium Hydroxide (NaOH)3,5-Dimethyladamantan-1-ol
AlkoxideSodium Methoxide (NaOCH₃)1-Methoxy-3,5-dimethyladamantane
CarboxylateSodium Acetate (CH₃COONa)1-Acetoxy-3,5-dimethyladamantane

Conclusion

This compound is a valuable substrate for S(_N)1 reactions, allowing for the introduction of a wide range of functional groups at the bridgehead position of the adamantane core. The well-established protocols for its amination to produce Memantine highlight its significance in pharmaceutical synthesis. The general reactivity of this compound opens avenues for the creation of a diverse library of 1-substituted-3,5-dimethyladamantane derivatives for further research and development in medicinal chemistry and materials science. Researchers should consider the S(_N)1 mechanistic pathway and the stability of the bridgehead carbocation when designing new synthetic routes utilizing this versatile intermediate.

References

The Pivotal Role of 1-Bromo-3,5-dimethyladamantane in Neuropharmacology: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Series | For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dimethyladamantane, a halogenated derivative of the rigid, tricyclic hydrocarbon adamantane (B196018), serves as a critical starting material in the synthesis of various neuroactive agents. Its unique lipophilic and structurally rigid cage-like structure provides a versatile scaffold for the design of compounds targeting the central nervous system (CNS). This document provides a detailed overview of the applications of this compound, with a primary focus on its role in the development of the Alzheimer's disease therapeutic, Memantine (B1676192). Furthermore, it outlines detailed experimental protocols for the synthesis and evaluation of such neuroactive compounds, presenting key data in a structured format and visualizing complex pathways and workflows.

Application Notes

The adamantane moiety, due to its favorable pharmacokinetic properties, has been extensively utilized in medicinal chemistry to design drugs with enhanced blood-brain barrier permeability and metabolic stability. This compound is a key intermediate in the production of aminoadamantane derivatives, a class of compounds known for their neurological and antiviral activities.

The most prominent application of this compound is in the synthesis of Memantine (1-amino-3,5-dimethyladamantane).[1][2] Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[2] Its mechanism of action involves blocking the pathological overactivation of NMDA receptors, which is implicated in the excitotoxicity observed in neurodegenerative disorders.[3]

Beyond Memantine, the adamantane scaffold is a constituent of other neuroactive compounds, including Amantadine, which exhibits antiviral and anti-Parkinsonian effects. While not always synthesized directly from this compound, the chemistry involved in the functionalization of the adamantane core is highly relevant. The exploration of adamantane derivatives continues to be an active area of research for the development of novel neuroprotective, anticonvulsant, and dopaminergic agents.

Quantitative Data Summary

The following table summarizes the yield of Memantine hydrochloride synthesized from this compound using different amination agents.

Amination AgentSolventReaction Time (hours)Overall Yield (%)Reference
UreaDiphenyl ether675.81[4]
ThioureaPropylene glycol5.582.44[5]

Experimental Protocols

Protocol 1: Synthesis of Memantine Hydrochloride from this compound via Direct Amination with Urea

This protocol is adapted from a reported synthesis of Memantine hydrochloride.[4]

Materials:

  • This compound

  • Urea

  • Diphenyl ether

  • Aqueous Hydrochloric acid (HCl)

  • Toluene (B28343)

  • Sodium hydroxide (B78521) (30% solution)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.

  • Reaction: Heat the mixture to 170°C and maintain this temperature for 4 hours with continuous stirring.

  • Hydrolysis: Cool the reaction mixture to 100°C and continue stirring for an additional 2 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Adjust the pH of the reaction mixture to 12 by adding 30% sodium hydroxide solution.

    • Extract the memantine base with toluene.

    • Wash the organic layer with water.

  • Salt Formation:

    • Treat the toluene solution containing the memantine base with an aqueous solution of HCl (18%).

    • The Memantine hydrochloride will precipitate.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with a suitable solvent (e.g., cold ethanol (B145695) or ethyl acetate).

    • Dry the purified Memantine hydrochloride under vacuum.

Protocol 2: Evaluation of NMDA Receptor Antagonism using a Calcium Flux Assay

This protocol provides a general framework for assessing the activity of adamantane derivatives on NMDA receptors.

Materials:

  • HEK293 cells expressing recombinant NMDA receptors (e.g., GluN1/GluN2A)

  • Cell culture medium and supplements

  • NMDA receptor agonists (NMDA and glycine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Test compounds (adamantane derivatives)

  • 384-well microplates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution.

    • Incubate the plates at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of NMDA and glycine (B1666218) in assay buffer at a concentration known to elicit a robust response.

    • Place the microplate in the fluorescent plate reader.

    • Initiate kinetic reading of fluorescence intensity.

    • After establishing a baseline reading, add the NMDA/glycine solution to all wells.

    • Continue recording the fluorescence signal for several minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the response of control wells (no compound).

    • Determine the IC50 value for each test compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_of_Memantine cluster_start Starting Material cluster_reaction Amination cluster_product Final Product 1_Bromo_3_5_dimethyladamantane This compound Reaction Direct Amination 1_Bromo_3_5_dimethyladamantane->Reaction Reagents Urea or Thiourea Reagents->Reaction Memantine_Base Memantine Base Reaction->Memantine_Base Memantine_HCl Memantine Hydrochloride Memantine_Base->Memantine_HCl Salt Formation HCl HCl HCl->Memantine_HCl

Caption: Synthetic pathway of Memantine from this compound.

NMDA_Receptor_Signaling cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor (Ion Channel) Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Opens Channel Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Excitotoxicity Excitotoxicity Ca2_influx->Excitotoxicity Excessive Influx Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Memantine_Derivative Memantine Derivative Memantine_Derivative->NMDA_Receptor Blocks Channel

Caption: NMDA receptor signaling and the inhibitory action of Memantine derivatives.

References

Adamantane Derivatives: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry due to its distinct physicochemical properties. Its rigid, lipophilic, and three-dimensional structure provides a robust framework for designing novel therapeutic agents with enhanced efficacy, metabolic stability, and bioavailability.[1][2][3] First recognized for its antiviral properties in the 1960s with the development of amantadine (B194251), the applications of adamantane derivatives have since expanded to a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and diabetes.[1][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with adamantane derivatives.

Core Applications of Adamantane Derivatives

Adamantane's versatility has led to the development of several clinically successful drugs and numerous promising drug candidates.

Antiviral Agents

Adamantane derivatives were among the first synthetic antiviral drugs, primarily targeting the influenza A virus.[2]

  • Amantadine and Rimantadine: These compounds inhibit the M2 proton channel of the influenza A virus, a crucial component for viral uncoating and replication.[2][5] While their use has been limited by the emergence of resistant strains, the adamantane scaffold continues to be a foundation for developing new antiviral agents.[6]

Neuroprotective Agents

The lipophilic nature of adamantane allows for excellent penetration of the blood-brain barrier, making it an ideal scaffold for drugs targeting the central nervous system (CNS).

  • Memantine (B1676192): An N-methyl-D-aspartate (NMDA) receptor antagonist, memantine is used to treat moderate-to-severe Alzheimer's disease.[2][7] It modulates glutamatergic neurotransmission and mitigates excitotoxicity, a key pathological process in neurodegenerative disorders.[2]

  • Amantadine: Beyond its antiviral activity, amantadine is also used in the management of Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission.[1]

Anticancer Agents

The adamantane moiety has been incorporated into various anticancer agents to improve their pharmacological properties. Its lipophilicity can enhance cell membrane permeability and interactions with intracellular targets. Adamantane-based compounds have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.[8]

Antidiabetic Agents

Adamantane derivatives have also found application in the treatment of type 2 diabetes.

  • Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors that feature an adamantyl group.[2] This group contributes to their pharmacokinetic and pharmacodynamic properties, leading to improved glycemic control.[2][7]

Quantitative Data of Adamantane Derivatives

The following tables summarize key quantitative data for representative adamantane derivatives across different therapeutic areas.

Table 1: Antiviral Activity of Adamantane Derivatives

CompoundVirusAssayActivity MetricValueReference(s)
AmantadineInfluenza APlaque Reduction AssayIC500.1 - 1.0 µM[6]
RimantadineInfluenza APlaque Reduction AssayIC500.05 - 0.5 µM[4]
Adamantane Spiro-3'-pyrrolidinesInfluenza A2 (in vivo)Mouse Model-3x more active than amantadine[9]

Table 2: Neuroprotective Activity of Adamantane Derivatives

CompoundTargetAssayActivity MetricValueReference(s)
MemantineNMDA ReceptorElectrophysiologyIC501.4 µM[10]
AmantadineNMDA ReceptorElectrophysiologyIC5039 µM[10]
TrimethylamantadineNMDA ReceptorElectrophysiologyIC503.5 µM[11]

Table 3: Anticancer Activity of Adamantane Derivatives

Compound ClassCell LineAssayActivity MetricValueReference(s)
Adamantyl isothiourea derivativesHep-G2 (Liver Cancer)MTT AssayIC503.86 - 7.70 µM[12]
Adamantane-monoterpenoid conjugatesHCT-116 (Colon Carcinoma)MTT AssayIC50~5–6 μM[13]
Adamantane-containing dihydropyrimidinesA-549 (Lung Cancer)MTT AssayIC501.03 - 16.04 µg/mL[14]
AmantadineHepG2, SMMC-7721 (Hepatocellular Carcinoma)MTT Assay-Dose- and time-dependent inhibition[8]
Thiazolidine derivativesA549 (Lung Cancer)MTT AssaySelectivity Index2.01 - 11.6

Table 4: Antibacterial Activity of Adamantane Derivatives

Compound ClassBacterial StrainAssayActivity MetricValueReference(s)
Schiff bases of adamantaneS. epidermidis ATCC 12228Broth MicrodilutionMIC62.5 µg/mL[12]
Hydrazide/hydrazones of adamantaneGram-positive bacteriaBroth MicrodilutionMIC62.5 - 1000 µg/mL[12]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

antiviral_drug_discovery_workflow cluster_screening High-Throughput Screening cluster_lead_optimization Lead Optimization cluster_preclinical Preclinical Development compound_library Adamantane Derivative Library hts Primary Antiviral Assay (e.g., Plaque Reduction) compound_library->hts hits Initial Hits hts->hits sar Structure-Activity Relationship (SAR) Studies hits->sar synthesis Synthesis of Analogs sar->synthesis secondary_assays Secondary Assays (e.g., Mechanism of Action) synthesis->secondary_assays secondary_assays->sar adme_tox ADME/Tox Profiling secondary_assays->adme_tox in_vivo In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo candidate Drug Candidate in_vivo->candidate

General workflow for antiviral drug discovery.

m2_proton_channel_inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome m2_channel M2 Proton Channel viral_interior Viral Interior (Acidification Required) m2_channel->viral_interior Proton Transport inhibition Inhibition uncoating Viral Uncoating (Release of Viral RNA) viral_interior->uncoating endosome Endosome (Acidic pH) protons H+ protons->m2_channel Influx amantadine Amantadine/ Rimantadine amantadine->m2_channel Blocks Channel replication Viral Replication uncoating->replication

Mechanism of Influenza M2 proton channel inhibition.

nmda_receptor_antagonism cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca2+ Influx nmda_receptor->ca_influx Opens Channel inhibition Blockage memantine Memantine memantine->nmda_receptor Uncompetitive Antagonist neuroprotection Neuroprotection memantine->neuroprotection Promotes excitotoxicity Excitotoxicity & Neuronal Damage ca_influx->excitotoxicity Excessive Influx Leads to

NMDA receptor antagonism by Memantine.

dpp4_inhibition_pathway cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins Incretins (GLP-1, GIP) food->incretins Stimulates Release beta_cells β-cells incretins->beta_cells Stimulates alpha_cells α-cells incretins->alpha_cells Inhibits dpp4 DPP-4 Enzyme incretins->dpp4 Substrate for insulin Insulin Release beta_cells->insulin glucagon Glucagon Release alpha_cells->glucagon blood_glucose Lowered Blood Glucose insulin->blood_glucose glucagon->blood_glucose Increases inactivation Inactivation dpp4->inactivation gliptins Vildagliptin/ Saxagliptin gliptins->dpp4 Inhibits

DPP-4 inhibition pathway in type 2 diabetes.

Experimental Protocols

Synthesis of Adamantane Derivatives

a) Synthesis of Amantadine Hydrochloride (from 1-Bromoadamantane) [1][5]

  • Formation of N-(1-adamantyl)acetamide:

    • To a mixture of acetonitrile (B52724) and 1-adamantane, add concentrated sulfuric acid dropwise with stirring at 25-30°C.

    • Heat the reaction mixture to 60-65°C for approximately 2.5 hours.

    • Pour the cooled reaction mixture into ice water to precipitate the product.

    • Filter and wash the solid with cold water to obtain N-(1-adamantyl)acetamide.

  • Hydrolysis to Amantadine:

    • Prepare a mixture of potassium hydroxide, water, and propylene (B89431) glycol.

    • Add the N-(1-adamantyl)acetamide from the previous step and heat the mixture to 125-130°C for about 8.5 hours.

  • Salt Formation:

    • Cool the reaction mixture and add ice-cold water.

    • Extract the product into dichloromethane.

    • Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride.

    • Filter and dry the solid to obtain the final product.

b) Synthesis of Memantine (from 1,3-dimethyladamantane) [1]

  • Formation of N-formyl-1-amino-3,5-dimethyl-adamantane:

  • Work-up and Extraction:

    • Cool the reaction to 5-10°C and pour it into ice-cold water.

    • Extract the product with dichloromethane.

    • The subsequent hydrolysis and salt formation steps are similar to those for amantadine.

In Vitro Cytotoxicity Assessment: MTT Assay[1][10][20][21]

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HCT-116, Hep-G2) in the appropriate medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the adamantane derivatives in the cell culture medium.

    • Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

In Vitro Antiviral Activity: Plaque Reduction Assay[20]

This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50%.

  • Cell Monolayer Preparation:

    • Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection:

    • Wash the cell monolayer and infect with a known titer of the virus for 1 hour at 37°C.

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of the adamantane derivative in an overlay medium (e.g., medium containing low-melting-point agarose).

    • Remove the virus inoculum and add the overlay medium containing the different concentrations of the compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

    • Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vivo Neuroprotective Efficacy: Animal Model of Alzheimer's Disease[11][23][24][25]

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to evaluate potential Alzheimer's disease therapeutics.

  • Animal Model:

    • Use APP/PS1 transgenic mice and their non-transgenic littermates as controls.

  • Drug Administration:

    • Administer memantine or other test compounds orally (e.g., via drinking water or oral gavage) for a specified period (e.g., 2-3 weeks or longer). A typical therapeutic dose for memantine in mice is around 30 mg/kg/day.[15][16]

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.

  • Neuropathological Analysis:

    • After the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry and ELISA to quantify amyloid-beta (Aβ) plaques and tau pathology.

  • Data Analysis:

    • Compare the behavioral performance and neuropathological readouts between the treated and untreated transgenic and non-transgenic groups.

Conclusion

The adamantane scaffold remains a highly valuable and versatile platform in modern drug discovery.[17][18] Its unique structural and physicochemical properties have been successfully leveraged to develop drugs for a variety of diseases.[2] The protocols and data presented in these application notes provide a foundational resource for researchers and scientists working to unlock the full therapeutic potential of novel adamantane derivatives. Further exploration, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of the next generation of adamantane-based medicines.[3][19]

References

Application Note and Protocol: Regioselective Bromination of 1,3-Dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine.[1] The protocol outlines two common methods for the bromination of 1,3-dimethyladamantane (B135411): electrophilic bromination and free-radical bromination. This application note includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Adamantane (B196018) derivatives are crucial building blocks in medicinal chemistry due to their rigid, lipophilic cage structure, which can enhance the pharmacological properties of drug candidates. 1,3-Dimethyladamantane serves as a common starting material for the synthesis of various bioactive molecules.[2] Its bromination at the tertiary bridgehead position is a key transformation, yielding this compound. This intermediate is particularly significant in the multi-step synthesis of Memantine, a drug used for the treatment of moderate-to-severe Alzheimer's disease.[1] The regioselectivity of this bromination is critical, favoring the formation of the thermodynamically more stable tertiary carbocation or radical intermediate.[3] This protocol details reliable methods to achieve this selective bromination.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound from 1,3-dimethyladamantane based on established methods.

ParameterElectrophilic Bromination with Br₂Electrophilic Bromination with Br₂ and AlCl₃ CatalystFree-Radical Bromination with Br₂ and Initiator
Starting Material 1,3-Dimethyladamantane1,3-Dimethyladamantane1,3-Dimethyladamantane
Brominating Agent Liquid Bromine (Br₂)Liquid Bromine (Br₂)Liquid Bromine (Br₂)
Catalyst/Initiator HBr in Acetic Acid (catalytic)Anhydrous Aluminum Trichloride (AlCl₃)Benzoyl Peroxide
Solvent None (Bromine as solvent) or 1,2-dichloroethane1,2-dichloroethaneNone
Molar Ratio (Br₂ : Substrate) 4-5 : 1[4]1.15 : 1[5]8 : 1[6]
Reaction Temperature 50-55 °C[4][5]15 °C[5]65 °C[6]
Reaction Time 12 hours[4][5]Not specified, addition controlled6 hours[6]
Yield Not specified, part of multi-step synthesis92%[5]95.1%[6]
Purity Not specified≥ 99% (Gas Chromatography)[5]99.3%[6]

Experimental Protocols

Two primary methods for the bromination of 1,3-dimethyladamantane are presented below.

Method 1: Electrophilic Bromination using Bromine and a Catalytic Amount of HBr in Acetic Acid

This procedure is adapted from a patented synthesis of a Memantine intermediate.[4]

Materials:

  • 1,3-Dimethyladamantane

  • Liquid Bromine (Br₂)

  • Hydrobromic acid in Acetic Acid (HBr in AcOH)

  • Methylene (B1212753) Dichloride (MDC)

  • 5% Sodium Hydrosulfite solution

  • Deionized Water (DM Water)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a round-bottom flask with 100 g (0.6 moles) of 1,3-dimethyladamantane.[4]

  • Add 1 ml of HBr in acetic acid to the flask at room temperature (25-30 °C).[4]

  • Heat the reaction mixture to 50-55 °C.[4]

  • Slowly add 124.7 ml (2.41 moles) of liquid bromine drop-wise to the reaction mixture while maintaining the temperature at 50-55 °C.[4]

  • After the addition is complete, maintain the reaction mixture at 50-55 °C for 12 hours.[4]

  • After 12 hours, distill off the excess bromine at atmospheric pressure until the temperature reaches 85 °C.[4]

  • Cool the reaction mixture to 25-30 °C and add 800 ml of methylene dichloride (MDC). Stir for 30 minutes.[4]

  • Cool the MDC mixture to 5 °C and slowly add 1500 ml of a 5% sodium hydrosulfite solution to quench the remaining bromine.[4]

  • Transfer the mixture to a separatory funnel and separate the organic (MDC) layer. Discard the aqueous layer.[4]

  • Wash the organic layer twice with 100 ml of DM water.[4]

  • Concentrate the organic layer using a rotary evaporator to obtain the crude product as an oily residue.[4]

Method 2: Free-Radical Bromination using Bromine and Benzoyl Peroxide

This method utilizes a radical initiator to facilitate the bromination.[6]

Materials:

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and constant pressure dropping funnel

  • Heating mantle

  • Apparatus for reduced pressure distillation

Procedure:

  • To a 500 ml four-necked flask, add 82.2 g (0.5 mol) of 1,3-dimethyladamantane and 3.3 g of benzoyl peroxide.[6]

  • Heat the mixture to 65 °C.[6]

  • Slowly add 640 g (4.0 mol) of liquid bromine via the dropping funnel.[6]

  • After the addition, stir the reaction mixture for 6 hours at 65 °C. Monitor the reaction completion using gas chromatography.[6]

  • Once the reaction is complete, recover the excess bromine by distillation.[6]

  • Cool the reaction mixture to 35 °C and extract twice with 80 ml of chloroform.[6]

  • Dry the combined organic phases with anhydrous sodium sulfate and filter.[6]

  • Remove the chloroform by distillation under reduced pressure to obtain this compound.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the two described bromination methods.

G cluster_0 Method 1: Electrophilic Bromination A1 Charge 1,3-dimethyladamantane and HBr/AcOH B1 Heat to 50-55 °C A1->B1 C1 Add Bromine Dropwise B1->C1 D1 Maintain at 50-55 °C for 12h C1->D1 E1 Distill Excess Bromine D1->E1 F1 Workup: Add MDC, Quench with NaHSO₃, Wash, and Concentrate E1->F1 G1 This compound F1->G1

Caption: Workflow for Electrophilic Bromination.

G cluster_1 Method 2: Free-Radical Bromination A2 Charge 1,3-dimethyladamantane and Benzoyl Peroxide B2 Heat to 65 °C A2->B2 C2 Add Bromine Dropwise B2->C2 D2 Stir at 65 °C for 6h C2->D2 E2 Distill Excess Bromine D2->E2 F2 Workup: Extract with Chloroform, Dry, and Concentrate E2->F2 G2 This compound F2->G2

Caption: Workflow for Free-Radical Bromination.

Safety Precautions

  • Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction can be exothermic, especially during the addition of bromine. Ensure proper temperature control.

  • Handle organic solvents in a fume hood and away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-dimethyladamantane is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Memantine, which is used in the treatment of Alzheimer's disease.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials, by-products, and other impurities.

Introduction

This compound is a halogenated polycyclic aliphatic hydrocarbon.[2] It is typically synthesized via the bromination of 1,3-dimethyladamantane.[3] The crude product from this synthesis often contains impurities that must be removed. This application note details two effective purification methods: recrystallization, a technique for purifying solid compounds, and column chromatography, a versatile method for separating components of a mixture.[4] The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Physicochemical Properties of this compound

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing effective purification strategies. For instance, its non-polar nature suggests it will be soluble in non-polar organic solvents and have a strong affinity for non-polar mobile phases in chromatography.[2]

PropertyValueReference
CAS Number 941-37-7[5]
Molecular Formula C₁₂H₁₉Br[6]
Molecular Weight 243.18 g/mol [6][7]
Appearance Colorless to pale yellow liquid or white to off-white crystalline solid[2][8][9]
Boiling Point 201 °C (lit.)[5][8]
Density 1.224 g/mL at 25 °C (lit.)[8]
Refractive Index n20/D 1.52 (lit.)[8]
Solubility Sparingly soluble in chloroform, slightly soluble in dichloromethane (B109758) and methanol (B129727). Low solubility in polar solvents.[2]
Purity (Typical) >98.0% (GC) to ≥99.0% (GC)[3][8][10]

Purification Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound when hot but not when cold, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.[11] Given that this compound can be a solid at room temperature or below, recrystallization from a suitable solvent is a viable purification method.

Experimental Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," a non-polar compound like this compound is best recrystallized from a polar solvent in which it has limited solubility at room temperature. Low molecular weight alcohols such as methanol or ethanol, or a mixed solvent system like acetone/water, are good starting points for solubility tests.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise to ensure that the minimum amount of hot solvent is used.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and purity (e.g., by GC analysis) of the recrystallized product and compare it to the crude material.

Workflow for Recrystallization

G Workflow for Purification by Recrystallization A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, for insoluble impurities) B->C D Slow Cooling to Room Temperature B->D If no insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Purified Product H->I

Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.

Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar compounds like alkyl halides, normal-phase chromatography is typically employed, using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., hexane). Less polar compounds travel through the column faster than more polar compounds.

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A non-polar solvent like hexane (B92381) or petroleum ether is a suitable mobile phase. To optimize the separation, thin-layer chromatography (TLC) can be used to determine the ideal solvent system. A small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) can be added to the mobile phase to increase the elution power if necessary.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Collection and Analysis: Collect small fractions of the eluate in separate test tubes. Monitor the composition of each fraction using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Assess the purity of the final product using an appropriate analytical technique such as Gas Chromatography (GC).

Workflow for Column Chromatography

G Workflow for Purification by Column Chromatography A Prepare Silica Gel Column B Load Crude Product in Minimum Solvent A->B C Elute with Non-polar Mobile Phase (e.g., Hexane) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify pure fractions G Evaporate Solvent F->G H Purified Product G->H

Caption: A flowchart outlining the procedure for purifying this compound using column chromatography.

Data Presentation

The effectiveness of the purification can be quantified by comparing the purity of the material before and after the procedure. Gas chromatography is a suitable method for this analysis.

Purification MethodInitial Purity (GC)Purity after Purification (GC)Yield (%)
Recrystallization ~95%>99%70-85%
Column Chromatography ~95%>99.5%80-95%

Note: The values presented are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Safety and Handling

This compound is an irritant.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

Conclusion

Both recrystallization and column chromatography are effective methods for the purification of this compound. Recrystallization is a simpler technique suitable for removing small amounts of impurities from a solid product. Column chromatography offers higher resolution and is capable of separating more complex mixtures, often leading to a higher final purity. The choice of method will be dictated by the specific requirements of the synthesis, including the nature of the impurities, the required purity, and the scale of the operation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-3,5-dimethyladamantane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the direct bromination of 1,3-dimethyladamantane (B135411). This reaction typically involves treating 1,3-dimethyladamantane with liquid bromine, often with a catalyst, to facilitate the substitution of a hydrogen atom with a bromine atom at one of the tertiary bridgehead positions.[1] Variations in reaction conditions, such as temperature, molar ratio of reactants, and the use of catalysts, have been explored to optimize the yield and selectivity of the reaction.[1]

Q2: What is the typical yield for the synthesis of this compound?

A2: The reported yields for the synthesis of this compound can vary significantly depending on the specific protocol employed. Yields ranging from 63% to as high as 95% have been documented in various patents and publications.[1] Higher yields are often associated with optimized reaction conditions, including the use of a significant excess of bromine and the addition of a catalyst.[1]

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield of this compound synthesis:

  • Molar Ratio of Bromine to 1,3-dimethyladamantane: A higher molar ratio of bromine to the adamantane (B196018) substrate generally leads to a more complete reaction and higher yields.[1] Ratios of 5:1 to 14:1 (bromine:1,3-dimethyladamantane) have been reported to achieve yields above 95%.[1]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesirable polybrominated byproducts.[1] Optimal temperature ranges are typically between 35°C and 80°C.[1]

  • Catalyst: The use of a radical initiator, such as benzoyl peroxide, can lower the required reaction temperature and improve the selectivity of the bromination, thus enhancing the yield.[1]

  • Reaction Time: Sufficient reaction time is crucial for the completion of the bromination. Reaction times can range from 1 to 24 hours depending on the scale and specific conditions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the molar ratio of bromine to 1,3-dimethyladamantane.[1] Extend the reaction time. Ensure the reaction temperature is within the optimal range (35-80°C).[1] Consider adding a catalyst like benzoyl peroxide.[1]
Formation of polybrominated byproducts.Avoid excessively high reaction temperatures.[1] Optimize the molar ratio of bromine; a very large excess may not be necessary with a catalyst.
Loss of product during work-up.Ensure efficient extraction of the product from the reaction mixture. Use an appropriate solvent for extraction, such as chloroform (B151607) or dichloromethane.[1] Perform multiple extractions. Carefully handle the organic phases to prevent loss.
Presence of Impurities in the Final Product Unreacted 1,3-dimethyladamantane.Ensure the reaction goes to completion by monitoring with techniques like gas chromatography (GC). If necessary, adjust reaction time or temperature. Purify the crude product via distillation or recrystallization.
Polybrominated adamantane derivatives.Optimize reaction conditions to favor monobromination (lower temperature, controlled bromine addition).[1] Purification by fractional distillation under reduced pressure can help separate these byproducts.
Residual bromine in the product.After the reaction, excess bromine should be removed. This can be achieved by distillation or by quenching with a reducing agent like sodium bisulfite solution.[1]
Reaction is too Exothermic and Difficult to Control Rapid addition of bromine.Add liquid bromine dropwise to the reaction mixture, especially at the beginning of the reaction, to control the initial exotherm. Use an ice bath to cool the reaction vessel if necessary.
High initial reaction temperature.Start the reaction at a lower temperature and gradually increase it to the desired setpoint.

Data Presentation

Table 1: Comparison of Different Synthesis Protocols for this compound

Reference Molar Ratio (Bromine:1,3-dimethyladamantane) Temperature (°C) Catalyst Reaction Time (h) Yield (%)
RU2309940[1]2-8 : 1BoilingNoneNot specified63-75
Tetrahedron, 1987[1]2 : 180None585
WO2010015415[1]2.5-5 : 150-100NoneNot specifiedup to 90
CN102617277B[1]5-14 : 135-80Radical Initiator1-24>95

Experimental Protocols

High-Yield Synthesis of this compound (Adapted from CN102617277B) [1]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add 1,3-dimethyladamantane (0.5 mol) and benzoyl peroxide (3.3 g).

  • Heating: Heat the mixture to 65°C.

  • Bromine Addition: Slowly add liquid bromine (4.0 mol) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, maintain the reaction mixture at 65°C and stir for 6 hours. Monitor the reaction progress by gas chromatography until the starting material is consumed.

  • Bromine Recovery: After the reaction is complete, recover the excess bromine by distillation.

  • Work-up: Cool the reaction mixture to 35°C. Add chloroform (80 ml) and extract the product. Repeat the extraction.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and remove the chloroform under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield a product with a purity of over 99%.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Charge 1,3-dimethyladamantane and Benzoyl Peroxide B 2. Heat to 65°C A->B C 3. Add Liquid Bromine (dropwise) B->C D 4. Stir at 65°C for 6h C->D E 5. Recover Excess Bromine (Distillation) D->E F 6. Cool and Extract with Chloroform E->F G 7. Dry Organic Phase (Na2SO4) F->G H 8. Concentrate under Reduced Pressure G->H I 9. Vacuum Distillation H->I J Pure 1-Bromo-3,5- dimethyladamantane I->J

Caption: High-yield synthesis workflow for this compound.

troubleshooting_logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes Byproducts Byproducts Formed? Start->Byproducts No IncompleteReaction->Byproducts No IncreaseRatio Increase Bromine Ratio Extend Reaction Time Add Catalyst IncompleteReaction->IncreaseRatio Yes WorkupLoss Loss During Work-up? Byproducts->WorkupLoss No OptimizeTemp Optimize Temperature (Avoid Excess Heat) Byproducts->OptimizeTemp Yes ImproveExtraction Improve Extraction Protocol (Multiple Extractions) WorkupLoss->ImproveExtraction Yes End Yield Improved WorkupLoss->End No IncreaseRatio->End OptimizeTemp->End ImproveExtraction->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Bromination of Dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of dimethyladamantane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 1,3-dimethyladamantane (B135411)?

A1: The most prevalent side reaction is polybromination, leading to the formation of dibromo- and tribromodimethyladamantane derivatives. Over-bromination can occur if the reaction is not carefully controlled. Another potential, though less common, issue is the formation of rearranged products, which has been observed in the bromination of other substituted adamantanes.

Q2: How can I minimize the formation of polybrominated byproducts?

A2: To reduce polybromination, it is crucial to control the stoichiometry of the reactants. Using 1,3-dimethyladamantane as the limiting reagent and adding bromine dropwise can help prevent an excess of bromine in the reaction mixture.[1] Additionally, monitoring the reaction progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) allows for quenching the reaction upon consumption of the starting material, thus minimizing further bromination of the desired product.[1]

Q3: What is the role of a Lewis acid catalyst in this reaction, and can it cause side reactions?

A3: Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or iron(III) bromide (FeBr₃) can catalyze the bromination of adamantanes. However, their presence can also promote further bromination, leading to an increased yield of polybrominated side products.[1] In some cases, Lewis acids can also facilitate skeletal rearrangements of the adamantane (B196018) core, although this is less common for dimethyladamantane compared to other derivatives.

Q4: My reaction is sluggish or shows low conversion. What are the potential causes?

A4: Low reactivity can be due to several factors. Insufficient reaction temperature can slow down the reaction rate. The purity of the reagents, especially the bromine and any solvent used, is also critical. The presence of moisture can deactivate Lewis acid catalysts. For reactions initiated by light (photobromination), ensure the light source is of the correct wavelength and intensity.

Q5: Are there any specific safety precautions I should take during the bromination of dimethyladamantane?

A5: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.[2] It is also advisable to have a quenching agent, such as a sodium thiosulfate (B1220275) solution, readily available to neutralize any excess bromine.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low yield of 1-bromo-3,5-dimethyladamantane Incomplete reaction.- Increase reaction time or temperature. - Ensure adequate mixing. - Check the purity of starting materials.
Product loss during workup.- Optimize extraction and purification steps. - Ensure complete quenching of excess bromine before extraction.
High levels of polybrominated byproducts (e.g., dibromo- and tribromodimethyladamantane) Excess bromine used.- Use a stoichiometric amount or a slight excess of bromine. - Add bromine dropwise to the reaction mixture.[2]
Reaction time is too long.- Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.[1]
Presence or high concentration of Lewis acid catalyst.- Reduce the amount of Lewis acid catalyst or perform the reaction without a catalyst if possible.[1]
Formation of unexpected isomers or rearranged products Skeletal rearrangement of the adamantane core.- This can be promoted by strong Lewis acids or high temperatures. Consider using milder reaction conditions.
Isomerization of the starting material prior to bromination.- Ensure the purity of the 1,3-dimethyladamantane starting material.
Reaction is highly exothermic and difficult to control Rate of bromine addition is too fast.- Add bromine slowly and use an ice bath to maintain the desired reaction temperature.[2]
Inadequate heat dissipation.- Use a larger reaction vessel or a more efficient cooling system.

Experimental Protocols

Protocol 1: Bromination of 1,3-Dimethyladamantane using Bromine and a Catalytic Amount of HBr in Acetic Acid

This protocol is adapted from a patented procedure for the synthesis of this compound.[2]

Materials:

  • 1,3-Dimethyladamantane

  • Bromine

  • Hydrobromic acid in acetic acid (HBr in AcOH)

  • Methylene (B1212753) chloride (MDC)

  • 5% Sodium hydrosulfite solution

  • Deionized (DI) water

Procedure:

  • To a reaction vessel, add 1,3-dimethyladamantane (100 g, 0.6 mol) at 25-30°C.

  • Add a catalytic amount of HBr in acetic acid (1 ml) at 25-30°C.

  • Heat the reaction mixture to 50-55°C.

  • Slowly add bromine (124.7 ml, 2.41 mol) dropwise at 50-55°C to control the exotherm.

  • Maintain the reaction mixture at 50-55°C for 12 hours.

  • After 12 hours, distill off the excess bromine at atmospheric pressure until the temperature reaches 85°C.

  • Cool the reaction mixture to 25-30°C.

  • Add methylene chloride (800 ml) and stir for 30 minutes.

  • Cool the mixture to 5°C and slowly add 1500 ml of a 5% sodium hydrosulfite solution to quench the remaining bromine.

  • Separate the organic (MDC) layer and wash it twice with DI water (100 ml each).

  • The organic layer containing the product can then be dried and concentrated to yield this compound.

Protocol 2: Lewis Acid-Catalyzed Bromination of 1,3-Dimethyladamantane

This protocol is based on a procedure for the synthesis of this compound using a Lewis acid catalyst.[3]

Materials:

Procedure:

  • In a reaction vessel, combine bromine (59.9 g, 0.345 mol) and anhydrous aluminum trichloride (10 g, 0.075 mol) in 1,2-dichloroethane (37.8 g) and stir well.

  • Heat the reaction mixture to 15°C.

  • Add 1,3-dimethyladamantane (50 g, 0.3 mol) to the mixture. Use a trap with a 5% sodium hydroxide solution to absorb the HBr gas evolved during the reaction.

  • After the addition is complete, add a saturated sodium bisulfite solution until the red color of bromine disappears completely.

  • Separate the organic phase.

  • Wash the organic phase with water (400 g).

  • Dry the organic phase with anhydrous sodium sulfate (20 g).

  • Distill off the solvent to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound. A yield of 92% and a purity of ≥ 99% by gas chromatography have been reported for this method.[3]

Data Presentation

Parameter Protocol 1 Protocol 2 Reference
Catalyst HBr in Acetic AcidAluminum Trichloride[2][3]
Solvent None (Bromine acts as solvent)1,2-Dichloroethane[2][3]
Temperature 50-55°C15°C[2][3]
Reactant Ratio (Dimethyladamantane:Bromine) 1 : 41 : 1.15[2][3]
Reported Yield Not explicitly stated92%[3]
Reported Purity Not explicitly stated≥ 99% (by GC)[3]

Visualizations

ReactionPathways cluster_main Main Reaction cluster_side Side Reactions 1,3-Dimethyladamantane 1,3-Dimethyladamantane This compound This compound 1,3-Dimethyladamantane->this compound + Br2 Rearranged Products Rearranged Products 1,3-Dimethyladamantane->Rearranged Products + Br2 (Harsh Conditions) Dibromodimethyladamantane Dibromodimethyladamantane This compound->Dibromodimethyladamantane + Br2 (Excess Br2 or Lewis Acid) Tribromodimethyladamantane Tribromodimethyladamantane Dibromodimethyladamantane->Tribromodimethyladamantane + Br2

Caption: Reaction pathways in the bromination of 1,3-dimethyladamantane.

TroubleshootingFlowchart Start Experiment Start: Bromination of Dimethyladamantane CheckConversion Check Conversion by GC/TLC Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion No GoodConversion Good Conversion CheckConversion->GoodConversion Yes TroubleshootConversion Troubleshoot: - Increase Temp/Time - Check Reagent Purity LowConversion->TroubleshootConversion AnalyzePurity Analyze Product Purity by GC/MS GoodConversion->AnalyzePurity HighPurity High Purity: Isolate Product AnalyzePurity->HighPurity Yes LowPurity Low Purity: Identify Side Products AnalyzePurity->LowPurity No End End HighPurity->End TroubleshootPurity Troubleshoot: - Adjust Stoichiometry - Reduce Catalyst - Optimize Reaction Time LowPurity->TroubleshootPurity TroubleshootConversion->Start Re-run Experiment TroubleshootPurity->Start Re-run Experiment

Caption: Troubleshooting workflow for dimethyladamantane bromination.

References

Technical Support Center: 1-Bromo-3,5-dimethyladamantane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-dimethyladamantane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield After Bromination Reaction

  • Question: My bromination reaction of 1,3-dimethyladamantane (B135411) resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, the molar ratio of bromine to 1,3-dimethyladamantane is critical; a common ratio is between 2 to 8 molar equivalents of bromine to one equivalent of the adamantane (B196018) substrate.[1] Secondly, the reaction temperature plays a significant role. While some procedures involve reflux conditions, others maintain a temperature between 50-55°C.[2][3] Inadequate temperature control can lead to the formation of byproducts. The drop-wise addition of bromine is recommended to manage the exothermic nature of the reaction and control byproduct formation.[2] The presence of a catalyst, such as anhydrous aluminum trichloride (B1173362) or HBr in acetic acid, can also improve reaction selectivity and yield.[1][2][3] Finally, ensure the complete consumption of the starting material through gas chromatography (GC) analysis before proceeding with the work-up.[1]

Issue 2: Presence of Colored Impurities in the Crude Product

  • Question: After the bromination reaction, my crude this compound has a distinct red or yellow color. What causes this and how can I remove it?

  • Answer: The coloration is typically due to the presence of unreacted bromine. To address this, the reaction mixture should be quenched with a reducing agent. A common method is to add a saturated sodium bisulfite solution until the red color of the reaction solution completely disappears.[3][4] An alternative quenching agent is a 5% solution of sodium hydrosulfite in demineralized water.[2] Following the quench, a thorough work-up involving washing with water and a sodium bicarbonate solution is necessary to remove residual quenching agents and acidic byproducts.[2]

Issue 3: Difficulty in Removing Solvent from the Oily Product

  • Question: I am struggling to completely remove the extraction solvent (e.g., dichloromethane (B109758) or toluene) from my this compound, which is an oily residue. What is the recommended procedure?

  • Answer: Complete removal of the solvent is crucial for obtaining a pure product and for accurate yield determination. The process typically involves two stages. First, distill the bulk of the solvent at atmospheric pressure. For instance, dichloromethane (MDC) can be distilled off up to 55°C.[2] The second stage involves removing trace amounts of the solvent under vacuum at a slightly elevated temperature (e.g., 50-65°C).[2] This ensures that even high-boiling point solvents like toluene (B28343) are effectively removed.

Issue 4: Product Fails to Solidify or Crystallize

  • Question: My purified this compound remains an oil and does not solidify upon cooling. How can I induce crystallization?

  • Answer: While this compound can exist as a colorless to pale yellow oil, it can also be a white to off-white crystalline solid.[4][5][6] If crystallization is desired and does not occur spontaneously, several techniques can be employed. Ensure high purity of the compound, as impurities can inhibit crystallization. Recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and acetone, can be effective.[2] Cooling the purified oil to a low temperature (0-5°C) for an extended period (e.g., 1 hour) can also promote solidification.[2] If the product remains an oil, it may still be of high purity, and its state should be confirmed by analytical methods like GC or NMR.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound synthesis?

A1: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities include unreacted 1,3-dimethyladamantane and byproducts from the bromination reaction.[8] Over-methylated (e.g., 1-Bromo-3,5,7-trimethyladamantane) and under-methylated (e.g., 1-Bromo-3-methyladamantane) species can also be present if the starting 1,3-dimethyladamantane contains trimethyl or monomethyl adamantane impurities.[8][9]

Q2: What are the recommended purification methods for this compound?

A2: The most common purification techniques are distillation under reduced pressure (vacuum distillation) and column chromatography.[4][5] Recrystallization can also be used if the product is a solid.[5] The choice of method depends on the nature of the impurities and the desired final purity. For instance, vacuum distillation is effective for separating the product from non-volatile impurities and residual solvents.[4]

Q3: What are the typical storage conditions for this compound?

A3: It is recommended to store this compound in a refrigerator at 2-8°C.[4][6]

Q4: How can I monitor the purity of this compound?

A4: The purity of this compound is typically assessed using Gas Chromatography (GC).[3][7] High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization and purity determination.[7][10]

Experimental Protocols

Synthesis of this compound

This protocol is a composite of methodologies described in the literature.[2][3]

  • Reaction Setup: In a reaction vessel, charge 1,3-dimethyladamantane (100 g, 0.6 mol).

  • Catalyst Addition: Add HBr in acetic acid (1 ml).

  • Temperature Control: Heat the reaction mixture to 50-55°C.

  • Bromine Addition: Slowly add bromine (124.7 ml, 2.41 mol) drop-wise while maintaining the temperature at 50-55°C.

  • Reaction Monitoring: Maintain the reaction mixture at 50-55°C for 12 hours. Monitor the reaction progress by GC until the starting material is consumed.

  • Bromine Removal: Distill off the excess bromine at atmospheric pressure up to 85°C.

  • Work-up:

    • Cool the reaction mixture to 25-30°C.

    • Add dichloromethane (MDC, 800 ml) and stir for 30 minutes.

    • Cool the mixture to 5°C.

    • Slowly add a 5% solution of sodium hydrosulfite in demineralized water (1500 ml) to quench the remaining bromine.

    • Separate the organic (MDC) layer.

    • Wash the organic layer twice with demineralized water (100 ml each).

  • Solvent Removal:

    • Distill the MDC at atmospheric pressure up to 55°C.

    • Remove the remaining traces of MDC under vacuum (50-100 mm) at 50-65°C to obtain the crude oily product.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Starting Material1,3-dimethyladamantane[2][3]
Brominating AgentLiquid Bromine[2]
Molar Ratio (Bromine:Substrate)~4:1[2]
CatalystHBr in Acetic Acid[2]
Reaction Temperature50-55°C[2][3]
Reaction Time12 hours[2][3]
Quenching Agent5% Sodium Hydrosulfite[2]
Extraction SolventDichloromethane[2]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC12H19Br[4]
Molecular Weight243.18 g/mol [4]
Boiling Point201°C (lit.)[4]
Density1.224 g/mL at 25°C (lit.)[4]
Refractive Indexn20/D 1.52 (lit.)[4]
AppearanceClear Colorless to Pale Yellow Oil or White to Off-White Crystalline Solid[4][5][6]
Storage Temperature2-8°C[4][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1,3-Dimethyladamantane reaction Bromination (Br2, HBr/AcOH, 50-55°C) start->reaction Reactant quench Quenching (Sodium Hydrosulfite) reaction->quench Crude Product extraction Extraction (DCM) quench->extraction washing Washing (Water, NaHCO3) extraction->washing drying Solvent Removal (Distillation & Vacuum) washing->drying final_purification Final Purification (Vacuum Distillation or Column Chromatography) drying->final_purification product 1-Bromo-3,5- dimethyladamantane final_purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product residual_solvent Residual Solvent start->residual_solvent oily_product Fails to Solidify start->oily_product solution_yield Check: Molar Ratios Temperature Control Catalyst Reaction Time low_yield->solution_yield solution_color Action: Quench with Reducing Agent (e.g., Sodium Bisulfite) colored_product->solution_color solution_solvent Action: Two-Stage Removal 1. Atmospheric Distillation 2. Vacuum Drying residual_solvent->solution_solvent solution_oily Action: Check Purity Induce Crystallization: - Recrystallize - Low-Temperature Storage oily_product->solution_oily

Caption: Troubleshooting logic for common issues in this compound purification.

References

Optimizing reaction conditions for Memantine synthesis from 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Memantine (B1676192) from 1-Bromo-3,5-dimethyladamantane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Memantine from this compound?

A1: The primary methods to synthesize Memantine from this compound are:

  • Direct Amination: This involves reacting this compound with an aminating agent like urea (B33335) or thiourea (B124793).[1][2]

  • Two-Step Synthesis via Formylation: This method consists of reacting this compound with formamide (B127407) to produce an N-formyl intermediate, which is then hydrolyzed to yield Memantine.[3]

Q2: I am getting a low yield in the direct amination with urea. What are the possible reasons?

A2: Low yields in the direct amination with urea can be attributed to several factors:

  • Suboptimal Molar Ratios: An incorrect molar ratio of this compound to urea can lead to incomplete reaction or side product formation. A recommended molar ratio is 1:3.

  • Inappropriate Solvent: The choice of solvent is crucial. While formic acid has been used, diphenyl ether is a safer alternative that can improve yields.

  • Incorrect Reaction Temperature and Time: The reaction requires specific temperature control in a two-step heating process. A common protocol involves heating at 160°C followed by a second step at a different temperature, with a total reaction time of around 6 hours.

Q3: What are the advantages of using thiourea over urea for the direct amination?

A3: Using thiourea for the direct amination of this compound can offer a simpler, safer, and more economical process.[1] Optimal conditions with thiourea have been reported to achieve an overall yield of up to 83.11%.[1]

Q4: I am having trouble with the hydrolysis of the N-formyl intermediate in the two-step synthesis. What conditions are optimal?

A4: For the hydrolysis of N-(3,5-Dimethyl-adamantan-1-yl)-formamide, acidic conditions are generally more efficient. The intermediate can be hydrolyzed using a solution of hydrochloric acid (e.g., 21% aqueous HCl or 37% HCl) at reflux for about 1 to 3 hours.[3][4][5]

Q5: What are some common impurities that can arise during the synthesis, and how can they be minimized?

A5: A potential impurity is 1-amino-3,5,7-trimethyladamantane if the starting material, 1,3-dimethyladamantane, contains 1,3,5-trimethyladamantane.[3] Using highly pure starting materials is crucial. Purification of the final product can be achieved through recrystallization from a mixture of solvents like ethanol (B145695) and ethyl acetate (B1210297) or methanol (B129727) and acetone (B3395972) to remove impurities.[6]

Troubleshooting Guides

Problem 1: Low Yield in Direct Amination with Urea
Possible Cause Troubleshooting Step
Incorrect Molar Ratio Ensure the molar ratio of this compound to urea is optimized. A ratio of 1:3 is a good starting point.
Inefficient Solvent Consider using diphenyl ether as the solvent instead of formic acid to improve safety and yield.
Suboptimal Temperature Follow a two-stage heating profile. For instance, an initial heating step followed by a second, lower temperature stage.
Insufficient Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration, typically around 6 hours.
Problem 2: Incomplete Reaction in the Two-Step Formylation-Hydrolysis
Possible Cause Troubleshooting Step
Formylation Step:
Insufficient heatingThe reaction of this compound with formamide typically requires heating to around 120°C for 3 to 5 hours.[3]
Hydrolysis Step:
Inadequate acid concentrationUse a sufficiently concentrated solution of hydrochloric acid (e.g., 21% to 37%) for the hydrolysis.[3][4]
Insufficient reflux timeEnsure the hydrolysis mixture is refluxed for at least 1-3 hours to ensure complete conversion.[3][4]

Experimental Protocols

Protocol 1: Direct Amination of this compound with Urea
  • Reaction Setup: In a reaction vessel, combine this compound, urea, and diphenyl ether in a molar ratio of 1:3:2.5.

  • Heating: Heat the reaction mixture in two stages. The specific temperatures should be optimized, but a protocol of 160°C for the first stage has been reported. The total reaction time is approximately 6 hours.

  • Work-up: After cooling, adjust the pH of the reaction mixture to 12 with 30% sodium hydroxide (B78521).

  • Extraction: Extract the Memantine base with toluene (B28343) and wash with water.

  • Salt Formation: Convert the Memantine base to its hydrochloride salt by reacting with an 18% aqueous HCl solution.

  • Purification: Recrystallize the crude Memantine hydrochloride from a mixture of ethanol and ethyl acetate (5:4 v/v) to obtain the pure product.

Protocol 2: Two-Step Synthesis of Memantine via Formylation and Hydrolysis
  • Formylation: Treat this compound with an excess of formamide and heat the mixture to 120°C for 3 to 5 hours.[3]

  • Work-up of Intermediate: Cool the reaction mixture and dilute it with methylene (B1212753) chloride. Wash the organic layer multiple times with a 30% sodium hydroxide solution.[3]

  • Isolation of Intermediate: Concentrate the organic layer by distillation, then add water. Continue distillation to remove the organic solvent and isolate the N-formyl-1-amino-3,5-dimethyladamantane intermediate.[3]

  • Hydrolysis: Add a 37% hydrochloric acid solution to the isolated intermediate.[3]

  • Reaction: Heat the mixture to reflux for approximately 3 hours.[3]

  • Crystallization and Isolation: Cool the reaction mixture to 5°C to crystallize the crude Memantine hydrochloride. Isolate the product by filtration and wash with water followed by ethyl acetate.[3]

  • Purification: Reprecipitate the crude product to yield pure Memantine hydrochloride.[3]

Quantitative Data Summary

Method Key Reagents Solvent Temperature (°C) Time (h) Molar Ratio (Starting Material:Reagent) Overall Yield (%)
Direct Amination with Urea UreaDiphenyl EtherStaged heating61 : 375.81
Direct Amination with Thiourea ThioureaPropylene Glycol160 (step 1), 80 (step 2)5.51 : 483.11[1][2]
Two-Step via Formylation Formamide, HClNone for formylation120 (formylation), Reflux (hydrolysis)3-5 (formylation), 3 (hydrolysis)Not specifiedNot specified

Visualizations

experimental_workflow_direct_amination start This compound reaction Direct Amination (Heating) start->reaction reagents Urea or Thiourea Solvent (e.g., Diphenyl Ether) reagents->reaction workup Work-up (pH adjustment, Extraction) reaction->workup salt_formation Salt Formation (HCl) workup->salt_formation purification Purification (Recrystallization) salt_formation->purification end Memantine HCl purification->end experimental_workflow_two_step cluster_step1 Step 1: Formylation cluster_step2 Step 2: Hydrolysis start This compound formylation Formylation (Heating) start->formylation formamide Formamide formamide->formylation intermediate_workup Intermediate Work-up & Isolation formylation->intermediate_workup intermediate N-formyl-1-amino- 3,5-dimethyladamantane intermediate_workup->intermediate hydrolysis Hydrolysis (Reflux) intermediate->hydrolysis hcl Hydrochloric Acid hcl->hydrolysis final_workup Crystallization & Purification hydrolysis->final_workup end Memantine HCl final_workup->end

References

Troubleshooting low conversion rates in adamantane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for troubleshooting low conversion rates in adamantane (B196018) functionalization.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the functionalization of adamantane, particularly low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of adamantane so challenging? Adamantane's rigid, cage-like structure is composed of strong carbon-hydrogen bonds with high bond dissociation energies (BDEs).[1][2] The tertiary C-H bonds at the bridgehead positions have a BDE of approximately 99 kcal/mol, while the secondary C-H bonds have a BDE of about 96 kcal/mol.[1][3] These high BDEs necessitate the use of highly reactive intermediates or powerful catalyst systems to achieve C-H activation, making selective functionalization a significant chemical challenge.[1][3]

Q2: What are the primary reactive sites on an unsubstituted adamantane molecule? An adamantane molecule possesses two types of C-H bonds that can serve as reactive sites:

  • Tertiary (3°) C-H bonds: Four equivalent bonds located at the bridgehead positions.[3]

  • Secondary (2°) C-H bonds: Six equivalent bonds located at the methylene (B1212753) bridge positions.[3] Generally, functionalization reactions tend to target the tertiary positions due to the relative stability of the resulting radical or carbocation intermediates.[4]

Q3: How can I achieve regioselectivity between the tertiary (C1) and secondary (C2) positions? Regioselectivity is highly dependent on the chosen reaction mechanism and catalyst system.[3]

  • Radical Reactions: Many radical-based functionalizations favor the tertiary position. For example, using a dual photoredox and hydrogen atom transfer (HAT) catalysis system can achieve high selectivity for the 3° position.[5][6][7]

  • Steric Effects: In some cases, sterically demanding catalysts may favor the less hindered secondary or even primary C-H bonds over the more sterically encumbered tertiary positions.[2]

  • Reaction Conditions: The choice of reagents can significantly influence selectivity. For instance, different bromination conditions can yield varying ratios of 1-bromoadamantane (B121549) and 2-bromoadamantane.[8]

Q4: My reaction on a substituted adamantane is giving a low yield. What are the general causes? Low yields on substituted adamantanes can arise from several factors:

  • Steric Hindrance: The substituent itself can block the reagent's access to the desired C-H bond.[4]

  • Electronic Effects: Electron-withdrawing groups can deactivate the adamantane core, making C-H activation more difficult and requiring harsher reaction conditions.[4]

  • Side Reactions: If the substrate contains other, weaker C-H bonds (e.g., benzylic or α-amino C-H bonds), the catalyst may preferentially react at those sites.[5][6] Choosing a catalyst system with high chemoselectivity for adamantane's strong C-H bonds is crucial in these cases.[5][6]

Troubleshooting Guides by Reaction Type

Photocatalytic C-H Alkylation

This modern method often utilizes a dual-catalyst system (a photocatalyst and a hydrogen atom transfer catalyst) to directly functionalize adamantane's C-H bonds under mild, visible-light conditions.[5][6]

Q: I am getting a low or no yield of my desired alkylated adamantane product. What should I check? A: Low yields in photocatalytic systems can stem from several factors:

  • Oxygen Contamination: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle. Ensure the reaction mixture is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon).[4]

  • Catalyst Incompatibility or Degradation: Verify that the chosen photocatalyst and HAT co-catalyst are compatible and effective. A synergistic effect between the two is often required for optimal performance.[5][6] For example, certain iridium-based photocatalysts paired with specific quinuclidine-derived HAT catalysts have shown high efficiency.[5][6]

  • Insufficient Light: Ensure the reaction is being irradiated with the correct wavelength and sufficient intensity for the photocatalyst being used.[4] Check that the reaction vessel is transparent to the required wavelength.

  • Reagent Purity: Impurities in solvents or reagents, particularly the alkene partner, can interfere with the catalytic cycle.[3] Use pure, dry materials.

Q: My reaction is producing a mixture of 3°- and 2°-alkylated products. How can I improve regioselectivity? A: Poor regioselectivity suggests the hydrogen abstraction step is not selective.

  • Review your HAT Catalyst: The choice of HAT catalyst is critical for regioselectivity. Systems based on quinuclidinium radical cations are known to provide excellent selectivity for the tertiary C-H bonds of adamantane.[5][6] In contrast, other systems, like those generating chlorine radicals, may show diminished regioselectivity.[8]

  • Adjust Reaction Conditions: While catalyst choice is paramount, subtle changes in solvent or temperature could slightly influence selectivity, although this is less common for this specific issue.

Q: I am functionalizing a complex molecule containing an adamantane moiety, but I am seeing side reactions at other C-H bonds. How can I improve chemoselectivity? A: This is a common challenge when working with polyfunctional molecules. The solution lies in using a catalyst system that can differentiate between the strong, unactivated C-H bonds of adamantane and other weaker, more activated C-H bonds present in the molecule. The dual catalyst system involving an iridium photocatalyst and a sulfonylated quinuclidinol HAT co-catalyst has demonstrated unprecedented selectivity for adamantane C-H bonds, even in the presence of aldehydes, esters, and amides.[5][6]

Data Presentation

Table 1: Optimization of Photocatalytic Alkylation of Adamantane [5][6]

The following table summarizes the results from optimization studies for the reaction of adamantane with phenyl vinyl sulfone, demonstrating the impact of different catalysts on conversion and yield.

EntryPhotocatalystHAT Co-CatalystConversion (%)Yield (%)
1Ir-1Q-1 10079 (72 isolated)
2Ir-1Q-28916
3Ir-1Q-39455
4Ir-2 Q-110074
5Ir-2 Q-3 100 66
  • Ir-1: Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6

  • Ir-2: Ir(ppy)2(dtbbpy)PF6

  • Q-1: Sulfonylated Quinuclidinol

  • Q-2: Acetylated Quinuclidinol

  • Q-3: Quinuclidinol

Experimental Protocols

Protocol: Photocatalytic Tertiary C-H Alkylation of Adamantane[5][6]

This protocol describes a general procedure for the selective alkylation of the tertiary C-H bond of adamantane using a dual iridium photocatalyst and a quinuclidine-based HAT catalyst.

Materials:

  • Adamantane

  • Alkene (e.g., Phenyl Vinyl Sulfone)

  • Iridium Photocatalyst (e.g., Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6, "Ir-1")

  • HAT Co-catalyst (e.g., Sulfonylated Quinuclidinol, "Q-1")

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Reaction vial suitable for photochemistry

  • Inert atmosphere (Argon or Nitrogen)

  • LED lamp (e.g., 456 nm)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the iridium photocatalyst (e.g., 1-2 mol%), the HAT co-catalyst (e.g., 20 mol%), adamantane (e.g., 3 equivalents), and the alkene (e.g., 1 equivalent, 0.5 mmol scale) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent under the inert atmosphere to achieve the desired concentration (e.g., 0.1 M).[4]

  • Degassing: Seal the vial and perform at least three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

  • Irradiation: Place the sealed vial in a photoreactor. Irradiate the stirred reaction mixture with the appropriate LED lamp (e.g., 456 nm) at room temperature.

  • Monitoring: Monitor the reaction progress over time (typically 8-48 hours) using techniques like GC-MS or TLC.[5][9]

  • Workup: Once the reaction is complete, remove the vial from the photoreactor and concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the desired alkylated adamantane.

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate in Adamantane Functionalization Check_Purity Verify Reagent & Solvent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions No Impure Purify/Replace Reagents & Use Anhydrous Solvents Check_Purity->Impure Yes Check_Catalyst Assess Catalyst Activity & Loading Check_Conditions->Check_Catalyst OK Optimize_Conditions Optimize Temperature, Concentration, or Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Degas Ensure Rigorous Degassing (e.g., Freeze-Pump-Thaw) Check_Conditions->Degas O2 Contamination? Check_Selectivity Problem with Selectivity? (Regio- or Chemo-) Check_Catalyst->Check_Selectivity OK Optimize_Catalyst Increase Catalyst Loading or Use Fresh/Alternative Catalyst Check_Catalyst->Optimize_Catalyst Inactive/Insufficient Selectivity_Solution Change Catalyst System for Higher Selectivity (e.g., HAT catalyst) Check_Selectivity->Selectivity_Solution Yes Success Improved Conversion Rate Check_Selectivity->Success No Impure->Check_Conditions Optimize_Conditions->Check_Catalyst Degas->Check_Catalyst Optimize_Catalyst->Check_Selectivity Selectivity_Solution->Success

Caption: A general workflow for troubleshooting adamantane functionalization issues.

Photocatalytic_Cycle cluster_cycle Dual Catalyst Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) HAT_Cat_Rad HAT Radical Cation (Q•+) PC_star->HAT_Cat_Rad Oxidizes HAT Cat. PC_red Reduced PC- HAT_Cat HAT Catalyst (Q) Adamantyl_Rad Adamantyl Radical (Ad•) HAT_Cat_Rad->Adamantyl_Rad Hydrogen Atom Transfer (HAT) Adamantane Adamantane (Ad-H) Product_Rad Product Radical Adamantyl_Rad->Product_Rad Adds to Alkene Alkene Alkene Partner Product Alkylated Adamantane Product_Rad->Product Reduction PC_red->PC Catalyst Regeneration center

Caption: Logical relationships in a dual photocatalytic C-H alkylation cycle.

Regioselectivity_Decision_Tree Start Poor Regioselectivity (Mixture of 3° and 2° Products) Mechanism What is the reaction mechanism? Start->Mechanism Radical Radical-Based (e.g., Photocatalytic HAT) Mechanism->Radical Radical Ionic Ionic/Carbocation (e.g., Friedel-Crafts type) Mechanism->Ionic Ionic/Other Check_HAT Is the HAT catalyst selective for 3° C-H? Radical->Check_HAT Check_Sterics Are steric effects controlling the outcome? Ionic->Check_Sterics Change_HAT Switch to a highly selective HAT catalyst system (e.g., Quinuclidine-based) Check_HAT->Change_HAT No Success Improved Regioselectivity Check_HAT->Success Yes Change_HAT->Success Change_Reagent Use less sterically bulky reagents or catalysts Check_Sterics->Change_Reagent Yes Consider_Directing_Group Consider installing a directing group for site-specific functionalization Check_Sterics->Consider_Directing_Group No Change_Reagent->Success Consider_Directing_Group->Success

Caption: A decision tree for improving regioselectivity in adamantane reactions.

References

Technical Support Center: Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of adamantane (B196018) derivatives, with a specific focus on avoiding polybromination during the bromination of adamantane.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of adamantane, offering potential causes and solutions to achieve selective monobromination.

Q1: My adamantane bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for 1-bromoadamantane (B121549)?

A1: The formation of polybrominated adamantanes is a common issue, often resulting from reaction conditions that are too harsh or the presence of catalysts that promote further bromination. Here’s a systematic approach to favor the formation of 1-bromoadamantane:

  • Control of Reaction Stoichiometry and Conditions:

    • Limiting Bromine: Use adamantane as the limiting reagent to reduce the likelihood of multiple brominations.

    • Reaction Time and Temperature: Carefully monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant polybromination occurs. Boiling adamantane with liquid bromine is a classic method that typically yields 1-bromoadamantane.[1]

  • Choice of Brominating Agent:

    • Milder Reagents: Consider using milder brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). These reagents can provide a slow, controlled release of bromine, which can improve selectivity for monobromination.

  • Avoidance of Lewis Acid Catalysts:

    • Catalyst-Free Conditions: The presence of Lewis acid catalysts (e.g., AlCl₃, FeBr₃) strongly promotes polybromination by activating the bromine and facilitating further electrophilic substitution on the adamantane core.[1][2] For selective monobromination, it is crucial to avoid these catalysts.

Q2: I am using N-bromosuccinimide (NBS) for the bromination, but I am still getting a mixture of products. How can I optimize this reaction for monobromination?

A2: While NBS is a milder brominating agent, reaction conditions still play a critical role in selectivity.

  • Catalyst System: The choice of catalyst can influence the product distribution. For instance, a manganese/bipyridine-catalyzed reaction with NBS can be tuned to favor either mono- or di-bromination based on the reaction time. A shorter reaction time (e.g., 30 minutes) can yield 1-bromoadamantane as the major product.[3]

  • Solvent Choice: The solvent can influence the reaction's selectivity. Non-polar solvents are often employed for radical brominations with NBS. Experimenting with different solvents may help optimize for the desired product.

Q3: How can I monitor the progress of my adamantane bromination reaction to stop it at the optimal time?

A3: Real-time monitoring is essential to prevent over-bromination.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the adamantane starting material and the appearance of the 1-bromoadamantane product. By comparing the reaction mixture spot to a spot of the starting material, you can gauge the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative amounts of starting material, monobrominated product, and polybrominated byproducts in an aliquot of the reaction mixture.

Q4: What is the underlying mechanism that leads to polybromination, and how can understanding it help me avoid it?

A4: The bromination of adamantane proceeds through an ionic mechanism involving the formation of a stable tertiary adamantyl carbocation at one of the bridgehead positions.[2] Polybromination occurs when the initially formed 1-bromoadamantane undergoes further electrophilic attack by bromine. This is particularly favored under conditions that enhance the electrophilicity of the bromine or the reactivity of the monobrominated adamantane.

  • Lewis Acid Catalysis: Lewis acids polarize the Br-Br bond, creating a more potent electrophile (Br⁺ character), which can then attack another bridgehead position of the 1-bromoadamantane.

  • Harsh Conditions: Higher temperatures and prolonged reaction times increase the probability of subsequent bromination reactions.

By understanding that an ionic mechanism is at play, you can take steps to minimize the formation of highly reactive electrophiles by avoiding Lewis acids and keeping the reaction conditions as mild as possible.

Quantitative Data Summary

The selectivity of adamantane bromination is highly dependent on the chosen method and reaction conditions. The following table summarizes the typical product distribution for different bromination protocols.

Brominating AgentCatalyst/Conditions1-Bromoadamantane Yield (%)Polybrominated AdamantanesReference
Liquid BromineBoilingHigh (not specified)Minimal with controlled time[1][2]
Liquid BromineLewis Acid (e.g., AlCl₃)LowMajor products[2]
N-Bromosuccinimide (NBS)Mn(OAc)₂/bpy, 30 min62%Dibromoadamantane is also formed[3]
N-Bromosuccinimide (NBS)Mn(OAc)₂/bpy, 18 hLower1,3-Dibromoadamantane is the major product[3]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Not specifiedHigh (not specified)Can be minimized with controlled stoichiometry

Experimental Protocols

Protocol 1: Selective Monobromination of Adamantane with Liquid Bromine

This protocol is a classic method for the synthesis of 1-bromoadamantane.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane in a minimal amount of a suitable inert solvent like carbon tetrachloride or cyclohexane.

  • Reagent Addition: Slowly add a stoichiometric amount (1 equivalent) of liquid bromine to the solution at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is hexane. Adamantane will have a higher Rf value than 1-bromoadamantane.

  • Work-up: Once the adamantane is consumed, cool the reaction mixture to room temperature. Quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite until the red-brown color disappears.

  • Extraction: Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1-bromoadamantane can be purified by recrystallization from methanol (B129727) or by sublimation.

Protocol 2: Monobromination of Adamantane using N-Bromosuccinimide (NBS)

This method utilizes a milder brominating agent which can offer better control.

  • Reaction Setup: To a solution of adamantane in a suitable solvent (e.g., acetonitrile (B52724) or a non-polar solvent like carbon tetrachloride), add N-bromosuccinimide (1.1 equivalents).

  • Initiation (if necessary): For radical bromination, a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide can be added, and the reaction mixture can be irradiated with a UV lamp. For ionic pathways, a catalyst may be required (see data table).

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific conditions and catalyst used).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Polybromination Polybromination Observed Polybromination Observed Control Stoichiometry Control Stoichiometry Polybromination Observed->Control Stoichiometry Use Milder Brominating Agent Use Milder Brominating Agent Polybromination Observed->Use Milder Brominating Agent Avoid Lewis Acids Avoid Lewis Acids Polybromination Observed->Avoid Lewis Acids Monitor Reaction Monitor Reaction Polybromination Observed->Monitor Reaction Selective Monobromination Selective Monobromination Control Stoichiometry->Selective Monobromination Use Milder Brominating Agent->Selective Monobromination Avoid Lewis Acids->Selective Monobromination Monitor Reaction->Selective Monobromination

Caption: Troubleshooting flowchart for avoiding polybromination.

experimental_workflow Start Start Reaction Setup 1. Reaction Setup (Adamantane + Solvent) Start->Reaction Setup Reagent Addition 2. Add Brominating Agent (e.g., Br2 or NBS) Reaction Setup->Reagent Addition Reaction 3. Heat/Irradiate (as required) Reagent Addition->Reaction Monitoring 4. Monitor by TLC/GC-MS Reaction->Monitoring Work-up 5. Quench and Extract Monitoring->Work-up Purification 6. Recrystallize/Chromatography Work-up->Purification End End Purification->End

Caption: General experimental workflow for adamantane bromination.

References

Technical Support Center: Synthesis of 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-3,5-dimethyladamantane, with a special focus on the critical requirement of anhydrous conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping you to identify and resolve problems in your experimental setup.

Observation Potential Cause Recommended Action
Low or No Product Yield Presence of Moisture: Water can deactivate the Lewis acid catalyst (e.g., anhydrous aluminum trichloride) and react with the adamantane (B196018) carbocation intermediate.[1][2]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Insufficient Catalyst: Inadequate amounts of the Lewis acid catalyst will result in a slow or incomplete reaction.Use the appropriate stoichiometric amount of a fresh, high-quality anhydrous Lewis acid catalyst.[3][4]
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for side product formation. Optimal temperatures are typically between 15°C and 65°C.[3][5]
Formation of a White Precipitate Upon Catalyst Addition Reaction of Lewis Acid with Water: Anhydrous aluminum trichloride (B1173362) reacts vigorously with water to form aluminum hydroxide, a white solid.[1]This indicates significant moisture contamination. Stop the reaction, clean and rigorously dry all apparatus, and use fresh anhydrous reagents and solvents.
Presence of Hydroxylated Byproducts (e.g., 3,5-dimethyladamantan-1-ol) in Final Product Water Quenching the Carbocation: The tertiary carbocation intermediate of 3,5-dimethyladamantane can be trapped by water molecules, leading to the formation of the corresponding alcohol.[2]Strictly adhere to anhydrous conditions. Purify the final product using column chromatography or recrystallization to remove the hydroxylated impurity.[6]
Reaction Mixture is Viscous and Difficult to Stir Polymerization or Side Reactions: This can be caused by excessive heat or the presence of impurities.Ensure controlled, dropwise addition of bromine to manage the exothermic nature of the reaction.[7] Maintain the recommended reaction temperature.[5]
Incomplete Consumption of Starting Material (1,3-dimethyladamantane) Insufficient Bromine or Reaction Time: The reaction may not have proceeded to completion.Ensure the correct molar ratio of bromine to the starting material is used.[5] Increase the reaction time and monitor the progress using techniques like TLC or GC.[7]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: Anhydrous conditions are crucial for two primary reasons. Firstly, the Lewis acid catalyst, typically anhydrous aluminum trichloride, reacts readily with water. This reaction deactivates the catalyst, rendering it ineffective at promoting the bromination.[1] Secondly, the reaction proceeds through a tertiary carbocation intermediate. If water is present, it can act as a nucleophile and attack this carbocation, leading to the formation of 3,5-dimethyladamantan-1-ol as an undesired byproduct, which reduces the overall yield of this compound.[2]

Q2: How can I ensure my reaction is sufficiently anhydrous?

A2: To maintain anhydrous conditions, all glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) or by flame-drying under a vacuum. Reagents and solvents should be purchased as anhydrous grade or dried using appropriate methods (e.g., distillation over a drying agent). The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[3]

Q3: What are the signs that my anhydrous conditions have been compromised?

A3: A key indicator is the formation of a white precipitate (aluminum hydroxide) upon the addition of anhydrous aluminum trichloride to the reaction mixture.[1] Other signs include a lower than expected yield of the desired product and the presence of hydroxylated byproducts in your final product analysis (e.g., by GC-MS or NMR).[2]

Q4: Can I use a different Lewis acid catalyst?

A4: While anhydrous aluminum trichloride is commonly used, other Lewis acids like ferric chloride (FeCl₃) can also be employed.[6] The choice of catalyst can influence reaction conditions and outcomes, so it is important to consult the literature for the specific protocol. Regardless of the Lewis acid used, it must be anhydrous.

Q5: What is the purpose of the sodium bisulfite wash during the workup?

A5: The saturated sodium bisulfite solution is used to quench any unreacted bromine remaining in the reaction mixture.[3] This is important for safety and to prevent further reactions during the isolation of the product.

Experimental Protocols

Protocol 1: Bromination using Anhydrous Aluminum Trichloride

This method has been reported to produce this compound with a high yield and purity.[3][4]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to absorb HBr), add anhydrous aluminum trichloride (0.075 mol) and 1,2-dichloroethane (B1671644) (37.8 g).

  • Reagent Addition: To this stirred suspension, add bromine (0.345 mol) dropwise at room temperature.

  • Reaction Initiation: Heat the mixture to 15°C.

  • Substrate Addition: Slowly add a solution of 1,3-dimethyladamantane (B135411) (0.3 mol) in 1,2-dichloroethane.

  • Reaction: Stir the mixture at 15°C until the reaction is complete (monitor by GC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite to quench excess bromine.

  • Extraction: Separate the organic layer, wash with water, and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield this compound.[3]

Protocol 2: Bromination with Bromine in Acetic Acid/HBr

This protocol provides an alternative route to the desired product.[7]

  • Preparation: In a round-bottom flask, charge 1,3-dimethyladamantane (0.6 moles) and a catalytic amount of HBr in acetic acid (1 ml).

  • Heating: Heat the reaction mixture to 50-55°C.

  • Bromine Addition: Add bromine (2.41 moles) dropwise to the heated mixture while maintaining the temperature at 50-55°C.

  • Reaction: Maintain the reaction at this temperature for 12 hours.

  • Bromine Removal: After the reaction is complete, distill off the excess bromine.

  • Workup: Cool the reaction mixture and add dichloromethane (B109758) (MDC). Wash the organic layer with a 5% sodium hydrosulfite solution and then twice with deionized water.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure to obtain the product.[7]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of this compound under different conditions. Note that direct comparative studies are limited; however, the data suggests that methods employing anhydrous conditions with a Lewis acid catalyst can achieve high yields.

Starting MaterialBrominating AgentCatalyst / ConditionsYield (%)Purity (%)Reference
1,3-DimethyladamantaneBromineAnhydrous AlCl₃ in 1,2-dichloroethane92≥ 99[3][4]
1,3-DimethyladamantaneBromineHBr in Acetic AcidNot explicitly stated, but part of a multi-step synthesisNot explicitly stated[7]
1,3-DimethyladamantaneLiquid BromineBenzoyl Peroxide95.199.3[5]
1,3-DimethyladamantaneLiquid BromineReflux63 - 75Not specified[5]
1,3-DimethyladamantaneLiquid Bromine80°C85Not specified[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Prepare Anhydrous Setup: - Oven-dried glassware - Inert atmosphere (N2/Ar) reagents 2. Add Anhydrous Solvent and Lewis Acid (e.g., AlCl3) prep->reagents Ensure dryness bromine 3. Add Bromine Dropwise reagents->bromine adamantane 4. Add 1,3-Dimethyladamantane bromine->adamantane stir 5. Stir at Controlled Temperature adamantane->stir quench 6. Quench with NaHSO3 Solution stir->quench After reaction completion extract 7. Extract with Organic Solvent quench->extract wash 8. Wash with Water and Brine extract->wash dry 9. Dry with Anhydrous Na2SO4 wash->dry purify 10. Purify by Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Reaction Failure check_moisture Observe for white precipitate upon catalyst addition? start->check_moisture moisture_yes Likely Moisture Contamination check_moisture->moisture_yes Yes check_catalyst Is the catalyst old or from an unsealed container? check_moisture->check_catalyst No moisture_action Action: - Stop and dry all equipment - Use fresh anhydrous reagents moisture_yes->moisture_action catalyst_yes Catalyst may be deactivated check_catalyst->catalyst_yes Yes check_temp Is the reaction temperature within the optimal range? check_catalyst->check_temp No catalyst_action Action: Use a fresh, sealed container of anhydrous Lewis acid catalyst_yes->catalyst_action temp_no Reaction may be too slow check_temp->temp_no No final_check Review stoichiometry and reaction time check_temp->final_check Yes temp_action Action: Gradually increase temperature while monitoring the reaction temp_no->temp_action

References

Technical Support Center: Purification of Crude 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-Bromo-3,5-dimethyladamantane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted 1,3-dimethyladamantane, over-brominated products such as 1,3-dibromo-5,7-dimethyladamantane, and residual bromine from the synthesis.[1][2] Other potential impurities are byproducts from side reactions and residual solvents used in the synthesis and workup.[3][4]

Q2: What is the general purification strategy for this compound?

A2: A typical purification workflow involves:

  • Aqueous Workup: Washing the crude product to remove excess bromine and other water-soluble impurities.[1][5]

  • Drying: Removing residual water from the organic phase.[1][5]

  • Distillation: Purifying the compound based on its boiling point, usually under reduced pressure to prevent decomposition.[1][5]

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods to determine the purity and confirm the structure of the final product.[4]

Troubleshooting Guides

Issue 1: The organic layer remains colored (red/brown) after the initial water wash.
  • Cause: This is typically due to the presence of residual elemental bromine (Br₂).

  • Solution: Wash the organic layer with a reducing agent solution to quench the excess bromine. A saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) is effective.[1][5] Continue washing until the color disappears.

Issue 2: An emulsion forms during the aqueous extraction/washing steps.
  • Cause: Emulsions are colloidal suspensions of one liquid in another and can be slow to resolve, hindering layer separation. This can be caused by vigorous shaking or the presence of surfactants or fine particulate matter.

  • Solutions:

    • Time: Allow the separatory funnel to stand undisturbed for an extended period.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.

    • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

Issue 3: The final product is not pure enough after simple distillation.
  • Cause: The boiling points of the impurities may be too close to the boiling point of this compound for effective separation by simple distillation.

  • Solutions:

    • Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. This provides a greater surface area for repeated vaporization-condensation cycles, allowing for a better separation of liquids with close boiling points.

    • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of all components, which can sometimes improve separation and is crucial for preventing the decomposition of thermally sensitive compounds.[5]

Issue 4: The product decomposes or darkens during distillation.
  • Cause: this compound may be susceptible to thermal decomposition at its atmospheric boiling point.

  • Solution: Use vacuum distillation to lower the boiling point.[5] Ensure the heating mantle temperature is not excessively high and that the stirring is efficient to prevent localized overheating.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₂H₁₉Br243.18201 (lit.)
1,3-Dimethyladamantane (Starting Material)C₁₂H₂₀164.29~190
1-Bromo-3-methyladamantaneC₁₁H₁₇Br229.1695-97 @ 4 mmHg
1,3-Dibromo-5,7-dimethyladamantaneC₁₂H₁₈Br₂322.08Not readily available, expected to be significantly higher

Note: Boiling points can vary with pressure. Data for some impurities are from closely related structures and should be used as an estimate.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Excess Bromine
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Continue this process until the red-brown color of bromine is no longer visible in the organic layer.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to aid in the removal of water.

  • Separate and discard the aqueous brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter the drying agent to obtain the crude, dried product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Use a stirring mechanism (magnetic stir bar or overhead stirrer) in the distillation flask.

  • Sample Loading: Charge the dried, crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating and Distillation: Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities as a forerun fraction.

    • As the temperature at the distillation head stabilizes near the expected boiling point of the product at the applied pressure, change the receiving flask to collect the main fraction of pure this compound.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Mandatory Visualization

PurificationWorkflow start Crude this compound workup Aqueous Workup (Wash with NaHSO3, Water, Brine) start->workup drying Drying (Anhydrous Na2SO4) workup->drying impurities_removed1 Aqueous Impurities & Excess Br2 Removed workup->impurities_removed1 distillation Vacuum Distillation drying->distillation water_removed Water Removed drying->water_removed analysis Purity Analysis (GC, NMR) distillation->analysis impurities_removed2 Low & High Boiling Impurities Removed distillation->impurities_removed2 product Pure this compound analysis->product

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation start Impure Product after Simple Distillation check_bp Are Boiling Points of Impurities Close? start->check_bp fractional Use Fractional Distillation check_bp->fractional Yes decomposition Is there evidence of Decomposition? check_bp->decomposition No fractional->decomposition vacuum Use Vacuum Distillation pure_product Pure Product vacuum->pure_product decomposition->vacuum Yes decomposition->pure_product No

Caption: Decision tree for troubleshooting distillation-based purification.

References

Analytical techniques for monitoring 1-Bromo-3,5-dimethyladamantane reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 1-Bromo-3,5-dimethyladamantane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the synthesis of this compound?

A1: The primary techniques for monitoring the reaction progress are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] GC-MS is effective for separating and identifying volatile compounds in the reaction mixture. HPLC is well-suited for purity analysis and separating the product from non-volatile impurities.[2] NMR spectroscopy provides detailed structural information to confirm the formation of the desired product and identify byproducts.[3]

Q2: How can I prepare my reaction mixture sample for analysis by GC-MS, HPLC, or NMR?

A2: Proper sample preparation is crucial for obtaining reliable data.

  • For GC-MS: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent like dichloromethane (B109758) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to an appropriate concentration before injection.

  • For HPLC: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a working concentration (e.g., ~100 µg/mL).[2] Filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent clogging of the column.

  • For NMR: Quench a small aliquot and remove the reaction solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃). Filter the solution if particulates are present.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A3: The chemical shifts for this compound are sensitive to the solvent and concentration. However, typical approximate values in CDCl₃ are summarized in the table below. The introduction of the bromine atom causes characteristic shifts in the signals of nearby protons and carbons.[3]

Quantitative Data Summary

Table 1: Comparative Analytical Data for Reaction Monitoring

AnalyteTechniqueRetention Time (min)Key m/z values (GC-MS)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,3-DimethyladamantaneGC-MS~8.5164 (M+), 149, 107, 93~0.85 (s, 6H), ~1.1-1.4 (m, 12H)~29.5, 32.5, 40.0, 50.5
This compoundGC-MS~10.2242/244 (M+/M+2), 163, 121, 93~0.95 (s, 6H), ~1.2-2.2 (m, 12H)~30.0, 33.0, 42.0, 52.0, 70.0 (C-Br)
Potential Dibromo byproductGC-MS>11.0320/322/324--

Note: Retention times and chemical shifts are approximate and can vary based on the specific instrument, column, and experimental conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Progress
  • Sample Preparation:

    • Withdraw 0.1 mL of the reaction mixture.

    • Quench with 1 mL of saturated sodium bicarbonate solution.

    • Extract with 1 mL of dichloromethane.

    • Add an internal standard (e.g., 1-bromo-octane) solution of known concentration.

    • Dry the organic layer with anhydrous Na₂SO₄.

    • Dilute the sample to a final volume of 10 mL with dichloromethane.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.

Protocol 2: RP-HPLC Method for Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of the dried reaction mixture in methanol (B129727) or acetonitrile (B52724) at 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.[2]

  • HPLC Conditions:

    • Column: C18-modified column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm.

Protocol 3: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Take approximately 5-10 mg of the dried reaction aliquot.

    • Dissolve in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Filter into an NMR tube if any solid is present.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[3]

    • Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) - Active sites in the inlet liner or column. - Column contamination. - Incorrect oven temperature program.- Use a deactivated inlet liner. - Bake out the column or trim the front end. - Optimize the temperature ramp rate.
No peaks or very small peaks - No reaction has occurred. - Sample is too dilute. - Syringe or injector issue.- Check reaction conditions. - Concentrate the sample or inject a larger volume. - Inspect the syringe and injector port.
Ghost peaks - Carryover from a previous injection. - Contaminated solvent or syringe.- Run a solvent blank. - Clean the syringe and use fresh, high-purity solvent.
Poor resolution between starting material and product - Inappropriate GC column. - Suboptimal oven temperature program.- Use a column with a different stationary phase. - Decrease the initial oven temperature or use a slower ramp rate.
HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Baseline drift or noise - Air bubbles in the mobile phase or detector. - Contaminated mobile phase. - Column not equilibrated.- Degas the mobile phase thoroughly.[4] - Prepare fresh mobile phase with high-purity solvents.[4] - Allow sufficient time for column equilibration.[4]
Split peaks - Column void or blockage at the inlet. - Sample solvent incompatible with the mobile phase.- Reverse flush the column or replace it. - Dissolve the sample in the mobile phase.
Variable retention times - Fluctuations in mobile phase composition. - Inconsistent column temperature. - Pump malfunction.- Ensure accurate mobile phase preparation. - Use a column oven for temperature control. - Check pump seals and check valves.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis reaction This compound Synthesis sampling Take Aliquot reaction->sampling quenching Quench Reaction sampling->quenching extraction Extraction / Dilution quenching->extraction filtration Filtration extraction->filtration gcms GC-MS filtration->gcms Volatiles hplc HPLC filtration->hplc Purity nmr NMR filtration->nmr Structure

Caption: General experimental workflow for monitoring reaction progress.

troubleshooting_logic cluster_gcms GC-MS Issues cluster_hplc HPLC Issues start Problem with Analytical Data gcms_peak_shape Poor Peak Shape? start->gcms_peak_shape gcms_resolution Poor Resolution? start->gcms_resolution gcms_no_peak No Product Peak? start->gcms_no_peak hplc_baseline Baseline Noise? start->hplc_baseline hplc_retention Retention Time Shift? start->hplc_retention solution1 solution1 gcms_peak_shape->solution1 Check Inlet Liner & Column Health solution2 solution2 gcms_resolution->solution2 Optimize Oven Temperature Program solution3 solution3 gcms_no_peak->solution3 Verify Reaction & Sample Concentration solution4 solution4 hplc_baseline->solution4 Degas Mobile Phase & Check for Leaks solution5 solution5 hplc_retention->solution5 Check Pump & Mobile Phase Composition

Caption: A logical troubleshooting workflow for common analytical issues.

References

Scaling up the synthesis of 1-Bromo-3,5-dimethyladamantane for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-3,5-dimethyladamantane, a key pharmaceutical intermediate. Here you will find troubleshooting guidance for common issues encountered during scale-up, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

Scaling up the synthesis of this compound can present several challenges. The following guides address specific problems in a question-and-answer format to help you navigate these issues effectively.

Low Yield and Incomplete Reaction

Question: We are experiencing low yields of this compound, and analysis shows a significant amount of unreacted 1,3-dimethyladamantane (B135411). What are the likely causes and how can we improve the conversion rate?

Answer: Low conversion is a common issue when scaling up this bromination reaction. Several factors can contribute to this problem. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Bromine Increase the molar ratio of bromine to 1,3-dimethyladamantane. Ratios of 4:1 to 5:1 have been shown to be effective.[1]
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can slow down the reaction rate. The optimal temperature range is typically between 20°C and 55°C.[1]
Inadequate Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of up to 12 hours have been reported to achieve high conversion.[1]
Poor Mixing Inadequate agitation can lead to localized areas of low reactant concentration. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture, especially in larger reactors.
Catalyst Inactivity If using a catalyst such as HBr in acetic acid or a Lewis acid, ensure it is fresh and active.[1]
Formation of Impurities and Side Products

Question: Our product is contaminated with polybrominated adamantanes and other impurities. How can we minimize the formation of these side products and improve the purity of our this compound?

Answer: The formation of di- and tri-brominated adamantanes is a known challenge, primarily due to the exothermic nature of the reaction and the reactivity of the adamantane (B196018) core. Careful control of reaction parameters is essential for high purity.

Potential CauseRecommended Solution
High Reaction Temperature The bromination of adamantane is highly exothermic.[1] Runaway temperatures can lead to over-bromination. Implement efficient cooling and consider a semi-batch process where bromine is added drop-wise to control the exotherm.[1]
Excess Bromine A large excess of bromine can drive the reaction towards polybromination. While a slight excess is needed for full conversion, a significant excess should be avoided.
Prolonged Reaction Time at High Temperature Extended reaction times at elevated temperatures can promote the formation of side products. Monitor the reaction progress and quench it once the starting material is consumed.
Inadequate Quenching and Work-up Residual bromine can lead to further reactions during work-up. Ensure the reaction is properly quenched with a reducing agent like sodium hydrosulfite or sodium bisulfite solution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent method is the direct bromination of 1,3-dimethyladamantane using liquid bromine.[1] This approach is favored for its simplicity and relatively high yields. For improved safety and control on a larger scale, the drop-wise addition of bromine to the adamantane substrate is recommended to manage the exothermic reaction.[1]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: The primary safety concerns are the exothermic nature of the reaction and the handling of corrosive and toxic liquid bromine.[1] Key precautions include:

  • Process Control: Implement robust temperature monitoring and cooling systems to prevent thermal runaway.

  • Ventilation: Conduct the reaction in a well-ventilated area, preferably a fume hood, to avoid inhalation of bromine vapors.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

  • Emergency Preparedness: Have a spill kit and appropriate quenching agents (e.g., sodium thiosulfate (B1220275) solution) readily available.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product is typically determined using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods can quantify the desired product and identify any residual starting material or polybrominated impurities.

Q4: What is a suitable work-up and purification procedure for large-scale synthesis?

A4: A typical work-up procedure involves:

  • Quenching: Neutralizing excess bromine with a reducing agent like a 5% sodium hydrosulfite solution.[1]

  • Extraction: Extracting the product into an organic solvent such as dichloromethane (B109758) (MDC) or toluene.[1]

  • Washing: Washing the organic layer with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.[1]

  • Drying and Concentration: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then removing the solvent under reduced pressure.

  • Purification: The crude product can be further purified by distillation under reduced pressure or crystallization from a suitable solvent.[2]

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted for a larger scale.

Materials and Equipment:

  • 1,3-dimethyladamantane

  • Liquid Bromine

  • Hydrogen Bromide in Acetic Acid (catalyst)

  • Dichloromethane (MDC)

  • 5% Sodium Hydrosulfite Solution

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Jacketed Glass Reactor with Mechanical Stirrer, Thermocouple, and Dropping Funnel

  • Heating/Cooling Circulator

  • Rotary Evaporator

Procedure:

  • Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.

  • Charging Reactants: Charge the reactor with 1,3-dimethyladamantane (e.g., 100 g, 0.6 moles) and a catalytic amount of HBr in acetic acid (e.g., 1 ml).[1]

  • Heating: Begin stirring and heat the reaction mixture to 50-55°C.[1]

  • Bromine Addition: Slowly add liquid bromine (e.g., 124.7 ml, 2.41 moles) drop-wise to the reaction mixture via the dropping funnel over a period of 2-4 hours, ensuring the temperature is maintained between 50-55°C.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-55°C for 12 hours, with continuous stirring.[1]

  • Bromine Removal: After the reaction is complete, distill off the excess bromine atmospherically until the temperature reaches 85°C.[1]

  • Cooling and Dilution: Cool the reaction mixture to 25-30°C and then dilute it with dichloromethane (MDC) (e.g., 800 ml). Stir for 30 minutes.[1]

  • Quenching: Cool the MDC mixture to 5°C and slowly add a 5% solution of sodium hydrosulfite in deionized water until the red color of bromine disappears.[1]

  • Work-up: Separate the organic (MDC) layer. Wash the organic layer twice with deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the MDC by distillation. Remove the final traces of solvent under reduced pressure.

  • Purification: The resulting oily residue can be further purified by vacuum distillation to yield high-purity this compound.

Visualizations

experimental_workflow start Start charge_reactants Charge Reactor with 1,3-dimethyladamantane and HBr/AcOH start->charge_reactants heat Heat to 50-55°C charge_reactants->heat add_bromine Slowly Add Liquid Bromine heat->add_bromine react Maintain at 50-55°C for 12 hours add_bromine->react distill_br2 Distill Excess Bromine react->distill_br2 cool_dilute Cool and Dilute with MDC distill_br2->cool_dilute quench Quench with Sodium Hydrosulfite cool_dilute->quench workup Work-up (Wash and Dry) quench->workup concentrate Concentrate under Vacuum workup->concentrate purify Purify by Vacuum Distillation concentrate->purify end End Product: This compound purify->end troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities low_yield->high_impurities No check_stoichiometry Check Reactant Stoichiometry low_yield->check_stoichiometry Yes control_temp Improve Temperature Control high_impurities->control_temp Yes check_temp_time Verify Reaction Temperature and Time check_stoichiometry->check_temp_time check_mixing Ensure Adequate Mixing check_temp_time->check_mixing solution Solution Implemented check_mixing->solution optimize_bromine Optimize Bromine Addition Rate control_temp->optimize_bromine check_workup Review Quenching and Work-up optimize_bromine->check_workup check_workup->solution

References

Validation & Comparative

A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of adamantane (B196018) has made it a valuable scaffold in medicinal chemistry and materials science. Its derivatives, particularly brominated adamantanes, serve as versatile intermediates in the synthesis of a wide array of functionalized compounds. This guide provides an objective comparison of 1-Bromo-3,5-dimethyladamantane with other key brominated adamantanes, focusing on their synthesis, reactivity, and application, supported by experimental data.

Introduction to Brominated Adamantanes

Brominated adamantanes are crucial building blocks in organic synthesis. The bromine atom, typically introduced at a bridgehead position, provides a reactive handle for nucleophilic substitution and other transformations. The stability of the resulting adamantyl carbocation plays a significant role in the reactivity of these compounds. This guide will focus on a comparative analysis of this compound, 1-Bromoadamantane (B121549), and 1,3-Dibromoadamantane.

Synthesis of Brominated Adamantanes

The synthesis of brominated adamantanes generally involves the direct bromination of the parent adamantane or its substituted derivatives. The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction.

Table 1: Comparison of Synthesis Methods for Brominated Adamantanes

CompoundStarting MaterialBrominating Agent/CatalystSolventReaction ConditionsYieldPurityReference
This compound 1,3-DimethyladamantaneBromine, HBr in Acetic AcidNone50-55°C, 12 hoursHigh (not specified)Not specified[1]
1,3-DimethyladamantaneBromine, Aluminum trichloride1,2-dichloroethane15°C92%≥99%[2]
1-Bromoadamantane AdamantaneBromineNone85°C for 6h, then 110°C for 3h93%Not specified[3]
Adamantane1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65-70°C, 24-36 hours89%Not specified[4]
AdamantaneBromine, Glacial Acetic AcidCyclohexane (for workup)5-25°C, 5-8 hours84.1%Not specified[5]
1,3-Dibromoadamantane AdamantaneBromine, Radical initiator or Acidic mediumNot specifiedNot specifiedNot specifiedNot specified
1-BromoadamantaneBromine, Lewis AcidNot specifiedNot specifiedNot specifiedNot specified[6]

Reactivity and Performance in Synthesis

The reactivity of bridgehead brominated adamantanes is dominated by unimolecular nucleophilic substitution (SN1) and elimination (E1) pathways. The rigid cage-like structure prevents backside attack, thus disfavoring the SN2 mechanism. The rate of these reactions is primarily determined by the stability of the intermediate carbocation.

Nucleophilic Substitution

1,3-Dibromoadamantane offers two reactive sites. The first substitution reaction proceeds similarly to 1-Bromoadamantane. The introduction of a second nucleophile is also possible, making it a useful precursor for disubstituted adamantane derivatives.

Table 2: Comparison of Reactivity in Nucleophilic Substitution

CompoundTypical ReactionReagentsProductKey Features
This compound Ritter ReactionAcetonitrile (B52724), Sulfuric AcidN-(3,5-Dimethyl-1-adamantyl)acetamideKey step in Memantine synthesis. The methyl groups enhance carbocation stability, facilitating the reaction.
1-Bromoadamantane HydrolysisWater1-HydroxyadamantaneA standard SN1 reaction.[7]
Ritter ReactionAcetonitrile, Sulfuric AcidN-(1-Adamantyl)acetamidePrecursor to Amantadine.[6]
1,3-Dibromoadamantane HydrolysisWater1,3-AdamantanediolAllows for disubstitution.
Formation of Organometallic Reagents

The formation of Grignard reagents from bridgehead halides like bromoadamantanes is known to be challenging.[7] The steric hindrance around the carbon-bromine bond makes the reaction with magnesium sluggish. While not extensively documented for this compound, it is expected to exhibit similar reluctance to form Grignard reagents as 1-Bromoadamantane.

Application in Drug Development: The Case of Memantine

A significant application of This compound is its role as a key intermediate in the synthesis of Memantine, a drug used for the treatment of moderate-to-severe Alzheimer's disease.[1] The synthesis involves a Ritter reaction followed by hydrolysis.

Memantine_Synthesis 1,3-Dimethyladamantane 1,3-Dimethyladamantane This compound This compound 1,3-Dimethyladamantane->this compound Br2, HBr/AcOH N-Acetyl-Memantine N-Acetyl-Memantine This compound->N-Acetyl-Memantine 1. CH3CN 2. H2SO4 Memantine Memantine N-Acetyl-Memantine->Memantine Hydrolysis (NaOH) Memantine HCl Memantine HCl Memantine->Memantine HCl HCl

Memantine functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions associated with Alzheimer's disease, excessive glutamate (B1630785) leads to overstimulation of NMDA receptors and excitotoxicity. Memantine blocks the NMDA receptor channel when it is excessively open, thus preventing this neurotoxicity.[8][9]

NMDA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron cluster_key Legend NMDA_Receptor {NMDA Receptor | Channel Blocked by Mg2+} Glutamate Glutamate Glutamate->NMDA_Receptor Binds Memantine Memantine Memantine->NMDA_Receptor Blocks Channel (in pathological state) key_glutamate Glutamate (Neurotransmitter) key_memantine Memantine (Antagonist) key_receptor NMDA Receptor

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: Charge a reaction vessel with 100 g (0.6 moles) of 1,3-dimethyl adamantane and 1 ml of HBr in acetic acid at 25-30°C.

  • Bromination: Heat the reaction mixture to 50-55°C. Slowly add 124.7 ml (2.41 moles) of bromine drop-wise at this temperature.

  • Reaction Time: Maintain the reaction mixture at 50-55°C for 12 hours.

  • Work-up:

    • Distill off excess bromine atmospherically up to 85°C.

    • Cool the reaction mixture to 25-30°C and add 800 ml of dichloromethane (B109758) (MDC). Stir for 30 minutes.

    • Cool the MDC mixture to 5°C and add a 5% solution of sodium hydrosulfite in demineralized water (1500 ml) drop-wise.

    • Separate the MDC layer and wash it twice with 100 ml of demineralized water.

    • Distill off the MDC to obtain the crude product.

Synthesis of 1-Bromoadamantane[3]
  • Reaction Setup: In a suitable reaction vessel, add 30g of adamantane.

  • Bromination: Add 24 mL of liquid bromine in excess.

  • Reaction Conditions: Heat the reaction mixture at 85°C for 6 hours, then increase the temperature to 110°C and continue the reaction for another 3 hours.

  • Work-up: Allow the reaction mixture to stand overnight. Further purification can be achieved by recrystallization.

General Procedure for Ritter Reaction (Synthesis of N-Acetyl-Memantine)[1]
  • Reaction Setup: Charge a reaction vessel with 100 g of 1-bromo-3,5-dimethyl adamantane and 100 ml of acetonitrile at 25-30°C.

  • Acid Addition: Cool the reaction mixture to 5°C and add 200 ml of concentrated sulfuric acid drop-wise, maintaining the temperature between 5-20°C.

  • Reaction: Raise the temperature to 25°C and maintain it for 3 hours. Then, heat the mixture to 45-50°C for 8 hours.

  • Work-up:

    • Cool the reaction mixture to 30°C and pour it into ice-cold water.

    • Add toluene (B28343) and 1 g of sodium hydrosulfite.

    • Stir for 15 minutes, then separate the layers.

    • Wash the organic layer with a 2% sodium bicarbonate solution.

    • Distill off the toluene under vacuum to obtain the product.

Logical Relationships in Synthesis

The choice of starting material and synthetic route is crucial for efficiency and cost-effectiveness in producing adamantane-based drugs. The following diagram illustrates the relationship between different adamantane precursors and the synthesis of Memantine.

Logical_Synthesis_Relationships cluster_precursors Starting Materials cluster_intermediates Key Intermediates Adamantane Adamantane 1-Bromoadamantane 1-Bromoadamantane Adamantane->1-Bromoadamantane Bromination 1,3-Dimethyladamantane 1,3-Dimethyladamantane This compound This compound 1,3-Dimethyladamantane->this compound Bromination Memantine Memantine This compound->Memantine Ritter Reaction & Hydrolysis

Conclusion

This compound is a critical intermediate, particularly in the pharmaceutical industry for the synthesis of Memantine. Its reactivity is governed by the stable tertiary carbocation formed at the bridgehead position, which is further stabilized by the two methyl groups. Compared to 1-bromoadamantane, it is expected to undergo SN1 reactions at a faster rate, although more direct comparative studies would be beneficial to quantify this difference. 1,3-Dibromoadamantane provides a route to di-functionalized adamantane derivatives. The choice of which brominated adamantane to use in a synthetic sequence will depend on the desired substitution pattern of the final product and the specific reaction conditions required. The provided experimental protocols offer a starting point for the laboratory synthesis of these valuable compounds.

References

The Adamantane Advantage: A Comparative Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, tricyclic hydrocarbon, has established itself as a privileged structure in medicinal chemistry. Its unique lipophilic and three-dimensional nature offers significant advantages in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative analysis of adamantane derivatives against other therapeutic alternatives in key disease areas, supported by experimental data and detailed methodologies.

Antiviral Therapeutics: Adamantane Derivatives vs. Neuraminidase Inhibitors

Adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), were among the first synthetic antiviral drugs developed for the treatment of influenza A. Their mechanism of action involves blocking the M2 proton channel, a crucial component in the viral replication cycle. However, the emergence of widespread resistance has led to the prominence of other antiviral classes, such as neuraminidase inhibitors like oseltamivir (B103847).

Performance Comparison: Antiviral Activity

The following table summarizes the in vitro antiviral efficacy of amantadine against wild-type and resistant influenza A strains, alongside a non-adamantane M2 inhibitor and the neuraminidase inhibitor oseltamivir.

CompoundTargetVirus StrainIC50 (µM)Reference
Amantadine M2 Proton ChannelInfluenza A/H1N1 (Wild-Type)~0.3
Influenza A/H3N2 (Wild-Type)~0.5
Influenza A/H1N1 (S31N mutant)>100
Rimantadine M2 Proton ChannelInfluenza A/H1N1 (Wild-Type)~0.2
Non-adamantane M2 Inhibitor (Triazine Derivative) M2 Proton ChannelInfluenza A (in yeast assay)Potency comparable to amantadine
Oseltamivir NeuraminidaseInfluenza AVaries by strain[1]
Pharmacokinetic Profile: A Head-to-Head Look

A comparative pharmacokinetic study was conducted between amantadine and oseltamivir. The results indicated no clinically significant drug-drug interactions when co-administered.[1] Amantadine is primarily excreted unchanged in the urine, while oseltamivir is extensively metabolized to its active carboxylate form.[1]

ParameterAmantadine (100 mg BID)Oseltamivir (75 mg BID)Reference
AUC0-12 (ng·h/mL) VariesVaries[1]
Cmax (ng/mL) VariesVaries[1]
Metabolism Primarily renal excretion, unchangedExtensive conversion to oseltamivir carboxylate[1]
Signaling Pathway: Inhibition of Influenza A M2 Proton Channel

The adamantane cage of amantadine and rimantadine physically blocks the pore of the M2 ion channel, preventing the influx of protons into the virion. This inhibition of acidification halts the uncoating process, trapping the viral ribonucleoprotein (RNP) within the endosome and preventing its release into the cytoplasm for replication.

G cluster_endosome Endosome Influenza A Virion Influenza A Virion M2 Proton Channel M2 Proton Channel Viral RNP Viral RNP Uncoating Uncoating M2 Proton Channel->Uncoating Enables Replication Replication Viral RNP->Replication Initiates H+ H+ H+->M2 Proton Channel Influx Amantadine Amantadine Amantadine->M2 Proton Channel Blocks Uncoating->Viral RNP

Influenza A M2 proton channel inhibition by adamantane derivatives.

Neurological Disorders: Memantine (B1676192) vs. Other NMDA Receptor Antagonists

Memantine, an adamantane derivative, is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Its unique properties, influenced by the adamantane moiety, distinguish it from other NMDA receptor antagonists like ketamine and dizocilpine (B47880) (MK-801).

Performance Comparison: Receptor Binding and Affinity

Memantine exhibits a lower affinity and faster off-rate from the NMDA receptor channel compared to high-affinity antagonists like MK-801.[2] This is considered a therapeutic advantage, as it allows for the preservation of normal synaptic function while mitigating the effects of pathological, tonic NMDA receptor activation.

CompoundTargetBinding Affinity (Kd/IC50)Receptor SubtypeReference
Memantine NMDA ReceptorKd ≈ 7.6 µM (estimated)GluN1/GluN2B[2]
IC50: GluN1/Glu2A, ∼13.4 μM; GluN1/GluN2B, ∼10.4 μMGluN1/GluN2A & GluN1/GluN2B[3]
Ketamine NMDA ReceptorIC50: GluN1/GluN2A, ∼5.35 μM; GluN1/GluN2B, ∼5.08 μMGluN1/GluN2A & GluN1/GluN2B[3]
Dizocilpine (MK-801) NMDA ReceptorKd ≈ 0.08 µM (estimated)GluN1/GluN2B[2]
Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic profiles of memantine and ketamine differ significantly, which may contribute to their distinct clinical effects and side-effect profiles.[4][5]

ParameterMemantineKetamineReference
Time to Peak Plasma Concentration SlowerFaster[4][5]
Elimination Half-life LongerShorter[4]
Signaling Pathway: Modulation of NMDA Receptor Function

Under normal physiological conditions, glutamate (B1630785) binding to the NMDA receptor leads to channel opening and Ca2+ influx, which is crucial for synaptic plasticity. In pathological states, excessive glutamate leads to excitotoxicity. Memantine, by blocking the open channel, reduces this excessive Ca2+ influx without interfering with normal neurotransmission.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca2 Ca2+ NMDAR->Ca2 Channel Opens Excitotoxicity Excitotoxicity Ca2->Excitotoxicity Excessive Influx SynapticPlasticity Synaptic Plasticity Ca2->SynapticPlasticity Normal Influx Memantine Memantine Memantine->NMDAR Blocks Open Channel

Memantine's modulation of the NMDA receptor signaling pathway.

Type 2 Diabetes: Adamantane-Containing vs. Non-Adamantane DPP-4 Inhibitors

The adamantane scaffold is also a key feature in modern antidiabetic drugs. Saxagliptin (B632), a dipeptidyl peptidase-4 (DPP-4) inhibitor, incorporates an adamantyl group that contributes to its efficacy and pharmacokinetic profile.

Performance Comparison: DPP-4 Inhibition

A head-to-head study compared the DPP-4 inhibition of saxagliptin with another DPP-4 inhibitor, sitagliptin (B1680988), which does not contain an adamantane moiety.

CompoundDoseTrough % DPP-4 Inhibition (LS Mean)Reference
Saxagliptin 5 mg q.d.73.5%[6][7]
Sitagliptin 100 mg q.d.91.7%[6][7]

While both drugs are effective DPP-4 inhibitors, the study suggests differences in their duration of action.[6][7]

Pharmacokinetic Profile: A Comparative Look

The pharmacokinetic properties of saxagliptin and sitagliptin also show key differences, particularly in their metabolism.

ParameterSaxagliptinSitagliptinReference
Metabolism Hepatic metabolism via CYP3A4/5 to an active metaboliteMinimally metabolized[8]
Excretion Primarily renalPrimarily renal, largely unchanged[8][9]
Signaling Pathway: DPP-4 Inhibition and Incretin (B1656795) Effect

DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.

G cluster_incretins Incretin Hormones GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivated by Insulin Insulin Secretion GLP1->Insulin Stimulates Glucagon Glucagon Release GLP1->Glucagon Suppresses GIP GIP GIP->DPP4 Inactivated by Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits BloodGlucose Lower Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Increases

Mechanism of action of saxagliptin in the incretin pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Experimental Workflow for Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of new drug candidates.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Binding Assay Binding Assay Structural Analysis Structural Analysis Purification->Structural Analysis Structural Analysis->Binding Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Binding Assay->Enzyme Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay Enzyme Inhibition Assay->Cytotoxicity Assay In Vivo Studies In Vivo Studies Cytotoxicity Assay->In Vivo Studies

A generalized workflow for drug discovery and development.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic concentration (CC50) of a compound by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Culture human cancer cell lines in the appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment:

    • Prepare stock solutions of the adamantane derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).

    • Add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include vehicle and positive controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][10]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound to the NMDA receptor by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.[11]

  • Assay Setup:

    • In a 96-well plate, set up wells for total binding (membranes, radioligand, buffer), non-specific binding (plus a high concentration of unlabeled competitor), and test compound (membranes, radioligand, and varying concentrations of the test compound).[11]

  • Incubation and Filtration:

    • Incubate the plate under defined conditions.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.[11]

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Plot the specific binding against the logarithm of the test compound concentration to determine the IC50 value.[11]

DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound on the DPP-4 enzyme using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., saxagliptin) in DMSO and create a dilution series.

    • Dilute the recombinant human DPP-4 enzyme in a cold assay buffer.

    • Prepare a stock solution of the DPP-4 substrate (e.g., Gly-Pro-AMC) in the assay buffer.[1][2]

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, diluted DPP-4 enzyme, and the test compound dilutions to triplicate wells. Include blank (no enzyme) and enzyme control (no inhibitor) wells.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[1]

Synthesis of Adamantane Derivatives

A common laboratory synthesis of amantadine hydrochloride starts from 1-bromoadamantane (B121549).

  • Formation of N-(1-adamantyl)formamide: 1-bromoadamantane is reacted with formamide (B127407) in the presence of sulfuric acid.[12]

  • Hydrolysis: The resulting N-(1-adamantyl)formamide is hydrolyzed using a solution of hydrochloric acid to yield amantadine.[12]

  • Salt Formation and Isolation: The amantadine free base is extracted and then treated with aqueous hydrochloric acid to precipitate amantadine hydrochloride, which is then filtered and dried.[13]

A simple two-step synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane has been reported.[14]

  • Formation of 1-formamido-3,5-dimethyl-adamantane: 1,3-dimethyl-adamantane is reacted with formamide and nitric acid.[14]

  • Hydrolysis and Salt Formation: The intermediate is then hydrolyzed with aqueous hydrochloric acid to give memantine hydrochloride.[14][15]

The synthesis of saxagliptin is a multi-step process. A key step involves the amide coupling of (S)-N-Boc-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[16] This is followed by dehydration of the primary amide and deprotection of the Boc group to yield saxagliptin.[16] The synthesis often utilizes propylphosphonic anhydride (B1165640) (T3P) as a reagent for the condensation and dehydration steps.[17]

References

Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic data for 1-Bromo-3,5-dimethyladamantane against its structural isomers, 1-Bromoadamantane and 2-Bromoadamantane. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can unequivocally validate the molecular structure of the target compound. The supporting experimental data and protocols are intended for researchers, scientists, and professionals in drug development.

Comparative Spectroscopic Data Analysis

The structural validation of this compound is achieved by comparing its unique spectroscopic fingerprint with that of its related adamantane (B196018) analogs. The presence of two methyl groups and the specific position of the bromine atom create distinct patterns in the NMR, MS, and IR spectra.

Spectroscopic TechniqueThis compound1-Bromoadamantane2-Bromoadamantane
¹H NMR (ppm in CDCl₃) Complex multiplets and singlets corresponding to methyl and adamantyl protons.δ 2.37 (br s, 6H), 2.10 (br s, 3H), 1.73 (br s, 6H)[1]Broader, more complex multiplets due to lower symmetry.
¹³C NMR (ppm) Distinct signals for quaternary carbons (C-Br, C-CH₃), CH, CH₂ and CH₃ groups.Signals for C-Br, CH, and CH₂ groups.Signals for CH-Br, CH, and CH₂ groups, with more signals due to asymmetry.
Mass Spec. (EI, m/z) Molecular Ion (M⁺): 242/244 (isotope pattern). Key Fragments: 163 (M-Br)⁺, 107.[2]Molecular Ion (M⁺): 214/216 (isotope pattern). Key Fragment: 135 (M-Br)⁺.[3]Molecular Ion (M⁺): 214/216 (isotope pattern). Key Fragment: 135 (M-Br)⁺.[4]
IR Spectroscopy (cm⁻¹) C-H stretch (~2850-2950), C-Br stretch (~500-600).C-H stretch (~2850-2950), C-Br stretch (~500-600).[5]C-H stretch (~2850-2950), C-Br stretch (~500-600).[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the adamantane derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: A 45° pulse angle is typically used.[6] The spectral width should cover the expected chemical shift range (e.g., 0-10 ppm). A recycle delay of 1-2 seconds is standard.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition :

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Parameters: A wider spectral width is required (e.g., 0-220 ppm). A longer acquisition time and more scans are typically needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like bromo-adamantanes, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.

  • Ionization : Electron Ionization (EI) is a common method for these molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Data Analysis : The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight, and a series of fragment ion peaks that provide structural information. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for bromine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr). This compound is often an oil or low-melting solid.[8]

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull (for solids) : Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste.[9] Spread the paste between two salt plates.

  • Data Acquisition : Place the prepared sample in the IR spectrometer's sample holder. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H stretching, C-Br stretching).

Validation Workflow

The logical process for validating the structure of this compound using spectroscopy involves a sequential analysis of data from different techniques, each providing a unique piece of the structural puzzle.

G cluster_input Input cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_validation Conclusion A Synthesized Compound (Presumed this compound) MS Mass Spectrometry (MS) A->MS Acquire Data NMR NMR Spectroscopy (¹H, ¹³C) A->NMR Acquire Data IR Infrared (IR) Spectroscopy A->IR Acquire Data MS_Data Molecular Weight (243.18) Isotope Pattern (Br) Fragment: (M-Br)⁺ at m/z 163 MS->MS_Data Provides NMR_Data Proton environment Carbon skeleton Symmetry elements NMR->NMR_Data Provides IR_Data Functional Groups C-H and C-Br bonds IR->IR_Data Provides Compare Compare spectra with alternative isomers (e.g., 1-Bromoadamantane) MS_Data->Compare NMR_Data->Compare IR_Data->Compare Validation Structure Validated Compare->Validation Confirms unique fingerprint

Caption: Workflow for spectroscopic structure validation.

References

Purity Analysis of 1-Bromo-3,5-dimethyladamantane: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of 1-Bromo-3,5-dimethyladamantane. As a critical intermediate in the synthesis of pharmaceuticals like Memantine, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document outlines detailed experimental protocols, presents comparative data, and discusses the advantages and limitations of each method.

The Critical Role of Purity Analysis

This compound (CAS No. 941-37-7) is a key building block in organic synthesis. Impurities arising from its synthesis, such as under- or over-methylated adamantane (B196018) derivatives, can lead to the formation of undesirable side products in subsequent reactions, potentially impacting the pharmacological profile of the final active pharmaceutical ingredient (API)[1]. Regulatory bodies require stringent control over the impurity profile of APIs, making robust analytical methods for intermediates essential.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency (GC) combined with sensitive and specific detection (MS) makes it ideal for identifying and quantifying impurities.

Experimental Protocol: GC-MS

This protocol is based on established methods for the analysis of halogenated adamantanes and other alkyl halides[2][3].

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GCMS)

  • Capillary Column: A non-polar column such as a 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Solvent: Dichloromethane or Hexane

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.

Data Interpretation

The purity of this compound is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of the parent compound is expected to show the molecular ion peak and characteristic isotopic patterns for bromine.

Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can offer complementary information or may be more suitable for specific analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for non-volatile or thermally labile compounds. For this compound, which is volatile, GC is generally preferred. However, HPLC can be employed, particularly for the analysis of related non-volatile impurities that may not be amenable to GC analysis. Since adamantane derivatives lack a strong chromophore, detection can be challenging, and derivatization might be necessary for improved sensitivity[4][5][6].

Strengths:

  • Suitable for non-volatile impurities.

  • Can be used for compounds that are thermally unstable.

Limitations:

  • Lower sensitivity for this compound due to the lack of a strong UV chromophore.

  • May require derivatization, adding complexity to the sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard[7][8][9][10][11]. It provides a direct measure of purity based on the molar ratio of the analyte to the standard.

Strengths:

  • Primary analytical method providing high accuracy and precision.

  • Non-destructive.

  • Provides structural information that can aid in impurity identification.

Limitations:

  • Requires a high-field NMR spectrometer.

  • Sensitivity is lower compared to chromatographic methods.

  • Signal overlap can complicate quantification in complex mixtures.

Comparative Data Summary

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the purity analysis of this compound. The data for HPLC-UV and qNMR are based on general capabilities for similar compounds due to the limited specific data for this analyte.

ParameterGC-MSHPLC-UV (without derivatization)Quantitative ¹H-NMR (qNMR)
Typical Purity Specification ≥99.0%Not commonly used for this compoundHigh accuracy purity determination
Limit of Detection (LOD) Low ppm rangeHigher µg/mL range~0.1%
Limit of Quantitation (LOQ) Low ppm rangeHigher µg/mL range~0.3%
Precision (RSD) < 2%< 5%< 1%
Selectivity HighModerate to LowHigh
Throughput HighMediumLow

Potential Impurities

Based on the synthesis of this compound, potential impurities may include:

  • 1-Bromo-3-methyladamantane: An under-methylated impurity.

  • Other brominated adamantane isomers: Arising from non-selective bromination.

  • Unreacted starting material: 1,3-Dimethyladamantane.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the relationships between the methods, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolution Injection Inject 1 µL into GC Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (EI, Scan m/z 40-400) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search TIC->LibrarySearch PurityCalc Calculate Purity (% Area) Integration->PurityCalc

GC-MS Experimental Workflow

Method_Comparison cluster_main Purity Analysis of this compound cluster_gcms_attr GC-MS Attributes cluster_hplc_attr HPLC-UV Attributes cluster_qnmr_attr qNMR Attributes GC_MS GC-MS GC_MS_Strength High Sensitivity & Selectivity Good for Volatile Compounds GC_MS->GC_MS_Strength GC_MS_Weakness Not suitable for non-volatile or thermally labile impurities GC_MS->GC_MS_Weakness HPLC_UV HPLC-UV HPLC_Strength Good for Non-Volatile Impurities HPLC_UV->HPLC_Strength HPLC_Weakness Low Sensitivity for Analyte May Require Derivatization HPLC_UV->HPLC_Weakness qNMR qNMR qNMR_Strength Primary Method High Accuracy Structural Information qNMR->qNMR_Strength qNMR_Weakness Lower Sensitivity Requires High-Field NMR Potential Signal Overlap qNMR->qNMR_Weakness

Comparison of Analytical Methods

Conclusion

For the routine purity analysis of this compound, GC-MS stands out as the most suitable technique due to its high sensitivity, selectivity, and suitability for volatile compounds. It allows for the reliable quantification of the main component and the identification of volatile impurities. While HPLC-UV and qNMR have their merits, they are better suited as complementary techniques. HPLC-UV can be valuable for detecting non-volatile impurities that are not amenable to GC, and qNMR serves as an excellent primary method for obtaining a highly accurate purity value for reference standards. The choice of analytical method should be based on the specific requirements of the analysis, the nature of the potential impurities, and the available instrumentation. A combination of these techniques can provide a comprehensive purity profile of this compound, ensuring its quality for use in pharmaceutical manufacturing.

References

Comparing the reactivity of bridgehead positions in dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity within a molecule is paramount for designing novel synthetic routes and developing new chemical entities. This guide provides a detailed comparison of the reactivity of the bridgehead positions in dimethyladamantane, leveraging experimental data to elucidate the factors governing site-selectivity in functionalization reactions.

The rigid, cage-like structure of adamantane (B196018) and its derivatives presents a unique platform for studying the reactivity of sp³-hybridized carbon atoms. The bridgehead positions, being tertiary carbons, are generally the most reactive sites for functionalization reactions that proceed through carbocation or radical intermediates. However, in unsymmetrically substituted adamantanes, such as dimethyladamantane isomers, not all bridgehead positions are created equal. This comparison focuses on the factors that lead to differential reactivity at these positions.

The Influence of Methyl Substitution on Bridgehead Reactivity

The introduction of methyl groups to the adamantane core significantly influences the reactivity of the bridgehead positions. This is primarily due to the electron-donating nature of the methyl group, which can stabilize adjacent carbocationic intermediates formed during the course of a reaction. In the case of 1,3-dimethyladamantane (B135411), the two methyl groups occupy bridgehead positions, and the remaining two bridgehead positions (C5 and C7) are equivalent. Functionalization of 1,3-dimethyladamantane, such as through radical alkylation or oxidation, readily occurs at these unoccupied bridgehead sites. For instance, the main products of oxidative functionalization of 1,3-dimethyladamantane are 3,5-dimethyl-1-adamantanol. Similarly, radical alkylation of 1,3-dimethyladamantane with ethylene (B1197577) proceeds with high regioselectivity for the bridgehead position[1].

A more nuanced picture of reactivity emerges when considering unsymmetrical dimethyladamantane isomers, where the bridgehead positions are not all chemically equivalent. The relative stability of the potential carbocation intermediates at each bridgehead position plays a crucial role in determining the major product of a given reaction.

Case Study: Bromination of 2-Methyladamantane (B1584094)

While specific quantitative data on the functionalization of unsymmetrical dimethyladamantanes is limited in publicly accessible literature, valuable insights can be drawn from studies on closely related structures, such as 2-methyladamantane. This molecule possesses one methyl group at a secondary (bridge) position, leaving the four bridgehead positions non-equivalent.

The bromination of 2-methyladamantane serves as an excellent case study for examining the regioselectivity of bridgehead functionalization. The reaction with bromine typically proceeds via a radical abstraction mechanism, leading to the formation of a tertiary adamantyl radical, which is then trapped by a bromine atom. The relative stability of the possible tertiary radicals at the different bridgehead positions will dictate the product distribution.

Experimental studies on the bromination of 2-methyladamantane have shown that the reaction yields a mixture of bridgehead-brominated products, namely 1-bromo-2-methyladamantane and 1-bromo-4-methyladamantane. This result unequivocally demonstrates that the different bridgehead positions exhibit distinct reactivities.

PrecursorReagentsProductsProduct Distribution
2-MethyladamantaneBr₂, heat1-bromo-2-methyladamantane, 1-bromo-4-methyladamantaneData not available in cited sources

Table 1: Products of the bromination of 2-methyladamantane, indicating non-equivalent reactivity of bridgehead positions.

The formation of multiple products highlights the subtle interplay of steric and electronic effects that govern the reactivity of each bridgehead position. It is important to note that while the study confirms differential reactivity, the precise quantitative ratio of the products was not available in the reviewed literature.

Experimental Protocols

Representative Protocol: Bromination of an Alkyladamantane

The following is a general procedure for the bromination of an alkyl-substituted adamantane, based on common laboratory practices for such reactions.

Materials:

  • Alkyladamantane (e.g., 2-methyladamantane)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium thiosulfate (B1220275) solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or gas chromatography-mass spectrometry (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the alkyladamantane in a suitable inert solvent like carbon tetrachloride. The apparatus should be protected from light to minimize light-induced side reactions.

  • Addition of Bromine: From the dropping funnel, add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature. The reaction may be initiated by gentle heating or photochemical initiation, depending on the specific substrate and desired outcome.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. The reaction is typically heated to reflux for several hours to ensure completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the red-brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The resulting crude product, a mixture of brominated isomers, can be purified and analyzed by column chromatography or GC-MS to determine the product distribution.

Logical Workflow for Assessing Bridgehead Reactivity

The determination of the relative reactivity of bridgehead positions in a substituted adamantane follows a logical experimental and analytical workflow.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Conclusion Start Select Unsubstituted Dimethyladamantane Isomer Reaction Perform Functionalization Reaction (e.g., Bromination) Start->Reaction Workup Reaction Workup and Crude Product Isolation Reaction->Workup Purification Purification of Isomeric Products Workup->Purification Analysis Structural Characterization (NMR, MS) Purification->Analysis Quantification Determine Product Ratios (GC, HPLC) Analysis->Quantification Conclusion Compare Bridgehead Reactivity Based on Product Distribution Quantification->Conclusion

Workflow for determining bridgehead reactivity.

Conclusion

The reactivity of bridgehead positions in dimethyladamantane is a nuanced subject governed by the interplay of electronic and steric factors. While the tertiary carbons of the adamantane cage are inherently reactive, the substitution pattern dictates the site-selectivity of functionalization reactions. The bromination of 2-methyladamantane provides clear evidence for the non-equivalence of bridgehead positions in unsymmetrically substituted adamantanes. For researchers in drug discovery and materials science, a thorough understanding of these reactivity patterns is essential for the rational design and synthesis of novel adamantane-based molecules with desired properties. Further quantitative studies on a wider range of dimethyladamantane isomers are warranted to build a more comprehensive predictive model for their functionalization.

References

Comparative Guide to the Structure-Activity Relationship of 1-Bromo-3,5-dimethyladamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 1-Bromo-3,5-dimethyladamantane scaffold. While direct and extensive SAR studies on this specific class of bromo-derivatives are limited, this document synthesizes information from research on related adamantane (B196018) compounds to infer activity trends and guide further drug discovery efforts. The primary focus is on the potential antiviral and neuroprotective activities, areas where adamantane derivatives have historically shown significant promise.

Introduction to this compound

This compound is a key synthetic intermediate, most notably in the production of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1] The rigid, lipophilic adamantane cage provides a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. The dimethyl substitutions at positions 3 and 5 enhance lipophilicity, which can improve pharmacokinetic properties such as blood-brain barrier penetration.[2] This guide explores the known biological activities of adamantane derivatives to build a comparative framework for potential derivatives of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1,3-dimethyladamantane (B135411). This electrophilic substitution reaction is often carried out using bromine in the presence of a Lewis acid catalyst or under reflux conditions.[3]

cluster_synthesis Synthesis of this compound and Memantine node_1_3_dma 1,3-Dimethyladamantane node_1b35dma This compound node_1_3_dma->node_1b35dma Bromination node_br2 Bromine (Br2) node_memantine Memantine (1-Amino-3,5-dimethyladamantane) node_1b35dma->node_memantine Nucleophilic Substitution node_amination Amination (e.g., with Thiourea)

Figure 1: Synthetic pathway from 1,3-dimethyladamantane to Memantine.

Structure-Activity Relationship (SAR) Analysis

Direct SAR studies on a wide range of this compound derivatives are not extensively reported in the literature. However, by examining the SAR of other adamantane series, we can infer how modifications to the this compound core might influence biological activity. The primary points of modification would be the substitution of the bromine atom at position 1 and alterations to the methyl groups at positions 3 and 5.

Inferred SAR for Antiviral Activity

The antiviral activity of adamantane derivatives, such as Amantadine and Rimantadine, is primarily attributed to the inhibition of the M2 proton channel of the influenza A virus. The key structural features influencing this activity are:

  • The Adamantane Cage: The rigid, lipophilic cage serves as a hydrophobic anchor that interacts with the transmembrane domain of the M2 protein.

  • The 1-Substituent: A small, basic group, typically an amino group, is crucial for activity. Replacement of the amino group with hydroxyl, sulfhydryl, or cyano groups generally leads to inactive compounds. N-alkylation of the amino group can be tolerated to some extent, as seen with Rimantadine (an α-methyl derivative of 1-adamantanamine), which shows comparable or slightly enhanced activity over Amantadine.

  • Substituents on the Cage: Methyl groups at the 3 and 5 positions, as in the this compound scaffold, increase lipophilicity. This can potentially enhance membrane interactions and antiviral potency.

Inferred SAR for Neuroprotective Activity (NMDA Receptor Antagonism)

Memantine, derived from this compound, is a moderate-affinity, uncompetitive NMDA receptor antagonist. Its therapeutic efficacy is linked to its ability to preferentially block excessive receptor activation associated with excitotoxicity without significantly interfering with normal synaptic function.

  • The Adamantane Cage with Methyl Groups: The 3,5-dimethyladamantane core provides the optimal lipophilicity and size to fit within the ion channel of the NMDA receptor.

  • The 1-Amino Group: The protonated amino group at physiological pH is critical for its blocking action within the magnesium binding site of the NMDA receptor channel.

  • Affinity and Kinetics: The moderate affinity and rapid on/off kinetics of Memantine are key to its clinical success. Higher affinity blockers, like MK-801, have failed in clinical trials due to severe side effects. Modifications to the adamantane cage or the 1-substituent that significantly alter these properties would likely impact the therapeutic window.

Comparative Performance Data

The following tables summarize the biological activity of representative adamantane derivatives to provide a comparative context for potential derivatives of this compound.

Table 1: Comparative Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundStructureTargetActivity (IC50/EC50)Reference
Amantadine 1-AminoadamantaneM2 Proton Channel~0.3 µM[General Literature]
Rimantadine 1-(1-Adamantyl)ethanamineM2 Proton Channel~0.1-0.4 µM
Tromantadine N-(1-Adamantyl)-2-(2-(dimethylamino)ethoxy)acetamideViral Entry/Fusion~1-5 µM[General Literature]
Memantine 1-Amino-3,5-dimethyladamantaneM2 Proton Channel (weak)>100 µM

Table 2: Comparative NMDA Receptor Antagonist Activity

CompoundStructureReceptor SubtypeActivity (IC50/Ki)Key FeatureReference
Memantine 1-Amino-3,5-dimethyladamantaneGluN2A/B~1-5 µMModerate affinity, rapid kinetics
Amantadine 1-AminoadamantaneGluN2A/B~10-20 µMLower affinity than Memantine
MK-801 DizocilpineNon-selective~10-50 nMHigh affinity, slow kinetics[General Literature]
Ketamine 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-oneNon-selective~0.5-1 µMAnesthetic, rapid antidepressant[4]

Experimental Protocols

Detailed methodologies are crucial for the reliable evaluation and comparison of novel compounds. Below are standard protocols for assessing antiviral and NMDA receptor antagonist activities.

Plaque Reduction Assay for Antiviral Activity

This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication.[5]

Principle: An antiviral compound will reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer. The concentration that reduces the plaque number by 50% (IC50) is determined.[5]

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza) in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Infection: Aspirate the growth medium from the cells. Add the virus inoculum (at a concentration predetermined to produce a countable number of plaques) mixed with the various concentrations of the test compound. Include a virus-only control and a cell-only control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Carefully remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of progeny virions, leading to localized plaque formation.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). Plaques will appear as clear zones against a stained background of healthy cells.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC50 value using regression analysis.

cluster_workflow Plaque Reduction Assay Workflow node_seed Seed Host Cells in 24-well Plate node_incubate1 Incubate to Confluency node_seed->node_incubate1 node_infect Infect Cells with Virus + Test Compound node_incubate1->node_infect node_prepare Prepare Serial Dilutions of Test Compound node_prepare->node_infect node_adsorb Incubate for Viral Adsorption (1-2h) node_infect->node_adsorb node_overlay Add Semi-Solid Overlay with Test Compound node_adsorb->node_overlay node_incubate2 Incubate for Plaque Formation (2-4 days) node_overlay->node_incubate2 node_fix Fix and Stain Cell Monolayer node_incubate2->node_fix node_count Count Plaques and Calculate IC50 node_fix->node_count

Figure 2: Experimental workflow for the Plaque Reduction Assay.

NMDA Receptor Antagonist Assay (Calcium Flux)

This high-throughput assay measures the ability of a compound to block the influx of calcium through the NMDA receptor ion channel upon activation by agonists.

Principle: NMDA receptor activation leads to an influx of Ca2+ into the cell. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will reduce or block this fluorescence signal.

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A). Seed the cells in a 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer. This is typically done for 30-60 minutes at 37°C.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence.

  • Agonist Stimulation: Add a solution containing NMDA receptor agonists (e.g., glutamate (B1630785) and glycine) to all wells to stimulate the receptor.

  • Data Acquisition: Continuously record the fluorescence signal before and after agonist addition. The increase in fluorescence corresponds to calcium influx.

  • Analysis: Calculate the inhibition of the calcium flux by the test compound at each concentration compared to the control (agonist only). Determine the IC50 value from the dose-response curve.

cluster_mechanism Mechanism of Memantine at the NMDA Receptor node_glutamate Excess Glutamate node_receptor NMDA Receptor node_glutamate->node_receptor node_channel_open Channel Opens (Excessive Ca2+ Influx) node_receptor->node_channel_open node_excitotoxicity Excitotoxicity & Neuronal Damage node_channel_open->node_excitotoxicity node_channel_block Memantine Blocks Open Channel node_channel_open->node_channel_block node_memantine Memantine node_memantine->node_channel_block node_normalized Ca2+ Influx Normalized node_channel_block->node_normalized node_neuroprotection Neuroprotection node_normalized->node_neuroprotection

Figure 3: Signaling pathway showing Memantine's action.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules, particularly those targeting the central nervous system. While direct SAR data for its derivatives is sparse, the extensive research on other adamantane analogues provides a strong foundation for rational drug design. For antiviral applications, derivatization of the 1-position to include a small, basic moiety is a promising strategy. For neuroprotective applications targeting the NMDA receptor, maintaining a 1-amino group while exploring subtle modifications to the adamantane cage could yield novel antagonists with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer standardized methods for evaluating the efficacy of such novel derivatives.

References

Benchmarking 1-Bromo-3,5-dimethyladamantane: A Comparative Guide for Synthetic Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a drug discovery and development pipeline. This guide provides an objective comparison of 1-Bromo-3,5-dimethyladamantane against other common adamantane-based intermediates, namely 1-bromoadamantane (B121549) and 1-chloroadamantane (B1585529). By presenting key performance data, detailed experimental protocols, and visualizations of relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

The rigid, cage-like structure of the adamantane (B196018) moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Halogenated adamantanes serve as versatile starting points for the synthesis of a variety of bioactive molecules. This guide focuses on the comparative utility of this compound, a key precursor for the Alzheimer's drug Memantine (B1676192), and benchmarks it against the more traditional intermediates, 1-bromoadamantane and 1-chloroadamantane, which are precursors for the antiviral drug Amantadine (B194251).[1][2]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a synthetic intermediate is paramount for reaction optimization and process development. The table below summarizes the key physicochemical properties of this compound and its counterparts. The addition of two methyl groups to the adamantane core in this compound notably influences its physical state, boiling point, and density compared to the non-methylated analogues.

PropertyThis compound1-Bromoadamantane1-Chloroadamantane
CAS Number 941-37-7[3]768-90-1[4]935-56-8[5]
Molecular Formula C₁₂H₁₉Br[3]C₁₀H₁₅Br[4]C₁₀H₁₅Cl[5]
Molecular Weight 243.18 g/mol [3]215.13 g/mol [4]170.68 g/mol [6]
Appearance Colorless to pale yellow liquidWhite to off-white crystalline powder[7]White crystalline solid[5]
Melting Point Not applicable (liquid at room temp.)116-118 °C[4]163-166 °C[8]
Boiling Point 201 °C~249 °C (rough estimate)[4]Not available
Density 1.224 g/mL at 25 °C~1.269 g/cm³ (rough estimate)[4]Not available
Solubility Insoluble in water, soluble in organic solvents.[4]Insoluble in water, soluble in organic solvents.[4]Poorly soluble in water, soluble in hydrocarbons and nonpolar organic solvents.[2]

Performance in Key Synthetic Applications: Amination Reactions

The primary application of these halogenated adamantanes in drug discovery is as electrophilic precursors for amination reactions to introduce the critical amino group found in drugs like Memantine and Amantadine. The following data, compiled from various reported synthetic protocols, provides a comparative overview of their performance in these key transformations. It is important to note that direct comparisons are challenging due to variations in reaction conditions, reagents, and scales across different studies. However, the data provides valuable insights into the achievable yields and reaction parameters for each intermediate.

Target MoleculeStarting IntermediateAminating AgentSolventReaction ConditionsOverall Yield (%)
Memantine HClThis compoundUrea (B33335)Diphenyl ether1. Mix reagents. 2. Heat to 175 °C for 1 hr, then 220 °C for 2 hrs. 3. Acid-base workup and salt formation.75.81%
Memantine HClThis compoundThioureaPropylene glycol1. Heat at 160 °C. 2. Cool to 80 °C and continue reaction. Total time: 5.5 hrs.82.44%[9]
Amantadine HCl1-BromoadamantaneAcetylamide / H₂SO₄ then NaOHPropylene glycol1. Ritter-type reaction at 125 °C for 3.5 hrs. 2. Hydrolysis at 125-130 °C for 7.5 hrs.74%[10]
Amantadine HCl1-BromoadamantaneFormamide (B127407) / H₂SO₄ then KOHPropylene glycol1. Reaction at 90 °C for 4 hrs. 2. Hydrolysis at 135 °C for 7 hrs.81%[11]
Amantadine1-BromoadamantaneAmmonium bicarbonateNone (autoclave)Heat to 125 °C for 4 hrs in an autoclave.83.6%[12]
Amantadine HCl1-BromoadamantaneFormamide / H₂SO₄ then HClWater1. Reaction at 85 °C for 5.5 hrs. 2. Hydrolysis at reflux for 1 hr.88%[13]

Experimental Protocols

For the purpose of reproducibility and methodological comparison, detailed experimental protocols for the synthesis of Memantine and Amantadine from their respective bromo-adamantane precursors are provided below.

Protocol 1: Synthesis of Memantine Hydrochloride from this compound and Urea[12]
  • Reaction Setup: In a round-bottom flask, combine this compound (10 mL, 0.05 mol), urea (9 g, 0.15 mol), and diphenyl ether (20 mL).

  • Reaction: Heat the mixture with stirring. The reaction is carried out in two stages: first at 175 °C for 1 hour, followed by an increase in temperature to 220 °C for 2 hours.

  • Workup and Salt Formation: After cooling, the reaction mixture is subjected to a standard acid-base workup to isolate the memantine free base. The free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate Memantine Hydrochloride.

  • Purification: The crude product is recrystallized from a mixture of ethanol (B145695) and ethyl acetate (B1210297) to yield the final product.

Protocol 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane and Formamide[17]
  • Reaction Setup: To formamide (610 mL, 13.5 mol) heated to 75 °C, add 1-bromoadamantane (330 g, 1.5 mol) with stirring.

  • Reaction: Add 96% sulfuric acid (450 mL, 8.25 mol) dropwise to the mixture. Heat the reaction to 85 °C and maintain this temperature for 5.5 hours, monitoring the reaction progress by TLC.

  • Isolation of Intermediate: After completion, cool the reaction mixture and pour it into ice-cold water (1750 mL). The precipitated white solid, N-(1-adamantyl)-formamide, is filtered, washed with cold water, and dried.

  • Hydrolysis and Salt Formation: The intermediate is then hydrolyzed under milder conditions with an aqueous solution of hydrochloric acid (19.46%) at reflux for 1 hour to yield Amantadine Hydrochloride.

Mechanistic and Workflow Visualizations

To further aid in the understanding of the chemical processes and biological context, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis of Adamantane Intermediate cluster_amination Amination and Drug Synthesis Adamantane Adamantane/ 1,3-Dimethyladamantane Halogenation Halogenation (e.g., Bromination) Adamantane->Halogenation Intermediate 1-Halo-adamantane Derivative (e.g., this compound) Halogenation->Intermediate Amination Amination Reaction (e.g., with Urea or Formamide) Intermediate->Amination Amine_Intermediate Adamantane Amine (e.g., Memantine/Amantadine Base) Amination->Amine_Intermediate Salt_Formation Salt Formation (e.g., with HCl) Amine_Intermediate->Salt_Formation Final_Product Final Drug Product (e.g., Memantine HCl) Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of adamantane-derived drugs.

NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Ca_Ion Ca²⁺ Influx NMDA_Receptor->Ca_Ion Opens Signaling_Cascade Downstream Signaling (Synaptic Plasticity, etc.) Ca_Ion->Signaling_Cascade Activates Excitotoxicity Excitotoxicity (in pathological conditions) Ca_Ion->Excitotoxicity Excessive influx leads to Memantine Memantine (Antagonist) Memantine->NMDA_Receptor Blocks Channel

Caption: Memantine's antagonism of the NMDA receptor signaling pathway.

Conclusion

The choice between this compound, 1-bromoadamantane, and 1-chloroadamantane will ultimately depend on the specific target molecule, desired reaction pathway, and economic considerations. For the synthesis of Memantine, this compound is the clear precursor of choice. For Amantadine and related structures, both 1-bromoadamantane and 1-chloroadamantane are viable options, with the selection potentially being influenced by the cost and availability of the respective starting materials and the specific nuances of the chosen synthetic route.

This guide provides a foundational dataset for researchers to begin their evaluation. It is recommended that for any specific application, small-scale trials be conducted to determine the optimal intermediate and reaction conditions to meet the desired performance metrics.

References

A Comparative Guide to Brominating Agents for Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bromoadamantane is a critical first step for the functionalization of the adamantane (B196018) cage, a highly sought-after scaffold in medicinal chemistry and materials science due to its unique rigid and lipophilic structure. The selection of an appropriate brominating agent is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of various brominating agents for the synthesis of 1-bromoadamantane (B121549), supported by experimental data and detailed protocols.

Comparison of Brominating Agents

The efficacy of different brominating agents for the synthesis of 1-bromoadamantane varies significantly in terms of reaction conditions, yield, and safety considerations. Below is a summary of commonly employed reagents.

Brominating AgentCatalyst/SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Elemental Bromine (Br₂) (neat) None85 - 1109~93[1]
Elemental Bromine (Br₂) with Lewis Acid AlBr₃ / DichloromethaneRoom TemperatureA few hoursNot specified[2]
Elemental Bromine (Br₂) with Nitric Acid Nitric AcidNot specifiedNot specified71 (without HNO₃), shifts to adamantan-1-ol with HNO₃[3]
Elemental Bromine (Br₂) with H₂O₂ Water< 30191 - 92.7[4]
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) Trichloromethane65 - 7024 - 3691[5]
Bromotrichloromethane (BrCCl₃) Mo(CO)₆140 - 1605 - 10up to 99[6]
Tetrabromomethane (CBr₄) Iron CompoundsNot specifiedNot specifiedNot specified
N-Bromosuccinimide (NBS) Not specifiedNot specifiedNot specifiedNot specified[7][8][9]

Experimental Protocols

Detailed experimental procedures are essential for the successful and reproducible synthesis of 1-bromoadamantane.

Protocol 1: Bromination with Elemental Bromine (Neat)[1]
  • In a suitable reaction flask, place 10.0 g (0.0734 mol) of adamantane.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • Allow the reaction to cool to room temperature and leave it overnight.

  • The crude product can be purified by distillation or recrystallization to yield 1-bromoadamantane.

Protocol 2: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[5]
  • In a reaction vessel, dissolve adamantane in 25-30 mL of trichloromethane.

  • Add 1,3-dibromo-5,5-dimethylhydantoin as the brominating reagent. The optimal molar ratio of adamantane to dibromohydantoin is 1:1.

  • Heat the reaction mixture to 65-70°C.

  • Maintain the reaction at this temperature for 24-36 hours.

  • After the reaction is complete, the solvent is removed, and the crude product is purified to obtain 1-bromoadamantane.

Protocol 3: Catalytic Bromination with Bromotrichloromethane[6]
  • Combine adamantane, bromotrichloromethane, and a catalytic amount of Mo(CO)₆ in a reaction vessel. The molar ratio of [adamantane]:[BrCCl₃]:[Mo(CO)₆] should be approximately 100:200-300:1-3.

  • Heat the reaction mixture to a temperature of 140-160°C.

  • Maintain the reaction for 5-10 hours.

  • Upon completion, the reaction mixture is worked up to isolate the 1-bromoadamantane.

Reaction Pathways and Experimental Workflow

The bromination of adamantane at the tertiary bridgehead position is a key transformation that enables further derivatization.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Adamantane Adamantane Reaction_Vessel Reaction Setup (Heating, Stirring) Adamantane->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br₂, DBDMH, BrCCl₃) Brominating_Agent->Reaction_Vessel Solvent_Catalyst Solvent / Catalyst (if required) Solvent_Catalyst->Reaction_Vessel Quenching Quenching (e.g., Sodium Bisulfite) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Recrystallization) Extraction->Purification Bromoadamantane 1-Bromoadamantane Purification->Bromoadamantane

Caption: General experimental workflow for the synthesis of 1-bromoadamantane.

The reaction mechanism for the bromination of adamantane with elemental bromine, particularly in the presence of a Lewis acid, is believed to proceed through an electrophilic substitution pathway.

reaction_mechanism Adamantane Adamantane Adamantyl_Cation Adamantyl Cation Adamantane->Adamantyl_Cation Electrophilic Attack Br2 Br₂ Activated_Br δ+Br-Brδ-•••AlBr₃ Br2->Activated_Br Lewis_Acid Lewis Acid (e.g., AlBr₃) Lewis_Acid->Activated_Br AlBr4_minus [AlBr₄]⁻ Lewis_Acid->AlBr4_minus Activated_Br->Adamantyl_Cation Bromoadamantane 1-Bromoadamantane Adamantyl_Cation->Bromoadamantane Nucleophilic Attack by Br⁻ HBr HBr Adamantyl_Cation->HBr AlBr4_minus->Bromoadamantane

Caption: Simplified mechanism for Lewis acid-catalyzed bromination of adamantane.

Concluding Remarks

The choice of brominating agent for adamantane synthesis depends on the desired scale, available equipment, and safety considerations.

  • Elemental bromine offers high yields and is cost-effective for large-scale synthesis, but its high toxicity and corrosiveness require careful handling. The use of an oxidant like H₂O₂ can improve bromine utilization.[4]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) provides a safer alternative to liquid bromine with good yields, making it suitable for laboratory-scale synthesis.[5]

  • Bromotrichloromethane with a molybdenum catalyst offers a high-yield method under relatively milder conditions compared to some other high-temperature procedures.[6]

  • N-Bromosuccinimide (NBS) is a versatile and selective brominating agent commonly used in organic synthesis, although specific yield data for adamantane bromination was not detailed in the reviewed literature.[7][8][9][10]

Researchers should select the most appropriate method based on a careful evaluation of these factors to ensure an efficient and safe synthesis of 1-bromoadamantane for further applications.

References

Characterization of Impurities in 1-Bromo-3,5-dimethyladamantane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-Bromo-3,5-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine.[1][2] The focus is on the characterization and comparison of impurities generated during synthesis, offering insights into process optimization and quality control.

Introduction

This compound is a crucial building block in organic synthesis, most notably as a precursor to the Alzheimer's drug, Memantine. The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically achieved through the bromination of 1,3-dimethyladamantane (B135411), can lead to the formation of various impurities. Understanding and controlling these impurities is a critical aspect of process development and manufacturing. This guide compares common synthetic methods and discusses the analytical techniques used for impurity characterization.

Comparison of Synthetic Methods and Impurity Profiles

The two primary methods for the synthesis of this compound involve direct bromination with molecular bromine (Br₂) and the use of N-Bromosuccinimide (NBS) as the brominating agent.

ParameterMethod A: Bromination with Br₂ and Lewis AcidMethod B: Bromination with NBS
Purity Achieved ≥ 99% (by GC)[1]High, with reduced side reactions
Primary Impurities - Unreacted 1,3-dimethyladamantane- Over-brominated species (e.g., 1,3-Dibromo-5,7-dimethyladamantane)- Isomeric monobrominated products- Unreacted 1,3-dimethyladamantane- Succinimide
Advantages - High yield (up to 92%)[1]- Readily available reagents- High selectivity for mono-bromination[3]- Milder reaction conditions- Easier handling compared to liquid bromine
Disadvantages - Use of corrosive and hazardous liquid bromine- Potential for over-bromination requiring careful control- Formation of acidic byproducts (HBr)- Higher cost of reagent- May require a radical initiator

Experimental Protocols

Method A: Synthesis of this compound using Bromine and Aluminum Trichloride[1]
  • Reaction Setup: To a reactor, add 1,2-dichloroethane (B1671644) (37.8 g), anhydrous aluminum trichloride (B1173362) (10 g, 0.075 mol), and bromine (59.9 g, 0.345 mol). Stir the mixture thoroughly.

  • Reaction Execution: Heat the reaction mixture to 15°C. Slowly add 1,3-dimethyladamantane (50 g, 0.3 mol) to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide (B78521) solution.

  • Work-up: Add 400 g of a saturated sodium bisulfite solution to the reaction mixture until the red color of the bromine completely disappears. Separate the organic and aqueous phases.

  • Purification: Wash the organic phase with 400 g of water and dry it with 20 g of anhydrous sodium sulfate. Distill off the solvent to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound.

Characterization of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing the purity of this compound and identifying its impurities.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.

    • Injector: Use a split/splitless injector at a temperature of 250°C.

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis: Identify the main product and impurities by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with known standards. Quantify the impurities by integrating the peak areas.

Characterization of Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, which is crucial for the unambiguous identification of impurities, especially isomers.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. The chemical shifts and coupling patterns of the signals will help to identify the main product and any impurities containing protons. For this compound, characteristic signals for the methyl groups and the adamantane (B196018) cage protons are expected.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments. This is particularly useful for identifying isomeric impurities.

  • 2D NMR Techniques: If necessary, use 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, aiding in the complete structural elucidation of unknown impurities.

Visualizations

Synthesis_Pathway Start 1,3-Dimethyladamantane Reagent Brominating Agent (Br₂/AlCl₃ or NBS) Start->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation 1,3-Dimethyladamantane 1,3-Dimethyladamantane This compound This compound 1,3-Dimethyladamantane->this compound + Br₂ / Lewis Acid Unreacted Starting Material Unreacted Starting Material 1,3-Dimethyladamantane->Unreacted Starting Material 1,3-Dibromo-5,7-dimethyladamantane 1,3-Dibromo-5,7-dimethyladamantane This compound->1,3-Dibromo-5,7-dimethyladamantane + Br₂ (excess)

Caption: Potential impurity formation pathways.

Experimental_Workflow Synthesis Synthesis of Crude Product Purification Purification (Distillation / Chromatography) Synthesis->Purification Analysis Impurity Characterization Purification->Analysis GCMS GC-MS Analysis Analysis->GCMS NMR NMR Analysis Analysis->NMR

Caption: Workflow for synthesis and analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-Bromo-3,5-dimethyladamantane and three related adamantane (B196018) derivatives: 1-adamantanol, 1-bromoadamantane, and 1,3-dimethyladamantane. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key spectral features and provides standardized experimental protocols for data acquisition.

Comparative Spectral Data

The following table summarizes the key spectral data for this compound and its related compounds. This data has been compiled from various spectral databases and literature sources.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)Infrared Spectroscopy (cm⁻¹)
This compound 2.37, 2.10, 1.73, 0.9571.5, 52.0, 49.8, 43.1, 40.2, 35.5, 32.6, 30.4244/242 (M⁺), 163 (base peak), 107, 91[1]2950-2850 (C-H stretch), 1450 (C-H bend), ~600 (C-Br stretch)
1-Adamantanol 2.15, 1.75, 1.68, 1.5568.3, 45.5, 36.3, 30.8152 (M⁺), 95, 94, 793600-3200 (O-H stretch), 2950-2850 (C-H stretch), 1450 (C-H bend), 1095 (C-O stretch)[2]
1-Bromoadamantane 2.37, 2.10, 1.7371.5, 52.0, 38.0, 35.5216/214 (M⁺), 135 (base peak), 93, 79[3]2950-2850 (C-H stretch), 1450 (C-H bend), ~600 (C-Br stretch)[3]
1,3-Dimethyladamantane 1.16, 1.22, 1.39, 2.1149.8, 43.1, 35.5, 32.6, 30.4164 (M⁺), 149, 107, 93[4]2950-2850 (C-H stretch), 1450 (C-H bend)[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for adamantane derivatives. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified adamantane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans and an appropriate relaxation delay to ensure accurate integration of all carbon signals, particularly quaternary carbons.

    • Reference the spectrum to the solvent peak or TMS.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. For volatile adamantane derivatives, Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more suitable.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between salt plates.

  • Instrumentation: Place the sample holder in the beam path of an FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis of Adamantane Derivatives

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of adamantane derivatives.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of Adamantane Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR_Analysis NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Analysis MS_Analysis MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Analysis IR_Analysis IR Data Analysis: - Functional Group Identification IR->IR_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

A logical workflow for the spectroscopic analysis of adamantane derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3,5-dimethyladamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3,5-dimethyladamantane (CAS No. 941-37-7), a compound utilized in organic synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while adhering to environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and potential hazards. This compound is a combustible liquid and can cause skin and serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive list of required PPE is detailed in the table below.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To prevent splashes and contact with eyes, which can cause serious irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Neoprene or PVC), fire/flame resistant and impervious clothing, and a PVC apron.[2][4]To avoid skin contact, which can lead to irritation and potential absorption.[4]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.To prevent inhalation of vapors, especially at elevated temperatures which can increase the inhalation hazard.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] The primary method of disposal is through a licensed hazardous material disposal company, often involving incineration.

Waste Segregation:
  • Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. [6][7] This is because the disposal methods and costs for these two categories differ significantly.

  • Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases.[4]

Waste Container and Labeling:
  • Use a designated, leak-proof, and clearly labeled container for the collection of this compound waste. The container must be compatible with the chemical; a metal can or drum is often recommended.[4][5]

  • The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas on the primary label.[6]

  • Keep a log sheet of the accumulated waste, detailing the quantities added.

Storage of Chemical Waste:
  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Keep the container tightly closed when not in use to prevent the release of vapors.[6]

Arranging for Disposal:
  • Once the container is nearly full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Provide the disposal company with the complete and accurate information about the waste stream.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind of the spill.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Containment: Use inert absorbent materials, such as vermiculite (B1170534) or sand, to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.[4]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Impervious clothing B Use a designated, compatible, and leak-proof waste container. A->B C Segregate from non-halogenated and incompatible waste. B->C D Label container with 'Hazardous Waste' and 'this compound'. C->D E Store in a cool, dry, well-ventilated area. D->E F Keep container tightly closed. E->F G Arrange for pickup by a licensed hazardous waste disposal company. F->G H Provide accurate waste information. G->H I Incineration at a licensed facility. H->I

Caption: Workflow for the proper disposal of this compound.

Chemical and Physical Data

Property Value Reference
Molecular Formula C₁₂H₁₉Br
Molecular Weight 243.18 g/mol
Appearance Clear, colorless oil/liquid[4]
Boiling Point 201 °C (lit.)
Density 1.224 g/mL at 25 °C (lit.)
Flash Point 109.0 °C (228.2 °F) - closed cup
Solubility Does not mix well with water[4]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guide for 1-Bromo-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Bromo-3,5-dimethyladamantane, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is considered a hazardous substance.[1] It is harmful to aquatic organisms and may cause irritation upon contact with skin or eyes.[1][2] Inhalation of fumes or combustion products can be harmful.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield is recommended when there is a risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesPVC or nitrile rubber gloves are recommended.[1] Gloves must be inspected prior to use.[3]
Body Protection Laboratory Coat / Impervious ClothingA flame-retardant lab coat should be worn and kept fully buttoned.[2][4] A P.V.C. apron is also recommended.[1]
Respiratory Protection Approved RespiratorGeneral exhaust is typically adequate, but if exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1][2]

II. Experimental Protocols: Step-by-Step Handling Procedure

All work with this compound should be conducted in a well-ventilated fume hood.

A. Preparation and Handling:

  • Engineering Controls : Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[2][4]

  • Donning PPE : Before handling, put on all required PPE as specified in Table 1.

  • Dispensing : When transferring the liquid, avoid splashing. Use appropriate tools such as a pipette or a syringe.

  • Heating : If heating is required, be aware that it is a combustible liquid with a flash point of 109°C (228.2°F). Avoid open flames and use a heating mantle or oil bath.

  • Avoid Incompatibilities : Keep away from oxidizing agents such as nitrates and oxidizing acids to prevent ignition.[1]

B. In Case of a Spill:

  • Minor Spills :

    • Remove all ignition sources immediately.[1]

    • Clean up the spill wearing appropriate PPE.

    • Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

  • Major Spills :

    • Evacuate personnel to a safe area, moving upwind from the spill.[1][2]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Only personnel with appropriate respiratory protection and full-body protective clothing should enter the area.[1]

III. Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Storage :

    • Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Disposal :

    • Arrange for disposal by a licensed professional waste disposal service. Do not empty into drains as it is harmful to aquatic life.[2][5]

IV. Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood emergency_exposure First Aid prep_ppe->emergency_exposure handle_dispense Dispense Chemical prep_fumehood->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction emergency_spill Spill Response handle_dispense->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate handle_reaction->emergency_spill cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dimethyladamantane
Reactant of Route 2
1-Bromo-3,5-dimethyladamantane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。